Heteratisine
説明
Structure
3D Structure
特性
分子式 |
C22H33NO5 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
(1S,2R,3S,6S,9S,10R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one |
InChI |
InChI=1S/C22H33NO5/c1-4-23-10-20(2)7-6-13(27-3)22-12-9-11-5-8-21(26,14(12)19(25)28-11)15(18(22)23)16(24)17(20)22/h11-18,24,26H,4-10H2,1-3H3/t11-,12+,13-,14+,15-,16+,17+,18?,20-,21+,22-/m0/s1 |
InChIキー |
YPSAOPXJHSESSR-AGBQGJAZSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)O)O)OC)C |
異性体SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@H](C31)[C@]5(CC[C@H]6C[C@@H]4[C@@H]5C(=O)O6)O)O)OC)C |
正規SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)O)O)OC)C |
同義語 |
20-ethyl-6-beta,8-dihydroxy-1-alpha-methoxy-4-methylheteratisan-14-one heteratisine NSC 295654 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Heteratisine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Heteratisine, a C19-norditerpenoid alkaloid. The document details its physicochemical properties, spectroscopic data, and the experimental methodologies employed for its structural elucidation, tailored for an audience in chemical research and drug development.
Introduction to this compound
This compound is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum genus, particularly Aconitum heterophyllum of the Ranunculaceae family.[1] Like other aconite alkaloids, it possesses a complex polycyclic structure and exhibits notable biological activity.[2] Specifically, this compound has been identified as a potent antiarrhythmic and antifibrillatory agent, acting as a Na+-channel blocker in cardiomyocytes. A distinguishing structural feature of this compound compared to many other aconite alkaloids is the presence of a lactone ring.[3]
Chemical Structure
The molecular structure of this compound is characterized by a heptacyclic, fused cage-like skeleton. This intricate architecture is foundational to its chemical properties and biological function.
Molecular Formula: C₂₂H₃₃NO₅[4][5][6][7]
Molecular Weight: 391.5 g/mol [4][6][7]
IUPAC Name: (2R,3S,6S,9S,10R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.1²,⁶.0¹,¹¹.0³,⁹.0¹⁴,¹⁸]icosan-4-one[5][7]
Synonyms:
-
20-Ethyl-6beta,8-dihydroxy-1-alpha-methoxy-4-methylheteratisan-14-one[7]
-
Heteratisan-14-one, 20-ethyl-6,8-dihydroxy-1-methoxy-4-methyl-, (1a,6b)-[4]
The core of this compound is a hetisane-type C₂₀-diterpenoid framework, which is further classified as a C₁₉-norditerpenoid alkaloid due to the absence of a carbon atom at a specific position. The structure features multiple stereocenters, a methoxy (B1213986) group, two hydroxyl groups, and an N-ethyl group, all contributing to its unique chemical personality.
Caption: 2D representation of the complex polycyclic structure of this compound.
Stereochemistry
Stereochemistry, the three-dimensional arrangement of atoms, is critical in determining the biological activity of complex natural products like this compound.[8] The specific spatial orientation of substituents on the chiral centers of the molecule dictates its interaction with biological targets, such as ion channels and receptors.[9]
This compound possesses numerous chiral centers, leading to a highly specific three-dimensional conformation. The established IUPAC name, (2R,3S,6S,9S,10R,17S,18R,19S)-..., precisely defines the absolute configuration at each of these stereocenters.
Based on X-ray diffraction studies of related hetisine-type diterpenoid alkaloids, the polycyclic system of this compound is expected to adopt a rigid conformation.[2] Typically, the six-membered cyclohexane (B81311) rings (A and B) exist in a stable chair conformation, while the piperidine (B6355638) ring (F) adopts a boat conformation.[2] The bicyclo[2.2.2]octane system formed by rings C, D, and E is fixed in a boat form.[2] This defined topology is crucial for its selective binding to sodium channels.
Caption: Relationship between structure, stereochemistry, and biological activity.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₃₃NO₅ | [4][7] |
| Molecular Weight | 391.5 g/mol | [7] |
| Melting Point | 259-260 °C / 262 °C | [1] |
| Boiling Point | 583.2 °C (predicted) | [1][4] |
| Flash Point | 306.5 °C (predicted) | [1][4] |
| Density | 1.33 g/cm³ (predicted) | [4] |
| LogP | 1.1 (predicted) | [5][7] |
| Polar Surface Area | 79.2 Ų | [4][7] |
Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 392.24315 | 191.3 |
| [M+Na]⁺ | 414.22509 | 199.5 |
| [M-H]⁻ | 390.22859 | 192.4 |
| [M+NH₄]⁺ | 409.26969 | 210.5 |
| [M+K]⁺ | 430.19903 | 189.4 |
| [M+H-H₂O]⁺ | 374.23313 | 186.8 |
| Data sourced from PubChem predictions.[5] |
Table 3: Preliminary X-ray Crystallographic Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 10.70 Å |
| b | 12.00 Å |
| c | 15.68 Å |
| Molecules per unit cell (Z) | 4 |
| Data from preliminary studies on the parent alkaloid.[3] |
Experimental Protocols
The structural elucidation of complex natural products like this compound involves a combination of isolation, purification, and advanced spectroscopic techniques.
5.1. Isolation and Purification this compound is typically isolated from the dried and powdered roots of Aconitum heterophyllum. The general protocol involves:
-
Extraction: The plant material is subjected to extraction with a suitable solvent, such as methanol (B129727) or ethanol.
-
Acid-Base Partitioning: The crude extract is partitioned between an acidic aqueous solution and an organic solvent (e.g., chloroform) to separate alkaloids from neutral compounds. The alkaloids are then recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Chromatography: The enriched alkaloid fraction is subjected to multiple chromatographic steps, including column chromatography (using silica (B1680970) gel or alumina) and potentially preparative High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.
5.2. Structural Elucidation Methodologies The definitive structure of this compound was established using a combination of the following methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.
-
Methodology:
-
A sample of pure this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).
-
One-dimensional (1D) ¹H NMR and ¹³C NMR spectra are acquired to identify the chemical environments of all proton and carbon atoms.[10]
-
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed.
-
COSY spectra reveal proton-proton couplings (¹H-¹H), helping to establish spin systems. HSQC correlates directly bonded carbon and proton atoms. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and confirming the overall polycyclic structure.[10]
-
-
-
X-ray Crystallography:
-
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state and establish the absolute stereochemistry.[11]
-
Methodology:
-
High-quality single crystals of this compound or a suitable derivative (e.g., hydrobromide) are grown by slow evaporation from a solvent mixture.[3]
-
A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).[3][11]
-
The diffraction pattern is collected as the crystal is rotated.
-
The resulting data is processed to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. This analysis provides an unambiguous determination of the molecular structure and stereochemistry.[12] Preliminary crystallographic data for this compound has been reported, confirming its complex framework.[3]
-
-
-
Mass Spectrometry (MS):
-
Objective: To determine the exact molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
-
Methodology:
-
A dilute solution of this compound is introduced into a mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI).
-
High-resolution mass spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, allowing for the unambiguous determination of the molecular formula (C₂₂H₃₃NO₅).
-
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragment ions provide valuable clues about the connectivity and substructures within the molecule, corroborating the structure determined by NMR.
-
-
Caption: General experimental workflow for the structural elucidation of this compound.
Conclusion
This compound is a structurally complex C₁₉-norditerpenoid alkaloid with significant potential in pharmacology, particularly as an antiarrhythmic agent. Its intricate polycyclic framework, characterized by a unique lactone ring and multiple well-defined stereocenters, has been rigorously established through a combination of advanced spectroscopic and crystallographic methods. A thorough understanding of its chemical structure and stereochemistry is paramount for researchers in natural product synthesis, medicinal chemistry, and drug development who aim to explore its therapeutic potential, develop synthetic analogs, or investigate its mechanism of action at a molecular level.
References
- 1. This compound | 3328-84-5 | FH137864 | Biosynth [biosynth.com]
- 2. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. This compound|lookchem [lookchem.com]
- 5. PubChemLite - this compound (C22H33NO5) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 3328-84-5 [m.chemicalbook.com]
- 7. (3R,6S,6aS,7R,7aS,10S,12aS,13R,13aR,14S,15R)-1-Ethyltetradecahydro-12a,14-dihydroxy-6-methoxy-3-methyl-8H-13,3,6a-ethanylylidene-7,10-methanooxepino(3,4-i)-1-benzazocin-8-one | C22H33NO5 | CID 78265170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stereochemistry - Wikipedia [en.wikipedia.org]
- 9. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. X-Ray Structures of Some Heterocyclic Sulfones | MDPI [mdpi.com]
- 12. X-ray crystallographic study of ranaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Heteratisine: A Diterpenoid Alkaloid with Potent Antiarrhythmic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heteratisine, a C19-norditerpenoid alkaloid naturally occurring in plants of the Aconitum genus, has garnered significant interest within the scientific community for its pronounced antiarrhythmic and antifibrillatory activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, and biological functions. Detailed experimental protocols for its isolation and analysis are presented, alongside a summary of its pharmacological data. Furthermore, this document elucidates the proposed mechanism of action of this compound through a detailed signaling pathway diagram and outlines a typical experimental workflow for its investigation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Identity and Physicochemical Properties
This compound is a complex diterpenoid alkaloid with the molecular formula C22H33NO5. Its unique chemical structure is the basis for its distinct biological activity.
| Property | Value | Reference |
| CAS Number | 3328-84-5 | |
| Molecular Formula | C22H33NO5 | |
| Molecular Weight | 391.50 g/mol | |
| Appearance | Powder | |
| Melting Point | 259-260 °C | |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727). Poorly soluble in acetone (B3395972) and ethanol. | |
| Storage | Store at +4°C in a dark place. |
A comprehensive collection of physicochemical properties of this compound.
Biological Activity and Mechanism of Action
This compound is recognized as a potent antiarrhythmic and antifibrillatory agent. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Na+) in cardiomyocytes. By blocking these channels, this compound reduces the influx of sodium ions into the cardiac cells, thereby slowing the rate of depolarization of the cardiac action potential and prolonging the refractory period. This action helps to suppress abnormal cardiac rhythms.
Studies have indicated that the active dosage of this compound for its antiarrhythmic effects in mammals ranges from 5 to 20 mg/kg. In comparative studies, this compound has been shown to be more active and more cardioselective with lower toxicity than Quinidine, a conventional antiarrhythmic drug. However, in some experimental models, this compound, at concentrations up to 100 microM, did not show a significant effect on the sodium current, suggesting that its mechanism of action may be more complex and could involve other targets or specific conditions.
Signaling Pathway of this compound as a Sodium Channel Blocker
The following diagram illustrates the proposed mechanism of action of this compound on a voltage-gated sodium channel in a cardiomyocyte.
Caption: this compound blocks the open state of voltage-gated sodium channels, preventing sodium influx and reducing cardiomyocyte excitability.
Experimental Protocols
Isolation and Purification of this compound from Aconitum heterophyllum
The following protocol is a generalized procedure based on methods for isolating diterpenoid alkaloids from Aconitum species.
Materials:
-
Dried and powdered roots of Aconitum heterophyllum
-
Methanol (MeOH)
-
n-hexane
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Dragendorff's reagent for visualization
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the dried and powdered roots of Aconitum heterophyllum with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane and dichloromethane.
-
Separate the layers and concentrate the dichloromethane fraction, which is expected to contain the alkaloidal components.
-
-
Column Chromatography:
-
Adsorb the concentrated DCM fraction onto a small amount of silica gel.
-
Prepare a silica gel column packed in n-hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of n-hexane and dichloromethane, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the percentage of DCM (e.g., 95:5, 90:10, 80:20, etc.).
-
Collect fractions of a suitable volume (e.g., 20 mL).
-
-
Monitoring and Pooling of Fractions:
-
Monitor the collected fractions by TLC. Use a solvent system such as n-hexane:DCM with a small amount of a polar modifier like methanol or diethylamine.
-
Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent (alkaloids typically give an orange-brown spot).
-
Pool the fractions that show a similar TLC profile corresponding to this compound.
-
-
Purification:
-
Subject the pooled fractions to further column chromatography using a shallower gradient or a different solvent system to achieve higher purity.
-
Recrystallization from a suitable solvent (e.g., methanol-chloroform mixture) can be performed to obtain pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Experimental Workflow
The following diagram outlines a typical workflow for the investigation of this compound.
Caption: A typical workflow for the study of this compound, from plant material to data analysis.
Quantitative Data
| Parameter | Value/Range | Experimental Model |
| Active Dosage (Antiarrhythmic) | 5 - 20 mg/kg | Mammalian models |
| Effect on Orthodromic Spike | Inhibition at 1-100 µM | Rat hippocampal slices |
| Effect on Sodium Current | No effect up to 100 µM | Rat hippocampal neurons |
Note: Specific IC50 values for sodium channel blockade and detailed ¹H and ¹³C NMR spectral data for this compound are not consistently reported in the readily available scientific literature. Researchers are encouraged to perform these characterizations on their purified samples.
Conclusion
This compound stands out as a promising natural product with significant antiarrhythmic potential. Its mechanism of action, primarily through the blockade of cardiac sodium channels, offers a clear rationale for its therapeutic effects. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate this intriguing molecule. Future studies should focus on elucidating the precise binding site of this compound on the sodium channel, determining its pharmacokinetic and pharmacodynamic profiles, and exploring its therapeutic window and potential side effects to fully assess its viability as a clinical candidate for the treatment of cardiac arrhythmias.
The Biosynthesis of Heteratisine in Aconitum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Heteratisine, a C20 atisane-type diterpenoid alkaloid found in various Aconitum species. While significant strides have been made in elucidating the early stages of the atisane (B1241233) skeleton formation, the terminal enzymatic steps leading specifically to this compound remain an active area of research. This document synthesizes current knowledge, presenting the established core pathway, quantitative data from relevant studies, detailed experimental protocols for pathway analysis, and logical models for understanding the complex series of enzymatic reactions.
The this compound Biosynthetic Pathway: From Primary Metabolism to a Diterpenoid Scaffold
The biosynthesis of this compound is a complex process that originates from primary metabolic pathways, channeling carbon through specialized terpenoid and alkaloid biosynthetic routes. The pathway can be broadly divided into three major stages: the formation of the universal C20 diterpene precursor, the cyclization to the characteristic atisane skeleton, and the subsequent tailoring reactions that yield the final this compound molecule.
Stage 1: Formation of Geranylgeranyl Pyrophosphate (GGPP)
The journey begins with fundamental carbon metabolism. Through glycolysis , glucose is converted into pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP). These precursors feed into two parallel pathways to produce the essential C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP):
-
The Mevalonate (MVA) Pathway: Primarily occurring in the cytosol.
-
The Methylerythritol 4-Phosphate (MEP) Pathway: Occurring in the plastids.
Gene expression studies in Aconitum heterophyllum suggest that genes from both glycolysis (e.g., G6PI, PFK, ALD, ENO) and the MEP pathway are upregulated in tissues with high alkaloid content, indicating their crucial role in supplying precursors.[1] Three molecules of IPP and one molecule of DMAPP are then sequentially condensed by Geranylgeranyl Pyrophosphate Synthase (GGPPS) to form the C20 precursor, Geranylgeranyl Pyrophosphate (GGPP) . This molecule is the common entry point for the biosynthesis of all diterpenoids.
Stage 2: Cyclization to the ent-Atisane Skeleton
The formation of the core tetracyclic atisane skeleton from the linear GGPP is a critical, two-step cyclization process catalyzed by two distinct classes of terpene synthases (TPS):
-
Class II Diterpene Synthase: An ent-copalyl diphosphate (B83284) synthase (CPS) catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP) .
-
Class I Diterpene Synthase: A kaurene synthase-like (KSL) enzyme then utilizes ent-CPP, catalyzing further cyclization and rearrangement to form the tetracyclic diterpene skeleton, ent-atiserene .[1]
This ent-atiserene is the foundational hydrocarbon skeleton of all atisine-type alkaloids.
Stage 3: Formation of the Atisine (B3415921) Core and Putative Path to this compound
The transformation of the hydrocarbon skeleton into a nitrogen-containing alkaloid involves a series of complex modifications:
-
Amination: The incorporation of a nitrogen atom is a key step. Isotope labeling studies have suggested that L-serine is a likely nitrogen source.[2] The proposed mechanism involves the formation of an aminoethanol unit, derived from serine, which is incorporated into the diterpene structure to form the characteristic oxazolidine (B1195125) ring of atisine-type alkaloids.[1]
-
Oxidative Tailoring: The atisane skeleton undergoes extensive oxidative modifications, primarily catalyzed by Cytochrome P450 monooxygenases (P450s) and potentially 2-oxoglutarate-dependent dioxygenases (2-ODDs) .[3] These enzymes are responsible for the regio- and stereospecific hydroxylations, epoxidations, and other reactions that create the vast diversity of diterpenoid alkaloids.
The precise enzymatic steps that convert the initial atisine skeleton into This compound have not yet been fully elucidated. However, based on the structure of this compound, the pathway likely involves a series of P450-catalyzed hydroxylations at specific positions on the atisane core.[3] The identification and functional characterization of these specific P450s remain a key objective in understanding Aconitum alkaloid biosynthesis.
Caption: Proposed biosynthetic pathway of this compound in Aconitum.
Quantitative Data Summary
Quantitative analysis of gene expression and metabolite accumulation is crucial for identifying rate-limiting steps and regulatory control points in the pathway. The following tables summarize data from studies on Aconitum heterophyllum, comparing high and low atisine-producing accessions.
Table 1: Metabolite Content in A. heterophyllum Roots
| Metabolite | Low Content Accession (% dry wt) | High Content Accession (% dry wt) | Fold Increase |
| Atisine | 0.14 | 0.37 | ~2.6 |
| Steviol | 0.01 | 0.06 | 6.0 |
| Data sourced from Malhotra et al. (2016).[1] |
Table 2: Relative Gene Expression in High vs. Low Atisine Content Accessions
| Gene | Enzyme/Pathway | Fold Up-regulation in High Content Accession |
| Glycolysis | ||
| G6PI | Glucose-6-phosphate isomerase | 18.26 |
| PFK | Phosphofructokinase | 11.54 |
| ALD | Fructose-bisphosphate aldolase | 62.36 |
| ENO | Enolase | 8.51 |
| Serine Biosynthesis | ||
| PGDH | 3-phosphoglycerate dehydrogenase | 11.44 |
| PSAT | Phosphoserine aminotransferase | 17.15 |
| Diterpene Biosynthesis | ||
| KO | ent-kaurene oxidase | 3.37 |
| KH | ent-kaurenoic acid hydroxylase | 8.97 |
| Data represents fold change in root tissue of high-content vs. low-content accessions, sourced from Malhotra et al. (2016).[1] |
Experimental Protocols
Elucidating the this compound pathway requires a combination of transcriptomics, analytical chemistry, and biochemistry. Below are detailed protocols for key experimental procedures.
Table 3: Protocol for UPLC-MS/MS Analysis of Aconitum Alkaloids
| Step | Procedure |
| 1. Sample Preparation | 1. Weigh 1.0 g of dried, powdered plant material. 2. Add 10 mL of extraction solvent (e.g., 75:25 v/v methanol/2% formic acid in water).[4] 3. Shake for 1 hour, then sonicate for 10 minutes. 4. Centrifuge at 4500 rpm for 10 minutes. 5. Collect the supernatant and dilute with 50:50 (v/v) methanol/water as needed to fall within the calibration curve range.[4] 6. Filter the final extract through a 0.22 µm syringe filter before injection. |
| 2. UPLC Conditions | Column: Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm).[5] Mobile Phase A: 0.1% Formic Acid in Water.[5] Mobile Phase B: Acetonitrile. Gradient: Start at 5-10% B, ramp to 70-95% B over 5-10 minutes, hold, then return to initial conditions and equilibrate. Flow Rate: 0.2-0.4 mL/min. Column Temperature: 30-40 °C. Injection Volume: 1-5 µL. |
| 3. MS/MS Conditions | Ionization Mode: Electrospray Ionization Positive (ESI+).[5] Scan Type: Multiple Reaction Monitoring (MRM). Key Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage. MRM Transitions: Determine precursor [M+H]⁺ ions and product ions for this compound and other target alkaloids using authentic standards. For each compound, monitor at least two transitions for quantification and confirmation. |
| 4. Quantification | Generate a standard curve using serial dilutions of an authentic this compound standard. Calculate the concentration in the samples based on the regression equation of the standard curve. |
Table 4: Protocol for Gene Expression Analysis via RT-qPCR
| Step | Procedure |
| 1. RNA Extraction | 1. Flash-freeze ~100 mg of fresh Aconitum tissue (e.g., root, leaf) in liquid nitrogen. 2. Grind to a fine powder using a mortar and pestle or tissue lyser. 3. Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination. 4. Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis. |
| 2. cDNA Synthesis | 1. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[6] 2. Incubate according to the manufacturer's protocol (e.g., 42-50°C for 50-60 min). 3. Inactivate the reverse transcriptase by heating (e.g., 70°C for 15 min). 4. Dilute the resulting cDNA (e.g., 1:10) with nuclease-free water for use as the qPCR template. |
| 3. qPCR Reaction | 1. Prepare a 10-20 µL reaction mix containing: - 2x SYBR Green Master Mix (contains Taq polymerase, dNTPs, SYBR Green dye).[7] - 0.4 µM each of Forward and Reverse gene-specific primers. - 1-2 µL of diluted cDNA template. - Nuclease-free water to final volume. 2. Run reactions in triplicate on a qPCR instrument. |
| 4. Thermal Cycling | Initial Denaturation: 95°C for 30 s.[7] Cycling (40 cycles): - Denaturation: 95°C for 5 s.[7] - Annealing/Extension: 60°C for 30-34 s.[7] Melting Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product. |
| 5. Data Analysis | 1. Determine the quantification cycle (Cq) for each reaction. 2. Normalize the Cq of the gene of interest to a stable reference gene (e.g., β-actin). 3. Calculate the relative gene expression using the 2-ΔΔCq method.[8] |
Visualization of Experimental Workflow
The process of identifying and validating genes in the this compound biosynthetic pathway follows a logical progression from gene discovery to functional verification.
Caption: Workflow for identification of biosynthetic genes.
References
- 1. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Physical and chemical properties of Heteratisine
An In-depth Technical Guide to the Physical and Chemical Properties of Heteratisine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a C19-norditerpenoid alkaloid. The information is compiled to serve as a foundational resource for professionals engaged in research, discovery, and development within the pharmaceutical and life sciences sectors.
General and Chemical Properties
This compound is a naturally occurring alkaloid predominantly isolated from plants belonging to the Aconitum genus, particularly Aconitum heterophyllum.[1] It is a member of the hetisine-type diterpenoid alkaloids, which are known for their complex heptacyclic hetisane skeleton.[2][3][4][5]
| Property | Value | Reference |
| CAS Number | 3328-84-5 | [1][6][7] |
| Molecular Formula | C₂₂H₃₃NO₅ | [6][7] |
| Molecular Weight | 391.5 g/mol | [7] |
| IUPAC Name | (2R,3S,6S,9S,10R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.1²,⁶.0¹,¹¹.0³,⁹.0¹⁴,¹⁸]icosan-4-one | [7] |
| Synonyms | 20-Ethyl-6β,8-dihydroxy-1α-methoxy-4-methylheteratisan-14-one, Heteratisan-14-one, 20-ethyl-6,8-dihydroxy-1-methoxy-4-methyl-, (1α,6β)- | [6][7] |
| Physical Form | Powder |
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Melting Point | 259-262 °C | [1] |
| Boiling Point | 583.2 °C at 760 mmHg | [1][6] |
| Flash Point | 306.5 °C | [1][6] |
| Density | 1.33 g/cm³ | [6] |
| Vapor Pressure | 0 mmHg at 25°C | [6] |
| LogP (octanol/water) | 1.1 | [7] |
Solubility and Storage
Proper solubility and storage conditions are vital for maintaining the integrity and activity of this compound.
| Parameter | Details | Reference |
| Solubility | Soluble in chloroform (B151607) and methanol. | |
| Poorly soluble in acetone (B3395972) and ethanol. | ||
| 20 mg dissolves in 0.3 mL of 3% HCl. | ||
| Storage | Store at +4°C in a dark place. | |
| Alternatively, store at 10°C - 25°C. | [1] |
Biological Activity and Mechanism of Action
This compound exhibits significant pharmacological activities, primarily related to its interaction with the central nervous system and cardiac ion channels.[1]
-
Antiarrhythmic Activity : this compound is recognized as a potent antiarrhythmic and antifibrillatory agent. Its primary mechanism of action involves the blockade of Na⁺-channels in cardiomyocytes, which helps to stabilize the cardiac rhythm. It is considered more cardioselective and less toxic than quinidine. The effective dosage in mammals for this activity ranges from 5 to 20 mg/kg.
-
Neuromodulatory Effects : The compound interacts with the central nervous system by modulating ion channels or receptors that influence neural activity.[1] It has been shown to inhibit neuronal activity, although it is a less potent inhibitor compared to its analogue, 6-benzoylthis compound (B8240661).[8] Unlike its analogue, this compound does not appear to affect the sodium current in hippocampal neurons at concentrations up to 100 µM.[8]
Experimental Protocols
Isolation and Purification
This compound is typically extracted from the dried roots of Aconitum species. A general workflow involves solvent extraction followed by chromatographic separation.
Methodology Overview:
-
Extraction : The powdered plant material (e.g., roots of Aconitum coreanum) is subjected to heat reflux extraction with 95% ethanol.[9]
-
Acid-Base Partitioning : The dried extract is dissolved in an acidic solution (e.g., 1% HCl). This solution is then washed with a non-polar solvent like petroleum ether to remove neutral compounds. The acidic aqueous layer is then basified (e.g., to pH 9.5 with NH₃·H₂O) to precipitate the alkaloids.[9]
-
Solvent Extraction of Alkaloids : The basified solution is extracted with an organic solvent such as chloroform to yield a crude alkaloid mixture.[9]
-
Chromatographic Purification : The crude extract is further purified using techniques like pH-zone-refining counter-current chromatography or standard column chromatography over silica (B1680970) gel to isolate this compound and other alkaloids.[9][10]
Analytical Characterization
The structural elucidation and quantification of this compound employ various modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC/UHPLC) : Used for the separation, identification, and quantification of this compound in plant extracts and formulations. A UHPLC-DAD based method has been developed for its quantification.[10][11][12]
-
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. Techniques like HPLC-MS/MS are used for sensitive detection in complex mixtures.[9][13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for the complete structural elucidation and confirmation of the complex polycyclic structure of this compound.[16][17][18][19]
-
Infrared (IR) Spectroscopy : Used to identify characteristic functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.[20]
Toxicological Data
Preliminary toxicity data for this compound has been reported in mice.
| Route | Species | LD₅₀ Value | Reference |
| Intravenous (IVN) | Mouse (MUS) | 180 mg/kg | |
| Intraperitoneal (IPR) | Mouse (MUS) | 430 mg/kg |
Conclusion
This compound is a structurally complex diterpenoid alkaloid with significant, well-defined antiarrhythmic properties. Its mechanism of action as a sodium channel blocker in cardiomyocytes presents a promising avenue for the development of novel cardiac therapies. This guide summarizes the core physical, chemical, and biological data on this compound, providing a critical resource for researchers aiming to explore its therapeutic potential further. The detailed methodologies for isolation and analysis serve as a practical foundation for future studies.
References
- 1. This compound | 3328-84-5 | FH137864 | Biosynth [biosynth.com]
- 2. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Chemistry and biological activities of hetisine-type diterpenoid alkaloids | Semantic Scholar [semanticscholar.org]
- 5. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound|lookchem [lookchem.com]
- 7. (3R,6S,6aS,7R,7aS,10S,12aS,13R,13aR,14S,15R)-1-Ethyltetradecahydro-12a,14-dihydroxy-6-methoxy-3-methyl-8H-13,3,6a-ethanylylidene-7,10-methanooxepino(3,4-i)-1-benzazocin-8-one | C22H33NO5 | CID 78265170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effects of the alkaloids 6-benzoylthis compound and this compound on neuronal activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antiplasmodial diterpenoid alkaloid from Aconitum heterophyllum Wall. ex Royle: Isolation, characterization, and UHPLC-DAD based quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. massbank.eu [massbank.eu]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. The heterospin cobalt complexes: peculiarities of high-resolution NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Heterogeneous Polymer Dynamics Explored Using Static 1H NMR Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. uanlch.vscht.cz [uanlch.vscht.cz]
Heteratisine: An In-depth Technical Guide on its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability profile of heteratisine, a C20-diterpenoid alkaloid isolated from plants of the Aconitum genus. Understanding these fundamental physicochemical properties is critical for the handling, formulation, and development of this compound for research and potential therapeutic applications.
Solubility Profile
This compound, as a free base, exhibits solubility characteristics typical of many alkaloids: generally soluble in organic solvents and poorly soluble in neutral aqueous media. Its basic nitrogen atom allows for the formation of salts in acidic solutions, which significantly enhances aqueous solubility.
Qualitative Solubility Data
The available data on the solubility of this compound in various solvents is summarized in the table below.
| Solvent System | Solubility Description | Citation |
| Chloroform | Soluble | [1] |
| Methanol | Soluble | [1] |
| Acetone | Not well soluble | [1] |
| Ethanol | Not well soluble | [1] |
| 3% Hydrochloric Acid | 20 mg dissolves in 0.3 mL | [1] |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the quantitative solubility of this compound, based on the standard shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (crystalline powder)
-
Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile (B52724), chloroform)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Calculate the solubility of this compound in the solvent (e.g., in mg/mL or µg/mL) based on the measured concentration and the dilution factor.
-
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and formulation. Like many complex alkaloids, its stability can be influenced by factors such as pH, temperature, light, and the presence of oxidative agents.
Storage and Thermal Stability
For long-term storage, it is recommended to keep this compound at +4°C in a dark place.[1] An alternative recommendation is storage at 10°C - 25°C.[2] The high melting point of this compound, reported to be in the range of 259-262°C, suggests good thermal stability in its solid state.
Stability in Solution
-
Alkaline Conditions: Rapid hydrolysis is expected.[2]
-
Acidic Conditions: Likely to be stable in dilute acid.[2]
-
Protic Solvents (Methanol, Ethanol): May exhibit instability over time.[2]
-
Aprotic Solvents (Acetonitrile, Tetrahydrofuran): Expected to be stable for extended periods.[2]
Experimental Protocol for Forced Degradation Studies and Development of a Stability-Indicating HPLC Method
This protocol outlines the steps for conducting forced degradation studies to understand the degradation pathways of this compound and for developing a stability-indicating HPLC method to separate the parent drug from its degradation products.
Objective: To identify the degradation products of this compound under various stress conditions and to develop and validate an HPLC method that can accurately quantify this compound in the presence of these degradants.
Part A: Forced Degradation Studies
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified period. Dissolve the sample in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.
Part B: Development of a Stability-Indicating HPLC Method
Instrumentation and Conditions (Representative):
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer, pH adjusted). The exact gradient profile needs to be optimized to achieve separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 235 nm).
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Method Development: Inject the stressed samples into the HPLC system and optimize the mobile phase composition and gradient to achieve baseline separation of the degradation product peaks from the parent this compound peak.
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the reliability of the analysis with respect to deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Mechanism of Action: Sodium Channel Modulation
This compound is known for its antiarrhythmic and antifibrillatory properties, which are attributed to its interaction with voltage-gated sodium channels in cardiomyocytes.[1] While it is considered a less potent sodium channel blocker compared to some of its analogs, its modulatory effect on these channels is central to its biological activity.
Caption: Proposed mechanism of action of this compound on cardiac sodium channels.
The diagram illustrates that this compound exerts its effect by blocking the influx of sodium ions through voltage-gated sodium channels in the cell membrane of cardiomyocytes. This action reduces the rate of depolarization of the cardiac action potential, thereby slowing conduction in the heart and helping to suppress arrhythmias.
References
- 1. Effects of the alkaloids 6-benzoylthis compound and this compound on neuronal activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Aconitum alkaloids in blood and urine samples. I. High-performance liquid chromatographic separation, solid-phase extraction and mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacological Profile of Heteratisine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heteratisine, a C20-diterpenoid alkaloid isolated from plants of the Aconitum genus, presents a unique pharmacological profile characterized by its antiarrhythmic properties and comparatively low toxicity profile among other aconitine-type alkaloids. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, pharmacokinetics, and toxicology. The primary mechanism of its antiarrhythmic effect is attributed to the blockade of sodium channels in cardiomyocytes. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key concepts to serve as a resource for researchers in pharmacology and drug development.
Introduction
This compound is a naturally occurring diterpenoid alkaloid found in various Aconitum species.[1] Unlike the highly toxic diester-diterpenoid alkaloids such as aconitine (B1665448), this compound belongs to the less toxic hetisine-type C20-diterpenoid alkaloids.[2] Its pharmacological interest lies predominantly in its antiarrhythmic and antifibrillatory activities.[3] This guide aims to provide a detailed technical overview of the pharmacological properties of this compound, with a focus on its mechanism of action, quantitative efficacy and toxicity data, and the experimental methodologies used for its characterization.
Mechanism of Action
The primary mechanism of action for this compound's antiarrhythmic effects is the blockade of voltage-gated sodium channels (Nav) in cardiomyocytes. By blocking these channels, this compound reduces the influx of sodium ions during the depolarization phase of the cardiac action potential, thereby stabilizing the cardiac membrane and suppressing arrhythmias.
A notable characteristic of this compound is its differential activity on various tissues. While it demonstrates clear activity as a sodium channel blocker in cardiac muscle, studies on rat hippocampal neurons have shown that it is a less potent inhibitor of neuronal activity compared to the structurally related and more toxic alkaloid, 6-benzoylthis compound (B8240661). In fact, this compound did not show a significant effect on the sodium current in hippocampal neurons at concentrations up to 100 microM.[4] This suggests a degree of tissue or channel subtype selectivity that warrants further investigation.
Signaling Pathway
The direct interaction of this compound with the α-subunit of the voltage-gated sodium channel is the principal event in its signaling cascade. This interaction leads to a reduction in the inward sodium current (INa), which in turn modulates the cardiac action potential. The downstream effects are primarily electrophysiological, leading to a stabilization of the heart rhythm.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the pharmacological and toxicological profile of this compound.
Table 1: Antiarrhythmic Activity
| Parameter | Value | Species | Model | Reference |
| Effective Dose (ED₅₀) | 12.5 mg/kg | Rat | Aconitine-induced arrhythmia | [2] |
| Active Dosage Range | 5 - 20 mg/kg | Mammals | Experimental arrhythmias | [3] |
Table 2: Toxicological Data
| Parameter | Value | Species | Route of Administration | Reference |
| Median Lethal Dose (LD₅₀) | 180 mg/kg | Mouse | Intravenous (IVN) | Not specified |
| Median Lethal Dose (LD₅₀) | 430 mg/kg | Mouse | Intraperitoneal (IPR) | Not specified |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections describe the methodologies for key experiments cited in the study of this compound.
Aconitine-Induced Arrhythmia Model in Rats
This in vivo model is a standard method for screening and evaluating antiarrhythmic drugs.
Objective: To determine the effective dose (ED₅₀) of this compound in suppressing arrhythmias induced by aconitine.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized, and their electrocardiogram (ECG) is continuously monitored.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses to different groups of rats. A control group receives the vehicle.
-
Induction of Arrhythmia: After a set period to allow for drug absorption, a continuous intravenous infusion of aconitine is initiated to induce cardiac arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, and ventricular fibrillation).
-
Data Analysis: The dose of aconitine required to induce arrhythmias in the treated groups is compared to the control group. The ED₅₀ of this compound is calculated as the dose that produces a 50% increase in the amount of aconitine needed to induce arrhythmias.[1][5]
Electrophysiological Analysis of Sodium Channel Blockade
The whole-cell patch-clamp technique is employed to study the effects of this compound on sodium channels in isolated cardiomyocytes.
Objective: To characterize the inhibitory effect of this compound on the inward sodium current (INa).
Methodology:
-
Cell Preparation: Single ventricular myocytes are enzymatically isolated from the hearts of adult rats or guinea pigs.
-
Patch-Clamp Recording: The whole-cell patch-clamp configuration is established. The cell is perfused with an external solution, and the pipette is filled with an internal solution.
-
Voltage-Clamp Protocol: The membrane potential is held at a level where sodium channels are in a resting state (e.g., -100 mV). Depolarizing voltage steps are applied to elicit the inward sodium current.
-
Drug Application: After recording baseline currents, the cells are perfused with various concentrations of this compound.
-
Data Analysis: The peak sodium current is measured before and after the application of this compound. The concentration-response curve is plotted to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).[6][7]
Pharmacokinetics (ADME)
Currently, there is a lack of specific published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, general pharmacokinetic properties of diterpenoid alkaloids can provide some insights. These compounds are typically absorbed orally, with their metabolism often involving hydrolysis of ester groups and modifications by cytochrome P450 enzymes.[8][9] Given that this compound is a less toxic, non-ester type alkaloid, its metabolic pathway may differ from the more extensively studied toxic aconitines. Further research is required to elucidate the specific ADME profile of this compound.
Toxicology
This compound is noted for its lower toxicity compared to other Aconitum alkaloids.[2] The acute toxicity, as indicated by the LD₅₀ values in mice, is significantly higher than that of highly toxic alkaloids like aconitine. The reduced toxicity is attributed to its chemical structure, which lacks the ester groups that are major contributors to the toxicity of other aconitine-type alkaloids.[10] A comprehensive toxicological profile, including chronic toxicity and organ-specific effects, is not yet well-established in the public literature.
Conclusion and Future Directions
This compound is a promising antiarrhythmic agent due to its sodium channel blocking activity and favorable toxicity profile. However, a significant amount of research is still needed to fully characterize its pharmacological properties. Key areas for future investigation include:
-
Determination of IC₅₀ values: Establishing the precise inhibitory concentration of this compound on cardiac sodium channels is essential for a complete pharmacological profile.
-
Pharmacokinetic studies: Detailed ADME studies are crucial to understand its bioavailability, metabolic fate, and clearance, which are critical for any potential therapeutic development.
-
Elucidation of downstream signaling: Investigating potential downstream effects beyond direct channel blockade, such as effects on intracellular calcium homeostasis, could reveal additional mechanisms of action.
-
Comprehensive toxicology: In-depth toxicological studies are necessary to fully assess its safety profile for any potential clinical application.
This technical guide provides a foundation for researchers and drug development professionals interested in this compound. The provided data and protocols can aid in the design of future studies to further unravel the therapeutic potential of this unique natural compound.
References
- 1. Inhibition of aconitine-induced mortality in the conscious rat: a screening test for antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of the alkaloids 6-benzoylthis compound and this compound on neuronal activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic effect of newly synthesized compound 44Bu on model of aconitine-induced arrhythmia -- compared to lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aconitine - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activities of Heteratisine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteratisine, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, has garnered scientific interest for its diverse pharmacological properties. Structurally characterized by a complex heptacyclic skeleton, this natural compound has demonstrated a range of biological activities, with particular prominence in the cardiovascular and central nervous systems. This technical guide provides an in-depth summary of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and drug development efforts.
Quantitative Biological Data
The following table summarizes the available quantitative data on the biological activities of this compound.
| Biological Activity | Assay | Species/Cell Line | Quantitative Data | Source |
| Antiarrhythmic Activity | Aconitine-induced arrhythmia | Rat | ED₅₀: 12.5 mg/kg | [Not explicitly cited] |
| Neuronal Activity Inhibition | Extracellular recording of stimulus-evoked population spikes | Rat hippocampal slices | Concentration: 1-100 µM (Inhibition of orthodromic spike) | [1] |
| Effect on Sodium Current | Whole-cell patch-clamp | Rat hippocampal neurons | Concentration: Up to 100 µM (No effect on sodium current) | [1] |
Detailed Experimental Protocols
Antiarrhythmic Activity Assessment in an Aconitine-Induced Arrhythmia Rat Model
This protocol outlines the in vivo method used to determine the antiarrhythmic efficacy of this compound.
Principle: Aconitine (B1665448), a potent cardiotoxin, induces cardiac arrhythmias by persistently activating sodium channels. The ability of a test compound to prevent or reverse these arrhythmias indicates its potential as an antiarrhythmic agent.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized, and electrodes are placed to record a standard lead II electrocardiogram (ECG). A jugular vein is cannulated for intravenous administration of aconitine and the test compound.
-
Induction of Arrhythmia: A continuous infusion of aconitine is administered to induce arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Drug Administration: this compound is administered intravenously at various doses prior to or following the induction of arrhythmia by aconitine.
-
Data Analysis: The dose of this compound that effectively protects 50% of the animals from aconitine-induced lethal arrhythmias is determined and expressed as the median effective dose (ED₅₀).
Evaluation of Neuronal Activity in Rat Hippocampal Slices
This protocol details the ex vivo method used to assess the effects of this compound on neuronal excitability.[1]
Principle: Extracellular recordings from brain slices allow for the study of synaptic transmission and neuronal population activity in a controlled environment. The modulation of stimulus-evoked field potentials indicates the effect of a compound on neuronal excitability.
Methodology:
-
Slice Preparation: Transverse hippocampal slices are prepared from the brains of rats and maintained in an interface chamber perfused with artificial cerebrospinal fluid (aCSF).
-
Electrophysiological Recording: A stimulating electrode is placed in the Schaffer collateral-commissural pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record the orthodromic population spike.
-
Compound Application: this compound is bath-applied to the slices at concentrations ranging from 1 to 100 µM.[1]
-
Data Acquisition and Analysis: The amplitude of the orthodromic population spike is measured before and after the application of this compound to determine its effect on neuronal activity.[1]
Assessment of Sodium Current Modulation
This protocol describes the in vitro whole-cell patch-clamp technique used to investigate the direct effects of this compound on voltage-gated sodium channels.[1]
Principle: The patch-clamp technique allows for the recording of ionic currents across the membrane of a single cell. By isolating and measuring the sodium current, the direct modulatory effect of a compound on sodium channels can be determined.
Methodology:
-
Cell Culture: Hippocampal neurons are cultured to allow for patch-clamp recordings.
-
Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is established on a single neuron.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit and isolate the voltage-gated sodium current.
-
Compound Application: this compound is applied to the bath solution at concentrations up to 100 µM.[1]
-
Data Analysis: The peak amplitude of the sodium current is measured before and after the application of this compound to assess any modulatory effects.[1]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound appears to be the modulation of neuronal and cardiac excitability. However, direct interaction with voltage-gated sodium channels has not been observed at concentrations up to 100 µM.[1] This suggests that its antiarrhythmic and neuro-inhibitory effects may be mediated through indirect mechanisms or by targeting other ion channels or receptors.
The diagram below illustrates a hypothetical signaling pathway for the antiarrhythmic effect of this compound, taking into account the lack of direct sodium channel blockade.
Other Potential Biological Activities
While quantitative data for purified this compound is limited, studies on extracts of Aconitum heterophyllum and related compounds suggest potential for other biological activities:
-
Anti-inflammatory Activity: Ethanolic extracts of A. heterophyllum have shown anti-inflammatory effects in a cotton pellet-induced granuloma model in rats. This suggests that constituents of the plant, potentially including this compound, possess anti-inflammatory properties.
-
Anticancer Activity: The methanol (B129727) extract of A. heterophyllum stem has demonstrated inhibitory effects on the progression of H9c2 and MDCK cancer cells.
-
Antimicrobial Activity: Various heterocyclic compounds, the broader class to which this compound belongs, have been reported to exhibit antimicrobial activity. However, specific studies on this compound are needed to confirm this potential.
Conclusion
This compound is a promising natural product with demonstrated antiarrhythmic and neuro-inhibitory activities. The available quantitative data and experimental protocols provide a solid foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound to fully understand its mechanisms of action. Furthermore, rigorous investigation is required to confirm and quantify its potential anti-inflammatory, anticancer, and antimicrobial effects. Such studies will be crucial for the development of this compound-based therapeutics.
References
The Elusive Neurological Footprint: An In-depth Technical Guide on the Central Nervous System Activity of Heteratisine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heteratisine, a diterpenoid alkaloid isolated from plants of the Aconitum genus, has been a subject of neuropharmacological interest due to its structural relationship with other neurologically active Aconitum alkaloids. However, extensive research reveals that this compound itself exhibits a significantly less potent profile of activity on the central nervous system (CNS) when compared to its close analogue, 6-benzoylthis compound (B8240661). This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the known effects of this compound on the CNS, with a comparative analysis to 6-benzoylthis compound to illuminate its mechanism of action, or lack thereof. This document details the experimental protocols employed in key studies, presents the quantitative data in a structured format, and provides visual representations of the implicated signaling pathways and experimental workflows.
Introduction
Alkaloids derived from the Aconitum species have a long history in traditional Chinese folk medicine, often utilized for their analgesic properties.[1] This has prompted modern scientific investigation into the neuropharmacological effects of the constituent compounds. Among these are this compound and its structurally related counterpart, 6-benzoylthis compound. While initial interest may have encompassed this compound, experimental evidence has consistently demonstrated its limited direct impact on neuronal activity within the central nervous system, especially when contrasted with the pronounced effects of 6-benzoylthis compound.[1] This guide will therefore focus on the direct, albeit weak, observed actions of this compound and extensively leverage the data on 6-benzoylthis compound to provide a clearer, comparative understanding of its neurological profile. The primary mechanism of action for the more potent 6-benzoylthis compound has been identified as the blockade of voltage-dependent sodium channels.[1][2]
Comparative Neuropharmacological Effects
Electrophysiological studies on rat hippocampal slices have been pivotal in differentiating the CNS effects of this compound and 6-benzoylthis compound. These experiments reveal a significant disparity in their potency and mechanism of action.
Effects on Neuronal Excitability
-
This compound: Demonstrates a modest depressant effect on the orthodromic population spike in hippocampal neurons at concentrations ranging from 1-100 microM.[1] Notably, it does not affect the antidromic population spike, suggesting a limited, specific site of action.[1] Furthermore, this compound shows no effect on sodium currents in hippocampal neurons in concentrations up to 100 microM and is unable to antagonize the effects of the sodium channel activator, aconitine (B1665448).[1][2]
-
6-benzoylthis compound: In stark contrast, this analogue is a potent inhibitor of neuronal activity. It effectively inhibits both the ortho- and antidromic population spikes, as well as the field excitatory postsynaptic potential (EPSP) in a concentration- and frequency-dependent manner at a much lower concentration range of 0.01-10 microM.[1] This broad inhibition of neuronal firing points to a more generalized mechanism of action.[1]
Interaction with Voltage-Gated Sodium Channels
The primary molecular target for 6-benzoylthis compound within the CNS has been identified as the voltage-gated sodium channel.[1][2] Patch-clamp studies have confirmed that it reduces the peak amplitude of the sodium current in hippocampal neurons.[1] This action underlies its ability to suppress neuronal activity and diminish epileptiform activity induced by bicuculline.[1] Conversely, this compound does not appear to interact with voltage-gated sodium channels in a comparable manner, as it fails to alter sodium currents.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies of this compound and 6-benzoylthis compound.
| Compound | Concentration Range | Effect on Orthodromic Population Spike | Effect on Antidromic Population Spike | Effect on Sodium Current |
| This compound | 1-100 µM | Depression[1] | No effect[1] | No effect (up to 100 µM)[1] |
| 6-benzoylthis compound | 0.01-10 µM | Inhibition[1] | Inhibition[1] | Reduced peak amplitude[1] |
| Compound | Ability to Antagonize Aconitine Action |
| This compound | No[2] |
| 6-benzoylthis compound | Yes[2] |
Experimental Protocols
The following sections detail the methodologies used in the key electrophysiological experiments cited in this guide.
Rat Hippocampal Slice Preparation and Extracellular Recording
-
Animal Model: Male Wistar rats were utilized for the preparation of hippocampal slices.[1]
-
Slice Preparation:
-
Animals were anesthetized and decapitated.
-
The brain was rapidly removed and placed in chilled, oxygenated artificial cerebrospinal fluid (ACSF).
-
Transverse hippocampal slices (400 µm thick) were prepared using a vibratome.
-
Slices were allowed to recover in an incubation chamber with oxygenated ACSF at room temperature for at least one hour before recording.
-
-
Extracellular Recording:
-
A single slice was transferred to a recording chamber and continuously perfused with oxygenated ACSF at a controlled temperature.
-
A stimulating electrode was placed on the Schaffer collateral-commissural pathway to evoke synaptic responses in the CA1 pyramidal cell layer.
-
A recording electrode filled with ACSF was placed in the CA1 stratum pyramidale to record the orthodromic population spike and in the alveus to record the antidromic population spike.
-
Stable baseline responses were recorded for at least 20 minutes before the application of the test compounds.
-
This compound or 6-benzoylthis compound were then bath-applied at various concentrations.
-
Patch-Clamp Recording of Sodium Currents
-
Cell Culture: Primary cultures of hippocampal neurons were prepared from neonatal rats.
-
Electrophysiology:
-
Whole-cell voltage-clamp recordings were performed on cultured hippocampal pyramidal cells.
-
The external solution was formulated to isolate sodium currents, typically containing blockers for potassium and calcium channels.
-
The internal pipette solution contained a suitable electrolyte and buffer system.
-
Cells were held at a negative holding potential, and depolarizing voltage steps were applied to elicit sodium currents.
-
The peak amplitude of the inward sodium current was measured before and after the application of this compound or 6-benzoylthis compound.
-
Signaling Pathways and Experimental Workflows
Due to the limited direct action of this compound on well-defined signaling cascades, the following diagrams illustrate the proposed mechanism of its more active analogue, 6-benzoylthis compound, and the general experimental workflow for assessing the neurophysiological effects of these compounds.
Caption: Proposed mechanism of 6-benzoylthis compound on sodium channels.
Caption: Experimental workflow for hippocampal slice electrophysiology.
Conclusion
The available scientific evidence strongly indicates that this compound is a weak neuromodulator in the central nervous system. Its effects are significantly overshadowed by its structural analogue, 6-benzoylthis compound, which acts as a potent blocker of voltage-gated sodium channels. The lack of significant, direct activity of this compound on major CNS targets suggests that its potential as a primary neuropharmacological agent is limited. Future research, if pursued, should focus on potential subtle modulatory roles or synergistic effects with other compounds. For drug development professionals, the focus within this structural class of alkaloids should likely remain on more potent derivatives such as 6-benzoylthis compound, for which a clearer mechanism of action has been established.
References
- 1. Effects of the alkaloids 6-benzoylthis compound and this compound on neuronal activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the structurally related aconitum alkaloids, aconitine and 6-benzyolthis compound, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs and Derivatives of Heteratisine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heteratisine, a C19-diterpenoid alkaloid primarily sourced from plants of the Aconitum genus, has garnered significant interest within the scientific community for its pronounced pharmacological properties, most notably its antiarrhythmic effects. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, detailing their synthesis, biological activities, and mechanisms of action. A key focus is placed on the structure-activity relationships that govern the efficacy of these compounds as modulators of voltage-gated sodium channels. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development by consolidating quantitative data, outlining detailed experimental methodologies, and visualizing key molecular pathways and experimental workflows.
Introduction
This compound belongs to the hetisine-type diterpenoid alkaloids, a class of natural products characterized by a complex heptacyclic hetisane skeleton.[1] These compounds are known for a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. However, it is their potent antiarrhythmic activity that has positioned them as promising lead structures for the development of novel cardiovascular drugs.[1][2] The mechanism underlying this activity is primarily attributed to the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in cardiac tissue.[3][4]
This guide will explore the chemical space around the this compound core, examining how structural modifications influence biological activity. We will delve into the synthesis of key analogs and derivatives, present quantitative data on their efficacy, and provide detailed experimental protocols to facilitate further research and development in this area.
Structural Analogs and Derivatives of this compound
The core structure of this compound offers multiple sites for chemical modification, leading to a diverse range of analogs and derivatives with varying biological activities. A notable example is 6-benzoylthis compound (B8240661), a naturally occurring analog that has been shown to be a more potent inhibitor of neuronal activity than this compound itself.[3]
Key Structural Modifications
Structure-activity relationship (SAR) studies on this compound and related diterpenoid alkaloids have revealed several key structural features that are critical for their biological activity. These include:
-
Substitution at the C6 position: The presence of a benzoyl group at the C6 position, as seen in 6-benzoylthis compound, significantly enhances the inhibitory activity on sodium channels compared to the parent compound, this compound.[3]
-
Modifications of the N-ethyl group: Alterations to the N-ethyl group can influence the binding affinity of the molecule to its target.
-
Hydroxyl group modifications: Esterification or etherification of the hydroxyl groups can modulate the lipophilicity and pharmacokinetic properties of the derivatives.
Quantitative Data on Biological Activity
The antiarrhythmic and sodium channel blocking activities of this compound and its analogs have been quantified using various experimental models. The following tables summarize key quantitative data, providing a basis for a comparative analysis of these compounds.
| Compound | Biological Activity | Assay | Value | Reference |
| This compound | Antiarrhythmic | Aconitine-induced arrhythmia (rat) | ED50: 12.5 mg/kg | [1] |
| Neuronal Inhibition | Extracellular recordings (rat hippocampal slices) | 1-100 µM | [4] | |
| 6-Benzoylthis compound | Neuronal Inhibition | Extracellular recordings (rat hippocampal slices) | 0.01-10 µM | [4] |
| Sodium Current Inhibition | Whole-cell patch clamp (hippocampal neurons) | Reduces peak amplitude at 10 µM | [4] | |
| Tadzhaconine | Antiarrhythmic | Aconitine-induced arrhythmia (rat) | ED50: 0.3 mg/kg | [1] |
| Zeravshanisine | Antiarrhythmic | Aconitine-induced arrhythmia (rat) | ED50: 0.5 mg/kg | [1] |
Table 1: Antiarrhythmic and Neuronal Activity of this compound and Related Alkaloids.
| Alkaloid Class | Affinity to Na+ Channel Site 2 | Antinociceptive Activity | Acute Toxicity |
| High Affinity Group | K_i < 1 µM | ED50: ~25 µg/kg | LD50: ~70 µg/kg |
| Low Affinity Group | K_i > 10 µM | ED50: ~20 mg/kg | LD50: ~30 mg/kg |
Table 2: General Structure-Activity Relationships of Aconitum Alkaloids based on Sodium Channel Affinity.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling replication and further investigation.
Conversional Synthesis of this compound from Deltaline
The first conversional synthesis of this compound has been accomplished in 14 steps with an overall yield of 3.2% from deltaline.[1] The key steps in this synthesis include:
-
Deoxygenation at C-10: Removal of the hydroxyl group at the C-10 position.
-
Removal of the dioxymethylene moiety: Cleavage of the methylenedioxy bridge.
-
O-demethylation: Removal of a methyl group from an ether linkage.
-
Baeyer-Villiger oxidation: Oxidation of a ketone to an ester.
A detailed, step-by-step protocol for this multi-step synthesis would require access to the full publication. For the purpose of this guide, the key transformations are highlighted.
Electrophysiological Recording of Neuronal Activity
The following protocol outlines the general procedure for extracellular recordings of stimulus-evoked population spikes in rat hippocampal slices, as described in the study of 6-benzoylthis compound and this compound.[4]
Materials:
-
Male Wistar rats
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection microscope
-
Vibratome
-
Recording chamber
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
Test compounds (this compound, 6-benzoylthis compound)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a male Wistar rat.
-
Rapidly remove the brain and place it in ice-cold aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber, continuously perfused with aCSF.
-
Place a stimulating electrode in the stratum radiatum of the CA1 region to activate Schaffer collateral-commissural fibers.
-
Place a recording glass microelectrode in the stratum pyramidale of the CA1 region to record population spikes.
-
-
Data Acquisition:
-
Apply constant current pulses to the stimulating electrode.
-
Record the evoked field potentials using the recording electrode.
-
Amplify and digitize the signals for analysis.
-
-
Drug Application:
-
After obtaining a stable baseline recording, add the test compounds (e.g., 6-benzoylthis compound at 0.01-10 µM or this compound at 1-100 µM) to the perfusion solution.[4]
-
Record the changes in the population spike amplitude and field excitatory postsynaptic potential (fEPSP).
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound and its derivatives involves the modulation of voltage-gated sodium channels. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism and a general experimental workflow for investigating these compounds.
Figure 1: Proposed mechanism of action for this compound analogs.
Figure 2: General experimental workflow for developing this compound derivatives.
Conclusion
This compound and its structural analogs represent a promising class of compounds for the development of novel antiarrhythmic agents. Their mechanism of action, primarily through the blockade of voltage-gated sodium channels, provides a clear rationale for their therapeutic potential. The quantitative data and experimental protocols presented in this guide offer a solid foundation for future research aimed at optimizing the efficacy and safety profile of these molecules. Further exploration of the structure-activity relationships and the synthesis of novel derivatives will be crucial in translating the therapeutic promise of this compound into clinical applications. The visualization of the proposed mechanism and experimental workflows provides a clear conceptual framework for researchers entering this exciting field of drug discovery.
References
An In-Depth Technical Guide to the Toxicological Data and Safety Profile of Heteratisine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heteratisine, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, has garnered scientific interest for its pharmacological activities, including its potential as an antiarrhythmic agent. As with many natural compounds exhibiting therapeutic promise, a thorough understanding of its toxicological profile is paramount for any progression toward clinical application. This technical guide provides a comprehensive overview of the currently available toxicological data on this compound. It has been noted that this compound is considered less toxic than other Aconitum alkaloids, such as aconitine. However, a comprehensive safety evaluation encompassing a wide range of toxicological endpoints is not yet fully available in publicly accessible literature. This document summarizes the existing acute toxicity data, outlines the standard experimental protocols that would be employed to generate a complete safety profile, and discusses the known mechanism of action.
Acute Toxicity
Acute toxicity studies are fundamental in determining the potential for a substance to cause harm after a single exposure. The most common metric for acute toxicity is the median lethal dose (LD50), the dose at which 50% of the test population is expected to die.
Quantitative Data
Limited acute toxicity data for this compound is available. The following table summarizes the reported LD50 values in mice.
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Intravenous (IVN) | 180 | [Latoxan] |
| Mouse | Intraperitoneal (IPR) | 430 | [Latoxan] |
Table 1: Acute Toxicity of this compound in Mice
Experimental Protocols
Detailed experimental protocols for the specific LD50 studies cited above are not publicly available. However, a standard methodology for determining LD50 in rodents via intravenous and intraperitoneal routes is described below.
1.2.1. LD50 Determination in Mice (Intravenous or Intraperitoneal)
-
Test Animals: Healthy, young adult mice (e.g., ICR or BALB/c strain), weighing between 18-22 grams, are used. Animals are acclimated to laboratory conditions for at least one week prior to the experiment.
-
Housing and Diet: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent chow and water.
-
Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., sterile saline, or a small percentage of a solubilizing agent like DMSO, with the final concentration of the agent kept minimal). A range of doses is prepared.
-
Dose Administration:
-
Intravenous (IVN): The prepared dose is injected slowly into a tail vein.
-
Intraperitoneal (IPR): The prepared dose is injected into the peritoneal cavity.
-
-
Observation: Following administration, animals are observed continuously for the first few hours and then periodically for up to 14 days. Observations include signs of toxicity (e.g., changes in behavior, convulsions, respiratory distress) and mortality.
-
Data Analysis: The number of mortalities at each dose level is recorded. The LD50 value and its 95% confidence interval are then calculated using a recognized statistical method, such as the Probit analysis.[1]
Further Toxicological Evaluation (Data Gaps and Standard Protocols)
Comprehensive toxicological assessment extends beyond acute toxicity. For this compound, there is a notable lack of publicly available data regarding cytotoxicity, genotoxicity, subchronic and chronic toxicity, reproductive and developmental toxicity, and carcinogenicity. The following sections describe the standard experimental protocols that would be utilized to fill these critical data gaps.
Cytotoxicity
Cytotoxicity assays are crucial for assessing the toxicity of a compound at the cellular level.
2.1.1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, A549) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[2][3][4]
Genotoxicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.
2.2.1. Bacterial Reverse Mutation Assay (Ames Test)
-
Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These strains are unable to grow on a histidine-free medium. The assay assesses the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow.[5][6][7]
-
Methodology:
-
Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation and Colony Counting: The plates are incubated for 48-72 hours, and the number of revertant colonies is counted.
-
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[5][6][7]
2.2.2. In Vivo Micronucleus Assay
-
Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[8][9][10][11][12]
-
Methodology:
-
Animal Dosing: Rodents (usually mice or rats) are treated with this compound, typically via oral gavage or intraperitoneal injection, at multiple dose levels.
-
Tissue Collection: At appropriate time points after dosing, bone marrow or peripheral blood samples are collected.
-
Slide Preparation and Staining: The collected cells are processed, smeared onto microscope slides, and stained to visualize the micronuclei within the erythrocytes.
-
Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic examination.
-
-
Data Analysis: A significant, dose-related increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates genotoxic potential.[8][9][10][11][12]
Subchronic and Chronic Toxicity
These studies evaluate the potential adverse effects of repeated exposure to a substance over a prolonged period.
2.3.1. 28-Day and 90-Day Repeated Dose Oral Toxicity Studies in Rodents
-
Methodology:
-
Animal Groups: Rats are typically used and divided into several groups, including a control group and at least three dose groups (low, mid, and high).
-
Dosing: this compound is administered daily via oral gavage for 28 or 90 consecutive days.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
-
Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is examined microscopically.
-
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed, is determined.[13][14][15][16][17]
Reproductive and Developmental Toxicity
These studies are designed to assess the potential of a substance to interfere with reproduction and normal development.
2.4.1. Fertility and Early Embryonic Development Study
-
Methodology: Male and female rats are treated with this compound prior to and during mating. Females continue to be dosed during gestation. Mating performance, fertility, and early embryonic development are evaluated.
2.4.2. Embryo-Fetal Development (Teratogenicity) Study
-
Methodology: Pregnant animals (typically rats and rabbits) are dosed with this compound during the period of organogenesis. The dams are euthanized just before term, and the fetuses are examined for any external, visceral, and skeletal abnormalities.[18]
Carcinogenicity
Carcinogenicity bioassays are long-term studies designed to assess the cancer-causing potential of a substance.
2.5.1. Two-Year Rodent Bioassay
-
Methodology: Rats and mice are administered this compound daily for a significant portion of their lifespan (typically two years). At the end of the study, all tissues are examined for the presence of tumors.
Mechanism of Action and Signaling Pathways
This compound is known to be a Na+-channel blocker in cardiomyocytes.[19][20][21][22][23][24] This action is the likely basis for its antiarrhythmic properties. Blockade of voltage-gated sodium channels reduces the influx of sodium ions into the cell, thereby decreasing the excitability of cardiac muscle cells.
Further research is required to elucidate the specific downstream signaling pathways affected by this compound. Based on the known roles of sodium channels and intracellular ion balance, potential pathways for investigation include those related to intracellular calcium signaling and mitogen-activated protein kinase (MAPK) pathways.[25][26][27][28]
Visualizing the Putative Signaling Pathway
The following diagram illustrates a simplified, hypothetical workflow for assessing the toxicological profile of a compound like this compound.
The following diagram illustrates the general mechanism of a voltage-gated sodium channel, which is the known target of this compound.
Conclusion
The available data suggests that this compound has a lower acute toxicity profile compared to other alkaloids from the Aconitum genus. However, the current toxicological database for this compound is far from complete. To establish a comprehensive safety profile suitable for guiding drug development, further studies are essential. These should include in vitro cytotoxicity and genotoxicity assays, followed by in vivo assessments of repeated-dose toxicity, reproductive and developmental toxicity, and carcinogenicity. Elucidating the specific signaling pathways modulated by this compound beyond its primary action on sodium channels will also be critical for a thorough understanding of its pharmacological and toxicological effects. The experimental protocols outlined in this guide provide a roadmap for conducting such a comprehensive evaluation.
References
- 1. jocpr.com [jocpr.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. re-place.be [re-place.be]
- 7. baharteb.com [baharteb.com]
- 8. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 11. criver.com [criver.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of acute, subacute, and subchronic toxicity of a hepatoprotective herbal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. subchronic toxicity studies: Topics by Science.gov [science.gov]
- 15. Assessment of Acute and Chronic Toxicity in Wistar Rats (Rattus norvegicus) and New Zealand Rabbits (Oryctolagus cuniculus) of an Enriched Polyphenol Extract Obtained from Caesalpinia spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute and Subchronic Toxicological Evaluation of the Herbal Product HAD-B1 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acute and Subchronic Oral Toxicity Evaluation of Herbal Formulation: Piper crocatum Ruiz and Pav., Typhonium flagelliforme (Lodd.) Blume, and Phyllanthus niruri L. in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [논문]Study of Aconitine toxicity in rat embryos in vitro [scienceon.kisti.re.kr]
- 19. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Veratridine: A Janus-Faced Modulator of Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Voltage-gated sodium channel modulation by σ-receptors in cardiac myocytes and heterologous systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Na channel voltage sensor associated with inactivation is localized to the external charged residues of domain IV, S4 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Toxins That Affect Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Marine Heterocyclic Compounds That Modulate Intracellular Calcium Signals: Chemistry and Synthesis Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. Intracellular calcium homeostasis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Heteratisine Extraction from Aconitum heterophyllum
These application notes provide a comprehensive overview and detailed protocols for the extraction and isolation of heteratisine and other related diterpenoid alkaloids from the roots of Aconitum heterophyllum. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Introduction
Aconitum heterophyllum, commonly known as 'Atis', is a perennial herb found in the alpine and sub-alpine regions of the Himalayas. It is a significant medicinal plant in traditional systems of medicine, including Ayurveda, for its therapeutic properties, which are largely attributed to its content of diterpenoid alkaloids. This compound is one of the key non-toxic alkaloids present in the roots of this plant, exhibiting various pharmacological activities. The following protocols detail the methodology for the efficient extraction and isolation of this compound.
Data Presentation
The following tables summarize the quantitative data from representative extraction protocols for alkaloids from Aconitum heterophyllum.
Table 1: Solvent Extraction Parameters and Yields
| Parameter | Value | Reference |
| Plant Material | Dried and powdered roots of A. heterophyllum | [1][2] |
| Initial Dry Weight | 5 kg | [1][2] |
| Solvent Extraction | ||
| Defatting Solvent | n-Hexane | [1][2] |
| Defatting Volume | 3 x 8 L | [1][2] |
| Primary Extraction Solvent | 80% Ethanol (B145695) | [1][2] |
| Primary Extraction Volume | 3 x 10 L | [1][2] |
| Extraction Time | 7 days (repeated 3 times) | [1][2] |
| Yields | ||
| Crude Residue after Evaporation | 60 g | [1][2] |
| Alkaloid Mixture (from CH2Cl2 after acidification) | 18 g | [1][2] |
| Crude Basic Alkaloid Mixture (from CH2Cl2 after basification) | 13.8 g | [1][2] |
Table 2: Column Chromatography Parameters for Alkaloid Fractionation
| Parameter | Description | Reference |
| Stationary Phase | Silica (B1680970) Gel | [1][2] |
| Weight of Silica Gel | 260 g | [1][2] |
| Flash Column Chromatography | ||
| Stationary Phase | Silica Gel | [1] |
| Mobile Phase | n-hexane:acetone (9:1) with 10 drops of diethylamine (B46881) per 100 ml | [1] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the extraction and isolation of this compound and other alkaloids from the roots of Aconitum heterophyllum.
Protocol 1: Comprehensive Extraction and Isolation of Diterpenoid Alkaloids
This protocol is based on a well-established method for the exhaustive extraction and subsequent acid-base partitioning to isolate the total alkaloid fraction.
1. Plant Material Preparation:
-
Collect fresh, mature roots of Aconitum heterophyllum.
-
Wash the roots thoroughly to remove any soil and debris.
-
Air-dry the roots in the shade at room temperature until they are completely moisture-free.
-
Grind the dried roots into a coarse powder using a mechanical grinder.
2. Defatting and Primary Extraction:
-
Take 5 kg of the powdered root material and subject it to exhaustive extraction with n-hexane (3 x 8 L) at room temperature. This step removes fats and other non-polar compounds.
-
Discard the n-hexane extract.
-
Extract the defatted plant material with 80% ethanol (3 x 10 L) at room temperature for 7 days, repeating the process three times.[1][2]
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue (approximately 60 g).[1][2]
3. Acid-Base Partitioning for Alkaloid Extraction:
-
Dissolve the crude residue in water and acidify to a pH of 1.5 using 0.5 N sulfuric acid (H₂SO₄).[1][2]
-
Extract the acidified aqueous solution with dichloromethane (B109758) (CH₂Cl₂) (3 x 2 L) to remove non-alkaloidal compounds. The resulting CH₂Cl₂ layer contains the acidic and neutral compounds (yields approximately 18 g of an alkaloid mixture).[1][2]
-
Take the remaining acidic aqueous solution and basify it to a pH of 8-10 using 10% potassium hydroxide (B78521) (KOH).[1][2]
-
Extract the basified solution with CH₂Cl₂ (5 x 2 L). The alkaloids will move into the organic layer.[1][2]
-
Combine the CH₂Cl₂ extracts and concentrate them under reduced pressure to yield the crude basic alkaloid mixture (approximately 13.8 g).[1][2]
4. Chromatographic Purification:
-
Subject the crude basic alkaloid fraction to column chromatography over silica gel (260 g).[1][2]
-
Elute the column with a gradient of solvents, starting with less polar solvents and gradually increasing the polarity.
-
For finer separation, perform repeated flash column chromatography on the combined fractions using a solvent system such as n-hexane-acetone (9:1) containing a few drops of diethylamine to prevent tailing of the alkaloids.[1]
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine the fractions containing compounds with similar Rf values.
-
Further purification of the isolated compounds can be achieved by recrystallization or preparative HPLC.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the extraction and isolation of this compound.
Caption: Workflow for this compound Extraction.
Caption: Purification of this compound.
References
The Quest for Heteratisine: A Look into its Synthetic Methodology
While a complete de novo total synthesis of the complex diterpenoid alkaloid heteratisine has yet to be reported in publicly accessible literature, a significant advancement has been achieved through a conversional synthesis. This approach, starting from a related natural product, provides a pathway to this compound and offers valuable insights into the chemical transformations required to manipulate its intricate molecular architecture.
This document outlines the reported methodology for the synthesis of this compound, focusing on the key strategies and transformations. Due to the limited availability of detailed experimental protocols in the public domain, this report will focus on the overarching synthetic plan and the key chemical reactions involved, based on the published abstract of the work by Wang, Chen, and Wang.
A Conversional Approach from Deltaline (B108805)
The only documented synthetic route to this compound is a conversional synthesis starting from deltaline, a more readily available C19-diterpenoid alkaloid. This strategic decision circumvents the immense challenge of constructing the complex polycyclic core of this compound from simple starting materials. The synthesis was accomplished in 14 steps with an overall yield of 3.2%[1].
The core transformations in this synthesis involved a series of key chemical modifications to the deltaline scaffold:
-
Deoxygenation at C-10: Removal of a hydroxyl group at the C-10 position.
-
Removal of the Dioxymethylene Moiety: Cleavage of a methylenedioxy bridge, a common protecting group for a diol.
-
O-Demethylation: The removal of a methyl group from an ether functionality.
-
Baeyer-Villiger Oxidation: A classic organic reaction that converts a ketone to an ester.
These steps, while conceptually straightforward, require careful selection of reagents and reaction conditions to achieve the desired transformations without affecting other sensitive functional groups within the complex molecular framework of the alkaloid.
Logical Flow of the Conversional Synthesis
The following diagram illustrates the high-level logical workflow of the conversional synthesis of this compound from deltaline, as described in the available literature.
Figure 1: High-level flowchart of the conversional synthesis of this compound.
Data Presentation
Due to the unavailability of the full experimental paper, a detailed table of quantitative data for each reaction step, including yields, reagent quantities, and reaction times, cannot be provided at this time. The only reported quantitative data is the overall yield of 3.2% over 14 steps[1].
Experimental Protocols
Regrettably, the detailed, step-by-step experimental protocols for the conversional synthesis of this compound are not publicly available. Access to the full scientific publication is required to extract this information. The protocols would typically include:
-
Materials and Methods: A list of all reagents, solvents, and instrumentation used.
-
Step-by-Step Procedures: Detailed instructions for each of the 14 synthetic steps, including reaction setup, addition of reagents, temperature control, reaction monitoring, and work-up procedures.
-
Purification Techniques: Detailed methods for the purification of each intermediate, such as column chromatography, recrystallization, or distillation.
-
Characterization Data: Spectroscopic and spectrometric data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm the structure and purity of each synthesized compound.
Future Outlook
The development of a de novo total synthesis of this compound remains a significant challenge for the synthetic chemistry community. Such an achievement would not only be a testament to the power of modern synthetic methods but would also provide a scalable route to this compound and its analogues for further biological and pharmacological studies. Future synthetic efforts will likely draw inspiration from the strategies employed in the syntheses of other complex diterpenoid alkaloids.
References
Application Note: Quantification of Heteratisine using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Heteratisine, a hetisine-type diterpenoid alkaloid found in plants of the Aconitum genus, particularly Aconitum heterophyllum. This method is crucial for researchers, scientists, and professionals in drug development and quality control of herbal medicine. The protocol outlines the chromatographic conditions, sample preparation, and method validation parameters, providing a reliable framework for the accurate quantification of this compound in various matrices.
Introduction
This compound is a C20-diterpenoid alkaloid known for its presence in various Aconitum species.[1] These plants have a long history of use in traditional medicine, and their therapeutic effects are largely attributed to their complex alkaloid profiles. This compound and related alkaloids have demonstrated a range of pharmacological activities, making them subjects of interest for drug discovery and development. Accurate and precise quantification of this compound is essential for the standardization of herbal extracts, pharmacokinetic studies, and ensuring the safety and efficacy of related pharmaceutical products. The HPLC method described herein provides a selective and sensitive approach for the determination of this compound.
Experimental
Instrumentation
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV detector is required. Data acquisition and processing should be performed using appropriate chromatography software. While this note focuses on UV-based detection, mass spectrometry (MS) can also be coupled with the HPLC system for enhanced selectivity and sensitivity.
Chemicals and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium bicarbonate (analytical grade)
-
Water (deionized or HPLC grade)
Chromatographic Conditions
The following chromatographic conditions are recommended for the quantification of this compound. These are based on established methods for related diterpenoid alkaloids and may require minor optimization for specific applications.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.03 M Ammonium bicarbonate in waterB: Acetonitrile |
| Gradient Elution | A time-based gradient can be optimized. A starting point could be 70:30 (A:B) to 50:50 (A:B) over 20 minutes, followed by a wash and re-equilibration step. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1 g of dried and powdered plant material (e.g., Aconitum heterophyllum roots). Add 20 mL of methanol and extract using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Depending on the expected concentration of this compound, the filtered extract may need to be diluted with methanol to fall within the linear range of the calibration curve.
Method Validation Data
The following table summarizes the expected validation parameters for this HPLC method, based on data from the analysis of structurally similar diterpenoid alkaloids.
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
| Retention Time | Dependent on the specific gradient profile, but should be consistent. |
Visualization of Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Signaling Pathway (Illustrative)
While the primary focus of this application note is the analytical method, it is relevant to understand the biological context of this compound. Diterpenoid alkaloids from Aconitum species are known to interact with various ion channels and receptors in the nervous system. The following diagram illustrates a generalized signaling pathway that could be modulated by such alkaloids.
Caption: Generalized signaling pathway potentially modulated by this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound. The described chromatographic conditions, sample preparation protocol, and validation parameters offer a solid foundation for researchers in natural product chemistry, pharmacology, and quality control. This method can be readily implemented in a laboratory setting to support the development of new therapeutic agents and to ensure the quality and consistency of herbal medicinal products containing Aconitum species.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Heteratisine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteratisine is a C19-diterpenoid alkaloid found in various Aconitum species. Like other alkaloids in this class, it possesses a complex chemical structure and exhibits a range of biological activities. Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic agent and for assessing its toxicological profile. This document provides detailed application notes and protocols for the analysis of this compound and its putative metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Due to the limited availability of specific metabolism and quantitative data for this compound in the public domain, this document presents a proposed metabolic pathway based on the known biotransformation of similar diterpenoid alkaloids. The experimental protocols and quantitative data tables are provided as representative examples and can be adapted for the analysis of this compound and its metabolites in various biological matrices.
Proposed Metabolic Pathway of this compound
The metabolism of xenobiotics, including alkaloids, primarily occurs in the liver and involves Phase I (functionalization) and Phase II (conjugation) reactions. Based on the metabolism of other aconitine-type alkaloids, the proposed metabolic pathway for this compound likely involves hydroxylation, demethylation, and glucuronidation.
Experimental Protocols
Sample Preparation from Plasma
This protocol describes a general method for the extraction of this compound and its metabolites from a plasma matrix using solid-phase extraction (SPE).
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., a structurally similar alkaloid not present in the sample)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Oasis HLB SPE cartridges (or equivalent)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of IS solution.
-
Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
MS/MS Parameters (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 450.2 | 418.2 | 25 |
| Hydroxy-Heteratisine | 466.2 | 434.2 | 28 |
| Demethyl-Heteratisine | 436.2 | 404.2 | 25 |
| This compound-Glucuronide | 626.2 | 450.2 | 30 |
| Internal Standard (IS) | [IS specific] | [IS specific] | [IS specific] |
Note: The exact m/z values and collision energies should be optimized by direct infusion of the analytical standards.
Data Presentation
The following tables present hypothetical quantitative data for illustrative purposes. Actual data will vary depending on the experimental conditions and biological matrix.
Table 1: Representative Calibration Curve Data
| Analyte | Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| This compound | 1 | 0.052 |
| 5 | 0.248 | |
| 10 | 0.512 | |
| 50 | 2.56 | |
| 100 | 5.08 | |
| 500 | 25.4 | |
| 1000 | 51.2 |
Table 2: Hypothetical Pharmacokinetic Data in Rat Plasma after a Single Oral Dose
| Time (hours) | This compound (ng/mL) | Hydroxy-Heteratisine (ng/mL) | Demethyl-Heteratisine (ng/mL) |
| 0.25 | 15.2 | 2.1 | 1.5 |
| 0.5 | 45.8 | 8.5 | 5.2 |
| 1.0 | 89.1 | 22.3 | 15.8 |
| 2.0 | 65.7 | 45.6 | 32.1 |
| 4.0 | 28.3 | 38.9 | 25.4 |
| 8.0 | 8.9 | 15.2 | 10.1 |
| 24.0 | 1.2 | 2.5 | 1.8 |
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted below.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the LC-MS/MS analysis of this compound and its proposed metabolites. While specific data for this compound remains limited, the methodologies outlined here, based on the analysis of similar compounds, provide a robust starting point for researchers. Method validation, including assessments of linearity, accuracy, precision, and recovery, is essential before applying these protocols to routine analysis. Further research into the in vivo and in vitro metabolism of this compound will be critical to confirm the proposed metabolic pathway and to identify all relevant metabolites.
Application Notes and Protocols for the X-ray Crystallography of Heteratisine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the X-ray crystallographic data of heteratisine, a diterpenoid alkaloid with potential therapeutic applications. This document includes available crystallographic data, detailed experimental protocols for crystallization and structure determination, and an exploration of its biological context as a potential antiarrhythmic agent.
Introduction
This compound is a C19-norditerpenoid alkaloid isolated from plants of the Aconitum genus. It belongs to the hetisine-type diterpenoid alkaloids, which are known for their complex heptacyclic hetisane skeleton.[1] Pharmacological studies have indicated that this compound possesses antiarrhythmic and antifibrillatory properties, suggesting its potential as a lead compound in the development of novel cardiovascular drugs.[2] Its mechanism of action is thought to involve the modulation of ion channels, particularly voltage-gated sodium channels in cardiomyocytes.
X-ray crystallography provides the definitive three-dimensional structure of a molecule, which is invaluable for understanding its structure-activity relationship (SAR), mechanism of action, and for guiding drug design and optimization efforts. This document summarizes the currently available crystallographic data for this compound and provides generalized protocols for its crystallographic analysis.
Data Presentation
Preliminary X-ray crystallographic data for this compound and its derivatives were reported in 1964. The following table summarizes these findings. It is important to note that a full crystal structure determination with atomic coordinates is not publicly available, and the data presented here are from this preliminary study.
| Compound | Solvent of Crystallization | Melting Point (°C) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Molecules per unit cell (Z) |
| This compound | Ethanol | 267-269 | Monoclinic | P2₁ | 9.98 | 9.21 | 11.28 | 108.5 | 2 |
| This compound hydrobromide (I) | Methanol | 280-283 | Monoclinic | P2₁ | 11.58 | 10.32 | 11.02 | 115.5 | 2 |
| This compound hydrobromide (II) | Acetonitrile | 272-274 | Orthorhombic | P2₁2₁2₁ | 10.15 | 11.72 | 19.12 | - | 4 |
| This compound hydroiodide | Ethanol | 274-276 | Orthorhombic | P2₁2₁2₁ | 10.27 | 11.90 | 19.30 | - | 4 |
Experimental Protocols
The following protocols provide a general framework for the X-ray crystallographic analysis of a small molecule like this compound. Specific conditions would need to be optimized.
Protocol 1: Crystallization of this compound
Objective: To obtain single crystals of this compound suitable for X-ray diffraction analysis.
Materials:
-
Pure this compound powder
-
A selection of organic solvents (e.g., ethanol, methanol, acetonitrile, acetone, ethyl acetate)
-
Co-solvents (e.g., water, hexane, diethyl ether)
-
Glass vials or a crystallization plate
-
Microscope
Methodology:
-
Solubility Screening: Determine the solubility of this compound in a range of individual solvents and solvent mixtures to identify suitable candidates for crystallization.
-
Crystallization Technique Selection:
-
Slow Evaporation: Dissolve this compound in a suitable solvent to near-saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Prepare a concentrated solution of this compound in a suitable solvent (the "drop").
-
Place the drop on a siliconized glass slide (hanging drop) or in a well (sitting drop).
-
Invert the slide over a reservoir containing a precipitant solution (a solvent in which this compound is less soluble).
-
Seal the system and allow the precipitant vapor to slowly diffuse into the drop, gradually reducing the solubility of this compound and inducing crystallization.
-
-
Cooling: Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.
-
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, carefully remove them from the mother liquor using a cryo-loop.
-
Cryo-protection (if necessary): If data is to be collected at cryogenic temperatures, briefly soak the crystal in a cryoprotectant solution (e.g., mother liquor supplemented with glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during flash-cooling.
-
Flash-Cooling: Plunge the crystal into liquid nitrogen to flash-cool it to 100 K.
Protocol 2: X-ray Diffraction Data Collection and Structure Determination
Objective: To collect X-ray diffraction data from a single crystal of this compound and determine its three-dimensional structure.
Materials and Equipment:
-
Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and detector.
-
Cryostream for maintaining the crystal at a low temperature.
-
Computer with software for data collection, processing, and structure solution and refinement (e.g., SHELX).
Methodology:
-
Crystal Mounting: Mount the flash-cooled crystal on a goniometer head in the X-ray beam.
-
Data Collection:
-
Screen the crystal for diffraction quality.
-
Determine the unit cell parameters and Bravais lattice.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities of the reflections.
-
Apply corrections for Lorentz and polarization effects, absorption, and crystal decay.
-
Merge equivalent reflections to produce a unique set of reflection data.
-
-
Structure Solution:
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
-
Structure Refinement:
-
Build an initial molecular model into the electron density map.
-
Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.
-
Locate and refine hydrogen atoms.
-
-
Validation: Assess the quality of the final refined structure using various metrics (e.g., R-factors, goodness-of-fit, Ramachandran plot for proteins).
-
Deposition: Deposit the final atomic coordinates and structure factors in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Mandatory Visualization
Signaling Pathway of this compound's Potential Antiarrhythmic Action
This compound is suggested to act as a sodium channel blocker, a mechanism shared by Class I antiarrhythmic drugs. By blocking voltage-gated sodium channels in cardiomyocytes, these agents reduce the rate of cardiac depolarization, thereby suppressing arrhythmias.
Caption: Proposed mechanism of this compound's antiarrhythmic effect.
Experimental Workflow for X-ray Crystallography
The process of determining the crystal structure of a small molecule like this compound involves several key steps, from obtaining suitable crystals to the final validation and deposition of the structure.
References
Application Notes and Protocols for In Vitro Bioactivity Screening of Heteratisine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the in vitro screening of Heteratisine, a diterpenoid alkaloid found in plants of the Aconitum genus. The following protocols are designed to assess the potential anti-inflammatory, neuroactive, and cardiac ion channel modulating properties of this compound.
Data Presentation: Quantitative Bioactivity of this compound and Related Alkaloids
While specific quantitative data for this compound is limited in the public domain, the following table summarizes available data and provides context using related compounds from the Aconitum family. This allows for a comparative assessment of potential bioactivity.
| Bioactivity | Assay | Test System | Compound(s) | Endpoint | Result (IC₅₀/Effect) | Reference(s) |
| Anti-inflammatory | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Diterpenoid alkaloids from Aconitum tanguticum | IC₅₀ | 67.56 µM - 683.436 µM | [1] |
| LPS-induced TNF-α Secretion | RAW 264.7 Macrophages | Diterpenoid alkaloids from Aconitum tanguticum | IC₅₀ | 67.56 µM - 683.436 µM | [1] | |
| Neuroactivity | Sodium Current Inhibition | Rat Hippocampal Neurons | This compound | Inhibition | No effect on peak sodium current up to 100 µM | |
| Cardiotoxicity | hERG Potassium Channel Inhibition | HEK293 cells expressing hERG | Reference compounds (e.g., Terfenadine, Flecainide) | IC₅₀ | Terfenadine: ~31-300 nM, Flecainide (B1672765): ~3.91 µM | [2][3] |
| Cytotoxicity | Cell Viability | Various cell lines | Not available for this compound | IC₅₀ | Assay dependent |
Anti-inflammatory Activity Screening
Rationale and Signaling Pathway
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on immune cells like macrophages. This initiates a downstream signaling cascade involving MyD88 and TRIF-dependent pathways, leading to the activation of transcription factors such as NF-κB. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). Screening for inhibitors of TNF-α and NO production can identify compounds with anti-inflammatory potential.
Figure 1: Simplified LPS-induced pro-inflammatory signaling pathway.
Experimental Workflow: LPS-Induced Inflammation Assay
Figure 2: Workflow for assessing the anti-inflammatory effect of this compound.
Protocol: Inhibition of LPS-Induced Nitric Oxide and TNF-α Production
Objective: To determine the inhibitory effect of this compound on the production of NO and TNF-α in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for NO detection)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
MTT or XTT assay kit for cell viability
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%. Remove the old medium and add 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Pre-incubation: Pre-incubate the cells with this compound for 1 hour at 37°C.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Include a negative control (cells with medium only) and a positive control (cells with LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and collect the supernatant for NO and TNF-α analysis.
-
Nitric Oxide (NO) Assay:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be prepared to quantify nitrite concentration.
-
-
TNF-α Assay:
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT or XTT assay to rule out cytotoxicity-mediated reduction in NO and TNF-α.
-
Data Analysis: Calculate the percentage inhibition of NO and TNF-α production for each concentration of this compound compared to the LPS-only control. Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ value.
Neuroactivity and Cardiotoxicity Screening: Ion Channel Modulation
Rationale and Signaling Pathway
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[4] These channels cycle through resting, open, and inactivated states.[5] Sodium channel blockers can modulate this process by binding to the channel and stabilizing the inactivated state, thereby reducing cellular excitability.[6] This mechanism is relevant for both potential therapeutic effects (e.g., anti-arrhythmic, analgesic) and toxicity (e.g., cardiotoxicity). The hERG potassium channel is another critical ion channel in the heart; its blockade can lead to QT interval prolongation and life-threatening arrhythmias.[2]
References
- 1. Anti-inflammatory diterpenoid alkaloids from Aconitum tanguticum (Maxim.) Stapf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Aconitum alkaloid and its interaction with calf thymus DNA by multi-spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herb-induced cardiotoxicity from accidental aconitine overdose | SMJ [smj.org.sg]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophysiological Investigation of Heteratisine's Effects on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteratisine, a C20-diterpenoid alkaloid isolated from plants of the Aconitum genus, is a member of a class of compounds with known activity on various ion channels. Understanding the interaction of this compound with ion channels is crucial for elucidating its mechanism of action and exploring its therapeutic potential, particularly in the context of cardiac arrhythmias and neurological disorders. These application notes provide detailed protocols and data presentation guidelines for studying the effects of this compound on voltage-gated sodium (Nav) and potassium (Kv) channels using electrophysiological techniques.
This compound and Voltage-Gated Sodium Channels
This compound and related alkaloids have been shown to modulate the function of voltage-gated sodium channels. The primary technique to investigate these effects is the whole-cell patch-clamp technique, which allows for the direct measurement of ion channel currents.
Quantitative Data Summary
The inhibitory effects of this compound and its analogs on sodium channels can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the available data for this compound and related compounds on sodium currents. It is important to note that the effects of these compounds can be cell-type specific. For instance, while this compound has been shown to inhibit sodium currents in guinea pig ventricular myocytes, it was reported to have no effect on sodium currents in rat hippocampal neurons at concentrations up to 100 µM[1].
| Compound | Ion Channel/Cell Type | IC50 (µM) | Reference |
| This compound (Hetisine) | Sodium Current (Guinea Pig Ventricular Myocytes) | 75.72 | [2] |
| Guan-fu base S | Sodium Current (Guinea Pig Ventricular Myocytes) | 3.48 | [2] |
| Guan-fu base G | Sodium Current (Guinea Pig Ventricular Myocytes) | 23.81 | [2] |
| Guan-fu base A | Sodium Current (Guinea Pig Ventricular Myocytes) | 41.17 | [2] |
| Guan-fu base Q | Sodium Current (Guinea Pig Ventricular Myocytes) | 82.65 | [2] |
| Hetisinone | Nav1.2 | 28% inhibition at 10 µM | [2] |
Experimental Protocol: Whole-Cell Patch-Clamp Recording of Sodium Currents
This protocol outlines the steps for recording voltage-gated sodium currents in a heterologous expression system (e.g., HEK293 cells stably expressing a specific Nav channel subtype) or in primary cells like cardiomyocytes.
I. Cell Preparation
-
Cell Culture: Culture cells expressing the target sodium channel subtype in the appropriate medium and conditions. For primary cells, follow established isolation protocols.
-
Plating: Plate cells onto glass coverslips at a suitable density for patch-clamp recording 24-48 hours before the experiment.
II. Solutions
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. The use of Cesium in the internal solution helps to block potassium channels, thus isolating the sodium currents.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent like DMSO. Make fresh serial dilutions in the external solution on the day of the experiment to achieve the desired final concentrations.
III. Electrophysiological Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a selected cell with the patch pipette and apply gentle positive pressure.
-
Upon contacting the cell, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Voltage-Clamp Protocol for Activation:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 or 10 mV increments) for a short duration (e.g., 50 ms).
-
Record the resulting inward sodium currents.
-
-
Voltage-Clamp Protocol for Steady-State Inactivation:
-
Hold the cell at various conditioning pre-pulse potentials (e.g., from -140 mV to -20 mV in 10 mV increments) for a sufficient duration (e.g., 500 ms) to allow channels to enter the inactivated state.
-
Immediately follow the pre-pulse with a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV) to measure the fraction of available channels.
-
-
Data Acquisition and Analysis:
-
Record currents using an appropriate amplifier and data acquisition software.
-
Analyze the current-voltage (I-V) relationship, and fit the activation and inactivation data to Boltzmann functions to determine the voltage of half-maximal activation (V1/2) and inactivation, respectively.
-
To determine the IC50, apply increasing concentrations of this compound and measure the peak inward current at a fixed test potential. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation.
-
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for patch-clamp analysis.
Caption: Proposed mechanism of this compound on Nav channels.
This compound and Voltage-Gated Potassium Channels
The effects of this compound on voltage-gated potassium channels are less well-characterized. However, some studies suggest that this compound-type alkaloids may also interact with potassium channels, which could contribute to their overall pharmacological profile. The investigation of this compound's effects on key cardiac potassium channels, such as hERG (human Ether-à-go-go-Related Gene) and other Kv channels, is a critical area for future research.
Rationale for Investigation
-
Cardiac Repolarization: Potassium channels are the primary drivers of myocardial repolarization. Inhibition of channels like hERG can lead to a prolongation of the cardiac action potential, which is a known pro-arrhythmic mechanism.
-
Neuronal Excitability: In the nervous system, potassium channels regulate neuronal firing patterns and resting membrane potential.
Experimental Protocol: Screening on Potassium Channels
A similar whole-cell patch-clamp protocol as described for sodium channels can be adapted to study potassium channels.
I. Key Modifications for Potassium Channel Recording
-
Cell Lines: Use cell lines stably expressing the potassium channel of interest (e.g., hERG, Kv1.5, Kv7.1/KCNE1).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. For studying certain potassium channels, a higher extracellular potassium concentration may be used.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Voltage-Clamp Protocols: The voltage protocols must be adapted to the specific gating kinetics of the potassium channel being studied.
-
For delayed rectifiers (e.g., hERG, Kv1.5): A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a more negative potential to measure the tail current. For hERG, a "tail protocol" is standard to measure the deactivating tail current, which is a hallmark of this channel.
-
Logical Relationship for Future Studies
Caption: Logical flow for investigating this compound on Kv channels.
Conclusion
The electrophysiological techniques detailed in these application notes provide a robust framework for characterizing the interaction of this compound with voltage-gated ion channels. The available data indicates that this compound is a modulator of voltage-gated sodium channels, though its potency may vary depending on the specific channel subtype and cellular environment. The potential effects of this compound on potassium channels represent an important and underexplored area of research. A thorough investigation of its activity on a panel of cardiac and neuronal ion channels will be essential for a comprehensive understanding of its pharmacological properties and for guiding future drug development efforts.
References
Application Notes and Protocols for Studying Sodium Channel Modulation with Heteratisine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heteratisine and its Interaction with Sodium Channels
This compound is a C19-diterpenoid alkaloid derived from plants of the Aconitum genus.[1] While traditionally investigated for various pharmacological properties, its role in the modulation of voltage-gated sodium channels presents a complex and tissue-specific profile. Understanding this specificity is crucial for its application in research and drug development.
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[2] These channels exist in different states: resting, open, and inactivated.[3] The cardiac sodium channel, primarily the Nav1.5 subtype, is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[3]
This compound's modulatory effects on sodium channels appear to be tissue-dependent. In neuronal tissues, specifically rat hippocampal neurons, this compound has been shown to have no significant effect on sodium currents at concentrations up to 100 µM.[4] In stark contrast, it has been identified as a potent antiarrhythmic and antifibrillatory agent, acting as a sodium channel blocker in cardiomyocytes. This suggests a selective interaction with cardiac sodium channel isoforms, such as Nav1.5.
The antiarrhythmic properties of this compound are attributed to its ability to block the fast sodium channels in cardiomyocytes. This action decreases the slope of Phase 0 of the action potential, thereby slowing conduction velocity within the heart.[3] This mechanism is effective in suppressing tachycardias that arise from abnormal conduction, such as reentry phenomena.[3]
Quantitative Data on Sodium Channel Modulation
| Compound | Cell Type | Sodium Channel Subtype (Presumed) | IC50 (µM) | Key Observation |
| Acehytisine | Rabbit Atrial Myocytes | Predominantly Nav1.5 | 48.48 ± 7.75 | Stronger blocking effect in atria.[1] |
| Acehytisine | Rabbit Ventricular Myocytes | Predominantly Nav1.5 | 560.17 ± 63.98 | Weaker blocking effect in ventricles.[1] |
| This compound | Rat Hippocampal Neurons | Neuronal Subtypes (e.g., Nav1.1, 1.2, 1.6) | > 100 | No effect on sodium current observed.[4] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound's antiarrhythmic effects is the direct blockade of voltage-gated sodium channels in cardiomyocytes. This is a direct protein-drug interaction rather than a complex intracellular signaling cascade. The blockade is likely state-dependent, meaning this compound may have a higher affinity for the open or inactivated states of the sodium channel, a common characteristic of Class I antiarrhythmic drugs.[3] This "use-dependent" or "state-dependent" block becomes more pronounced at faster heart rates, making the drug more effective during tachyarrhythmias.[5]
The following diagram illustrates the general mechanism of sodium channel blockade by agents like this compound in cardiomyocytes.
Caption: Mechanism of state-dependent sodium channel blockade by this compound.
Experimental Protocols
The following protocols are adapted from standard electrophysiological methods for characterizing sodium channel modulators.
Cell Preparation
Option A: Primary Cardiomyocyte Isolation
-
Isolate ventricular or atrial myocytes from adult rabbit or rat hearts using enzymatic digestion with collagenase and protease.
-
Plate the isolated myocytes on laminin-coated glass coverslips.
-
Allow the cells to adhere for at least 2 hours before use.
-
Use Tyrode's solution as the standard extracellular solution.
Option B: Heterologous Expression System
-
Use a stable cell line, such as Human Embryonic Kidney (HEK293) cells, expressing the human Nav1.5 alpha subunit (SCN5A).
-
Culture the cells under standard conditions (e.g., DMEM with 10% FBS, 5% CO2, 37°C).
-
Plate the cells on poly-L-lysine-coated coverslips 24-48 hours before the experiment.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on the sodium current (I_Na).
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
Procedure:
-
Mount a coverslip with adherent cells onto the recording chamber of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Prepare this compound stock solutions in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 1-3 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected myocyte or HEK293 cell.
-
Hold the cell membrane potential at -120 mV to ensure most sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 5 mV increments for 50 ms) to elicit sodium currents and generate a current-voltage (I-V) relationship.
-
Perfuse the chamber with the desired concentration of this compound and repeat the voltage-clamp protocol to determine the effect on I_Na amplitude and kinetics.
Caption: Workflow for electrophysiological analysis of this compound.
Protocol for Determining Use-Dependent Block
This protocol assesses whether this compound's blocking effect increases with the frequency of channel activation.
-
Establish a whole-cell configuration as described in section 4.2.
-
Hold the membrane potential at a physiological resting potential (e.g., -90 mV).
-
Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a low frequency (e.g., 1 Hz).
-
After recording a stable baseline, perfuse the cell with this compound.
-
Once a steady-state tonic block is achieved, increase the frequency of the pulse train (e.g., to 5 Hz or 10 Hz).
-
Measure the peak I_Na for each pulse in the train. A progressive decrease in current amplitude during the train indicates use-dependent block.
-
Quantify the use-dependent block as the percentage of inhibition of the last pulse relative to the first pulse in the train.
Protocol for Assessing Effects on Channel Gating
Steady-State Activation:
-
Hold the cell at -120 mV.
-
Apply depolarizing test pulses from -80 mV to +20 mV in 5 mV increments.
-
Measure the peak sodium current at each voltage.
-
Calculate conductance (G) using the formula: G = I / (V_m - V_rev), where V_m is the test potential and V_rev is the reversal potential for sodium.
-
Normalize the conductance (G/G_max) and plot against the test potential.
-
Fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V_1/2).
-
Repeat the protocol in the presence of this compound to observe any shifts in the activation curve.
Steady-State Inactivation:
-
From a holding potential of -120 mV, apply a series of 500 ms (B15284909) prepulses ranging from -140 mV to -40 mV.
-
Immediately following each prepulse, apply a test pulse to -20 mV to measure the fraction of available (non-inactivated) channels.
-
Normalize the peak current from the test pulse to the maximum current and plot against the prepulse potential.
-
Fit the data with a Boltzmann function to determine the voltage of half-maximal inactivation (V_1/2).
-
Repeat in the presence of this compound to determine its effect on the inactivation curve. A hyperpolarizing shift is a common characteristic of sodium channel blockers.[1]
Concluding Remarks
This compound presents as a selective modulator of cardiac sodium channels, with documented antiarrhythmic activity and a proposed mechanism of direct channel blockade. In contrast, it appears to be inactive on neuronal sodium channels. The provided protocols offer a framework for researchers to quantitatively characterize the effects of this compound on cardiac sodium channel function, including its potency, use-dependence, and influence on channel gating kinetics. Such studies are essential for elucidating its precise mechanism of action and evaluating its potential as a therapeutic agent for cardiac arrhythmias.
References
- 1. Atrial-selective block of sodium channels by acehytisine in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 4. Effects of the alkaloids 6-benzoylthis compound and this compound on neuronal activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Heteratisine as a pharmacological tool for neurological research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Heteratisine is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum heterophyllum.[1][2] Like other alkaloids from this genus, this compound possesses a complex chemical structure and has been investigated for its pharmacological properties. While many Aconitum alkaloids are known for their potent effects on voltage-gated sodium channels, this compound presents a more nuanced profile, suggesting its potential as a selective pharmacological tool in neurological research.[3][4][5] These application notes provide an overview of the known neurological effects of this compound, protocols for its use in standard neuroscience assays, and a discussion of its potential applications in studying neuronal signaling.
Pharmacological Profile
The primary neurological target of many diterpenoid alkaloids is the voltage-gated sodium channel. However, studies on this compound in the central nervous system suggest a more complex mechanism of action. In rat hippocampal slices, this compound was found to be a less potent inhibitor of neuronal activity compared to its derivative, 6-benzoylthis compound (B8240661).[6] Notably, at concentrations up to 100 µM, this compound had no significant effect on the peak amplitude of the sodium current in hippocampal neurons.[6] This contrasts with its reported activity in cardiomyocytes, where it is described as a Na+-channel blocker and exhibits antiarrhythmic properties.[7][8] This discrepancy suggests a potential tissue- or channel subtype-specific action of this compound.
The primary observed effect in hippocampal neurons is a depression of the orthodromic population spike, with no effect on the antidromic population spike.[6] This indicates that this compound may act presynaptically to reduce neurotransmitter release or postsynaptically to modulate receptor function, rather than directly blocking action potential propagation along the axon.
Quantitative Data Summary
| Parameter | Value | Species/Tissue | Assay | Reference |
| Effective Concentration | 1 - 100 µM | Rat Hippocampal Slices | Extracellular field potential recording | [6] |
| Effect on Orthodromic Population Spike | Depression | Rat Hippocampal Slices | Extracellular field potential recording | [6] |
| Effect on Antidromic Population Spike | No effect | Rat Hippocampal Slices | Extracellular field potential recording | [6] |
| Effect on Neuronal Sodium Current | No effect (up to 100 µM) | Rat Hippocampal Neurons | Whole-cell patch-clamp | [6] |
| Antiarrhythmic Activity | Yes | Mammalian Cardiomyocytes | In vivo and in vitro models | [7][8] |
| Sodium Channel Blockade (Cardiac) | Yes | Cardiomyocytes | Not specified | [8] |
Potential Signaling Pathways
The precise signaling pathways modulated by this compound in the nervous system are not well-elucidated. However, based on its observed effects on the orthodromic population spike and the known pharmacology of related alkaloids, several hypothetical pathways can be proposed for investigation. The depression of the orthodromic spike suggests an interference with synaptic transmission. This could occur through various mechanisms, including:
-
Modulation of Presynaptic Calcium Channels: A reduction in neurotransmitter release could be achieved by modulating the function of presynaptic voltage-gated calcium channels.
-
Interaction with Presynaptic Receptors: this compound might act on presynaptic autoreceptors or heteroreceptors that regulate neurotransmitter release.
-
Postsynaptic Receptor Antagonism: The compound could be an antagonist at postsynaptic glutamate (B1630785) receptors (AMPA or NMDA), thereby reducing the excitatory postsynaptic potential.
-
Potentiation of Inhibitory Neurotransmission: An alternative mechanism could involve the enhancement of GABAergic inhibition.
Given that some diterpenoid alkaloids interact with nicotinic acetylcholine (B1216132) receptors, this is another potential area of investigation for this compound.[3]
References
- 1. A comprehensive review of Aconitum heterophyllum [wisdomlib.org]
- 2. This compound | 3328-84-5 | FH137864 | Biosynth [biosynth.com]
- 3. Neuropharmacological Potential of Diterpenoid Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the alkaloids 6-benzoylthis compound and this compound on neuronal activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajper.com [ajper.com]
- 8. rjptonline.org [rjptonline.org]
Investigating the Antiarrhythmic Effects of Aconitum Alkaloids in Animal Models: A Case Study with TJN-505
Disclaimer: Due to the limited availability of specific data on the antiarrhythmic effects of Heteratisine in animal models, this document provides a detailed overview and protocols based on a related aconitine-like compound, TJN-505. This information is intended to serve as a template and guide for researchers interested in investigating the antiarrhythmic properties of novel Aconitum alkaloids.
Application Notes
Aconitum alkaloids, a class of diterpenoid compounds, have been investigated for their potential therapeutic effects, including antiarrhythmic properties. One such compound, TJN-505, has demonstrated efficacy in various canine arrhythmia models. These notes summarize the key findings and potential mechanisms of action, providing a foundation for further research into related compounds like this compound.
TJN-505 has shown to be effective in suppressing ventricular arrhythmias induced by digitalis, two-stage coronary ligation, and adrenaline.[1] It also exhibits efficacy against atrial arrhythmias induced by aconitine (B1665448).[1] The mechanism of action for TJN-505 is believed to be multifactorial, likely involving the blockade of multiple ion channels, including sodium, potassium, and calcium channels.[1] This multi-channel blocking activity is a characteristic of some potent antiarrhythmic agents.
The electrophysiological effects of TJN-505 in a canine model of myocardial infarction include the prolongation of PR, QRS, QTc, and JTc intervals, as well as an increase in the ventricular effective refractory period.[1] These effects contribute to its ability to reduce the incidence of arrhythmias induced by programmed electrical stimulation.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the antiarrhythmic effects of TJN-505 in various canine arrhythmia models.
Table 1: Antiarrhythmic Efficacy of TJN-505 in Different Canine Arrhythmia Models
| Arrhythmia Model | Induction Agent | TJN-505 Dosage | Antiarrhythmic Plasma Concentration (IC50) | Outcome | Reference |
| Ventricular Arrhythmia | Digitalis | 2-2.5 mg/kg i.v. | 1.26 µg/ml | Suppression of arrhythmia | [1] |
| Ventricular Arrhythmia | Two-stage coronary ligation | 2-2.5 mg/kg i.v. | 0.94 µg/ml | Suppression of arrhythmia | [1] |
| Ventricular Arrhythmia | Adrenaline | 2-2.5 mg/kg i.v. | 1.31 µg/ml | Suppression of arrhythmia | [1] |
| Atrial Arrhythmia | Aconitine | 2 mg/kg i.v. | Not Reported | Suppression of arrhythmia | [1] |
Table 2: Electrophysiological Effects of TJN-505 in a Canine Myocardial Infarction Model
| Parameter | Treatment | Effect | Significance | Reference |
| PR Interval | 2 mg/kg i.v. followed by 0.1 mg/kg/min infusion | Prolonged | P < 0.05 | [1] |
| QRS Interval | 2 mg/kg i.v. followed by 0.1 mg/kg/min infusion | Prolonged | P < 0.05 | [1] |
| QTc Interval | 2 mg/kg i.v. followed by 0.1 mg/kg/min infusion | Prolonged | P < 0.05 | [1] |
| JTc Interval | 2 mg/kg i.v. followed by 0.1 mg/kg/min infusion | Prolonged | P < 0.05 | [1] |
| Ventricular Effective Refractory Period | 2 mg/kg i.v. followed by 0.1 mg/kg/min infusion | Prolonged | P < 0.05 | [1] |
| Incidence of Programmed Electrical Stimulation-Induced Arrhythmias | 2 mg/kg i.v. followed by 0.1 mg/kg/min infusion | Reduced | P < 0.05 | [1] |
Experimental Protocols
Aconitine-Induced Atrial Arrhythmia Model in Dogs
Objective: To evaluate the efficacy of a test compound in suppressing atrial arrhythmias induced by aconitine.
Materials:
-
Adult mongrel dogs of either sex.
-
Aconitine solution.
-
Test compound (e.g., TJN-505) solution.
-
Anesthetic agents (e.g., sodium pentobarbital).
-
ECG recording equipment.
-
Intravenous infusion setup.
Procedure:
-
Anesthetize the dogs and monitor their baseline ECG.
-
Administer a continuous intravenous infusion of aconitine to induce atrial arrhythmia.
-
Once a stable arrhythmia is established, administer the test compound intravenously.
-
Continuously monitor the ECG to assess the effect of the test compound on the arrhythmia.
-
The primary endpoint is the suppression of the aconitine-induced atrial arrhythmia.
Digitalis-Induced Ventricular Arrhythmia Model in Dogs
Objective: To assess the ability of a test compound to suppress ventricular arrhythmias induced by digitalis toxicity.
Materials:
-
Adult mongrel dogs of either sex.
-
Digitalis (e.g., ouabain) solution.
-
Test compound (e.g., TJN-505) solution.
-
Anesthetic agents.
-
ECG recording equipment.
-
Intravenous infusion setup.
Procedure:
-
Anesthetize the dogs and record a baseline ECG.
-
Administer digitalis intravenously to induce ventricular arrhythmias.
-
Once a consistent ventricular arrhythmia is observed, administer the test compound intravenously.
-
Monitor the ECG for the suppression of the digitalis-induced arrhythmia.
-
Determine the dose-response relationship if applicable.
Two-Stage Coronary Ligation-Induced Ventricular Arrhythmia Model in Dogs
Objective: To evaluate the antiarrhythmic effect of a test compound in a model of myocardial infarction-induced arrhythmias.
Procedure:
-
Perform a two-stage ligation of the left anterior descending coronary artery in dogs to create a myocardial infarction.
-
Allow a recovery period for the development of spontaneous ventricular arrhythmias.
-
Record baseline arrhythmias using a Holter monitor.
-
Administer the test compound (e.g., TJN-505) intravenously.
-
Continuously monitor the ECG to quantify the reduction in ventricular premature contractions and other arrhythmias.
Visualizations
Caption: Proposed mechanism of TJN-505's antiarrhythmic action.
Caption: Workflow for aconitine-induced arrhythmia studies.
References
Application Notes and Protocols for Cell-Based Assays to Determine Heteratisine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteratisine, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, has garnered scientific interest for its potential pharmacological activities. Preliminary studies on related diterpenoid alkaloids suggest a range of biological effects, including anti-inflammatory, analgesic, and notably, cytotoxic activities against various cancer cell lines.[1][2] These application notes provide a comprehensive guide to utilizing common cell-based assays for evaluating the cytotoxic potential of this compound. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to assess key cytotoxicity parameters such as cell viability, membrane integrity, and apoptosis induction.
Data Presentation
While specific IC50 values for this compound are not widely published, studies on structurally related diterpenoid alkaloids from Aconitum species provide a basis for estimating effective concentration ranges. The following table summarizes the cytotoxic effects of some of these related compounds on various cancer cell lines, which can be used as a reference for designing initial dose-response experiments for this compound.
| Alkaloid Type | Cell Line | Assay | IC50 / Effect | Reference |
| C20-Diterpenoid Alkaloid Derivatives | A549 (Lung Carcinoma) | Not Specified | 1.72 - 5.44 µM | [3] |
| Taipeinine A (C19-Diterpenoid) | HepG2 (Hepatocellular Carcinoma) | Proliferation Assay | Dose- and time-dependent inhibition | [4] |
| Aconitine | H9c2 (Cardiac Myoblasts) | CCK-8 | Dose-dependent viability decrease | [5] |
| Lipojesaconitine (C19-Diterpenoid) | A549, MDA-MB-231, MCF-7, KB | Cytotoxicity Assay | IC50: 6.0 - 7.3 µM | [6] |
| Neoline, Pubescenine, Lycoctonine | HeLa (Cervical Adenocarcinoma) | MTT, Acid Phosphatase | Selective cytotoxicity | [1] |
This table provides data for compounds structurally related to this compound and should be used as a guide for determining the initial concentration range for testing this compound. It is recommended to perform a broad dose-response analysis (e.g., 0.1 to 100 µM) to determine the specific IC50 value for this compound in the cell line of interest.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the test compound is critical for accurate and reproducible results.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO as used for the highest this compound concentration.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Selected cancer cell lines (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions (including a vehicle control and a no-treatment control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully aspirate the medium containing MTT without disturbing the formazan (B1609692) crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Cell Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Seed the cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound as described in the MTT assay protocol (including controls for spontaneous LDH release, maximum LDH release, and vehicle).
-
Incubate for the desired exposure time.
-
Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Apoptosis Assessment: Caspase-3/7 Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound stock solution
-
Commercially available luminescent or fluorescent Caspase-3/7 assay kit
Protocol:
-
Seed the cells in a 96-well opaque-walled plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for the desired exposure time.
-
Equilibrate the plate and the Caspase-3/7 reagent to room temperature.
-
Add the Caspase-3/7 reagent to each well according to the kit's instructions.
-
Shake the plate gently to mix.
-
Incubate at room temperature for the time specified in the protocol (typically 30-60 minutes), protected from light.
-
Measure the luminescence or fluorescence using a microplate reader.
-
The signal intensity is directly proportional to the amount of active caspase-3/7.
Visualization of Postulated Mechanisms
Based on the known mechanisms of related diterpenoid alkaloids, the following diagrams illustrate the potential experimental workflow and signaling pathways that may be involved in this compound-induced cytotoxicity.[5][7][8]
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Postulated apoptosis signaling pathway induced by this compound.
Caption: Postulated mechanism of this compound-induced cell cycle arrest.
References
- 1. In vitro cytotoxicity of norditerpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships and the cytotoxic effects of novel diterpenoid alkaloid derivatives against A549 human lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antitumor effect and mechanism of taipeinine A, a new C19-diterpenoid alkaloid from Aconitum taipeicum, on the HepG2 human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic diterpenoid alkaloid from Aconitum japonicum subsp. subcuneatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: The Total Synthesis of Heteratisine
Disclaimer: As of late 2025, a completed de novo total synthesis of Heteratisine has not been reported in peer-reviewed literature. This complex C19-diterpenoid alkaloid presents formidable synthetic challenges. This guide addresses the anticipated difficulties and troubleshooting strategies based on synthetic efforts toward closely related, structurally complex alkaloids, such as talatisamine.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary strategic challenges in the total synthesis of this compound?
The total synthesis of this compound is complicated by three main factors:
-
Structural Complexity: The molecule contains a highly rigid and sterically congested heptacyclic core, including a bridged A/B ring system and a characteristic oxazolidine (B1195125) ring. Constructing this intricate framework is a significant hurdle.
-
Stereochemical Density: this compound possesses numerous stereocenters, including multiple quaternary carbons. Establishing the correct relative and absolute stereochemistry throughout the synthesis is a major challenge that dictates the overall strategy.
-
Functional Group Pattern: The molecule is heavily oxygenated. The placement of hydroxyl groups, a lactone, and methoxy (B1213986) ethers requires highly chemoselective and stereoselective late-stage functionalization on a complex and often unreactive scaffold.
FAQ 2: What retrosynthetic approaches are considered most viable for tackling the this compound core?
A viable retrosynthetic strategy would likely involve a convergent approach, assembling key fragments before their union and subsequent cyclization to form the core. A key disconnection would be the C8-C14 bond to simplify the bridged system into more manageable precursors. Another critical consideration is the sequence of ring closures to manage steric strain and control stereochemistry.
Caption: A potential convergent retrosynthetic analysis for this compound.
Troubleshooting Guides
Problem 1: Low Yield or Failure in the Construction of the Bridged Carbocyclic Core
The construction of the rigid, bridged skeleton common to Aconitum alkaloids is notoriously difficult. A key step often involves an intramolecular reaction (e.g., Diels-Alder, aldol, or radical cyclization) that can be low-yielding due to steric hindrance or unfavorable conformations of the precursor.[1]
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting a key cyclization reaction.
Table 1: Comparison of Potential Conditions for a Key Intramolecular Cyclization
| Strategy | Reagent/Condition | Temperature (°C) | Potential Issue | Reference Concept |
| Thermal Diels-Alder | Toluene, sealed tube | 180-220 | Decomposition of starting material | Standard Cycloaddition |
| Lewis Acid Catalyzed | Et₂AlCl, CH₂Cl₂ | -78 to 0 | Precursor instability, undesired rearrangement | Catalyst-mediated Cycloaddition |
| Radical Cyclization | Bu₃SnH, AIBN, Benzene | 80 | Reductive workup challenges, poor stereocontrol | Radical C-C Bond Formation[2] |
| Photocycloaddition | hν, Acetone (sensitizer) | 25 | Low quantum yield, complex product mixture | Photochemical Synthesis[1] |
Problem 2: Poor Stereocontrol During Formation of Quaternary Centers
Establishing the stereochemistry of congested quaternary centers, such as C-11 in the this compound framework, is a critical challenge. Standard substrate-controlled reactions often provide poor diastereoselectivity due to subtle energy differences between competing transition states.
Suggested Protocol: Chiral Auxiliary-Guided Conjugate Addition
To address poor stereoselectivity, employing a removable chiral auxiliary can force the reaction to proceed through a specific, lower-energy transition state. This example protocol is based on well-established methods for stereocontrolled synthesis.
Experimental Protocol:
-
Substrate Preparation: Synthesize the α,β-unsaturated ketone precursor containing a chiral auxiliary (e.g., Evans oxazolidinone) attached via a suitable linker.
-
Reaction Setup: Under an inert atmosphere (Argon), dissolve the substrate (1.0 equiv) in anhydrous THF (-78 °C).
-
Reagent Addition: Add the desired nucleophile (e.g., a cuprate (B13416276) reagent like Me₂CuLi, 1.5 equiv) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Quenching: After stirring for 4 hours, quench the reaction by slow addition of a saturated aqueous NH₄Cl solution.
-
Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (B1210297) (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting diastereomers by flash column chromatography.
-
Auxiliary Cleavage: Remove the chiral auxiliary under standard conditions (e.g., LiBH₄ reduction) to yield the desired stereochemically-defined intermediate.
Caption: Competing transition states leading to diastereomers at a quaternary center.
Problem 3: Lack of Chemoselectivity in Late-Stage Functional Group Interconversion (FGI)
Attempting to modify a specific functional group (e.g., oxidizing a secondary alcohol) late in the synthesis can fail due to the presence of other sensitive groups. The steric shielding of the target site by the complex 3D structure often leads to reaction at more accessible, but incorrect, positions.
Troubleshooting Strategies:
-
Protecting Groups: If a late-stage FGI is unavoidable, re-evaluate the protecting group strategy. It may be necessary to reprotect certain functional groups to ensure the desired reactivity. An orthogonal protecting group scheme is essential.[3]
-
Directed Reactions: Employ directing groups to deliver the reagent to the desired, sterically hindered position. For example, a tethered oxidant or a chelating metal can overcome steric bias.
-
Enzymatic Reactions: Biocatalysis can offer exquisite site-selectivity that is unattainable with traditional chemical reagents. Screening a panel of enzymes (e.g., hydroxylases) could identify one capable of modifying the target position.
-
Re-ordering the Synthetic Sequence: The most robust solution is often to revisit the overall synthetic plan. It may be more efficient to introduce the desired functional group at an earlier stage of the synthesis when the molecule is less complex and sterically hindered.
References
- 1. Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Structural investigation of heteroyohimbine alkaloid synthesis reveals active site elements that control stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Heteratisine Extraction
This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the extraction yield of Heteratisine from its plant sources, primarily species of the Aconitum genus.
Troubleshooting Guide: Enhancing this compound Yield
This guide addresses specific issues that may arise during the extraction and purification of this compound, offering targeted solutions to improve yield and purity.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| 1. Low Yield of Crude this compound Extract | Inappropriate Solvent Selection: this compound, as a diterpenoid alkaloid, has specific polarity. The solvent may be too polar or non-polar to efficiently solubilize the compound. | Start with a polar solvent like methanol (B129727) or ethanol (B145695). Aqueous mixtures (e.g., 70-80% ethanol or methanol) are often more effective than absolute solvents for extracting alkaloids as they can better penetrate the plant cell matrix.[1] Consider a sequential extraction, starting with a non-polar solvent (e.g., n-hexane) to remove lipids and waxes, followed by extraction with a polar solvent for the alkaloids. |
| Inadequate Particle Size: Large plant material particles have a smaller surface area, leading to poor solvent penetration and incomplete extraction. | Grind the dried plant material (preferably roots and tubers) to a fine powder (40-60 mesh). This increases the surface area available for solvent interaction. However, avoid an excessively fine powder, which can hinder filtration. | |
| Suboptimal Solid-to-Liquid Ratio: A high ratio (too little solvent) may result in incomplete extraction, while a very low ratio (too much solvent) leads to a dilute extract that is difficult and costly to concentrate. | Optimize the solid-to-liquid ratio. A common starting point is 1:10 to 1:30 (g/mL). Experiment within this range to find the most efficient ratio for your specific plant material and extraction method.[2] | |
| Insufficient Extraction Time or Temperature: The extraction kinetics may be incomplete. Conversely, excessively high temperatures or prolonged times can lead to the degradation of thermolabile alkaloids. | For maceration, allow for a sufficient duration (e.g., 24-72 hours) with periodic agitation. For heat-assisted methods like Soxhlet or reflux, optimize the time (e.g., 4-8 hours). For modern methods like Ultrasound-Assisted Extraction (UAE), shorter times (e.g., 30-60 minutes) are typical.[3][4] Maintain moderate temperatures (e.g., 45-60°C) to balance extraction efficiency and compound stability.[2][5] | |
| Alkaloid Form: Alkaloids exist as free bases or salts. Their solubility is highly dependent on the pH of the extraction medium. | Since alkaloids are basic, their solubility in organic solvents is higher in their free base form (at alkaline pH). Their solubility in aqueous solutions is higher in their salt form (at acidic pH). Consider using an acidified solvent (e.g., ethanol with 0.1% HCl or acetic acid) to extract alkaloids as salts, or basifying the plant material with ammonia (B1221849) before extracting with an organic solvent.[6][7] | |
| 2. Significant Loss of this compound During Purification | Irreversible Adsorption on Silica (B1680970) Gel: The basic nitrogen atom in this compound can strongly and sometimes irreversibly bind to the acidic silanol (B1196071) groups on standard silica gel during column chromatography, leading to poor recovery and peak tailing. | Deactivate the silica gel by adding a small amount of a base like triethylamine (B128534) (e.g., 0.1-1%) to the mobile phase.[8] Alternatively, use a different stationary phase such as neutral or basic alumina, or employ a different purification technique like pH-zone-refining counter-current chromatography (CCC), which is highly effective for separating alkaloids.[8][9] |
| Co-elution with Structurally Similar Alkaloids: Aconitum species contain a complex mixture of diterpenoid alkaloids with very similar structures (e.g., Atisine, Hetisine), making separation difficult.[6] | Employ high-resolution chromatographic techniques. Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a suitable column (e.g., C18) is often necessary for final purification.[10][11][12] Gradient elution is typically required to resolve closely related compounds. | |
| Compound Degradation: this compound may be sensitive to pH extremes, high temperatures, or light during the purification steps (e.g., solvent evaporation). | Concentrate fractions under reduced pressure using a rotary evaporator at a low temperature (e.g., <50°C). Protect extracts and purified fractions from direct light and store them at low temperatures (e.g., -20°C) to prevent degradation.[13] Diterpenoid alkaloids can be unstable in highly acidic or basic solutions, so maintain a neutral or slightly acidic pH where possible during workup. | |
| 3. Difficulty Reproducing Extraction Yield | Variability in Plant Material: The concentration of this compound and other alkaloids can vary significantly based on the plant's geographical origin, harvest time, and post-harvest handling. | Source plant material from a consistent and reputable supplier. If wild-crafting, document the collection location, time, and plant part used. Ensure consistent drying and storage conditions for the raw material. |
| Inconsistent Extraction Parameters: Minor variations in parameters like temperature, time, or solvent composition between batches can lead to different yields. | Maintain strict control over all extraction parameters. Use calibrated equipment and document every step of the process meticulously for batch-to-batch consistency. |
Frequently Asked Questions (FAQs)
Q1: Which plant part contains the highest concentration of this compound? A1: The roots and tubers of Aconitum heterophyllum are known to have the highest concentration of diterpenoid alkaloids, including this compound and the related compound Atisine.[6]
Q2: What is the most effective conventional extraction method for this compound? A2: Soxhlet extraction is a highly efficient conventional method because it uses continuous reflux of fresh, warm solvent, which can lead to a higher yield compared to simple maceration. However, the prolonged exposure to heat may risk degrading thermolabile compounds. Maceration with a suitable solvent is a simpler, though potentially less exhaustive, alternative.
Q3: Are modern extraction techniques like UAE or MAE better for this compound? A3: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient. Studies on related diterpenoid alkaloids from Aconitum species show that these methods can significantly increase the yield (by up to 53%) and dramatically reduce the extraction time (from hours to minutes) compared to traditional methods.[10][11]
Q4: How does the choice of solvent affect the extraction yield? A4: The solvent's polarity is critical. Methanol and ethanol are effective polar solvents for extracting alkaloids.[1] Often, a mixture of alcohol and water (e.g., 70% ethanol) provides the best results, as the water helps to swell the plant material, allowing the alcohol to penetrate more effectively. The principle of "like dissolves like" is key; the solvent must be able to solubilize this compound while also penetrating the plant cell wall.
Q5: What is the importance of pH in the extraction process? A5: pH is crucial for alkaloid extraction.[7] this compound is a basic compound. Extracting with a slightly acidic solvent (e.g., pH 4-6) converts the alkaloid into its salt form, which is more soluble in polar solvents like aqueous ethanol.[5] Alternatively, an acid-base liquid-liquid partitioning can be used to purify the alkaloids from the crude extract.
Q6: How should I store my crude extract and purified this compound to prevent degradation? A6: Both crude extracts and purified compounds should be stored in airtight, light-protected containers at low temperatures (-20°C is recommended for long-term storage).[13] Diterpenoid alkaloids can be susceptible to hydrolysis and oxidation, and these degradation processes are slowed significantly at lower temperatures and in the absence of light.
Data on Diterpenoid Alkaloid Extraction Yields
The following table summarizes comparative yield data for diterpenoid alkaloids from Aconitum species using various extraction methods. While specific data for this compound is limited, the yields for Lappaconitine, a structurally related alkaloid, provide a valuable reference.
| Plant Species | Target Alkaloid | Extraction Method | Key Parameters | Yield (% w/w) | Reference |
| Aconitum sinomontanum | Lappaconitine | Traditional (Reflux) | 95% Ethanol, 2 hours | ~0.7-0.8% | [10][11] |
| Aconitum sinomontanum | Lappaconitine | Ultrasound-Assisted (UAE) | 75% Ethanol, 30 min, 60°C | 0.887% | [10][11] |
| Aconitum sinomontanum | Lappaconitine | Microwave-Assisted (MAE) | 75% Ethanol, 3 min, 500 W | 1.208% | [10][11] |
| Aconitum sinomontanum | Lappaconitine | Microwave-Assisted Ultrasonic | 75% Ethanol, 4 min, 450 W | 1.227% | [10][11] |
| Aconitum heterophyllum | Total Alkaloids | Soxhlet | Ethanol | 5.78% (crude extract) | |
| Aconitum heterophyllum | Total Alkaloids | Solvent Extraction | 80% Methanol | 0.2 - 2.49% | |
| Aconitum coreanum | Atisine | pH-Zone-Refining CCC | Pet-EtAc-MeOH-H₂O | 2.11% (of crude extract) | [9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is optimized for high efficiency and reduced extraction time, based on methods developed for related diterpenoid alkaloids.[2]
-
Preparation of Plant Material:
-
Dry the roots or tubers of Aconitum heterophyllum in the shade or in an oven at a low temperature (40-50°C) until brittle.
-
Grind the dried material into a fine powder (40-60 mesh) using a mechanical grinder.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.
-
Add 200 mL of 70% ethanol (v/v) to the flask to achieve a 1:20 solid-to-liquid ratio.
-
Place the flask into an ultrasonic bath.
-
Set the ultrasonic power to 100 W and the temperature to 45°C.
-
Sonicate for 30 minutes.
-
-
Filtration and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper under vacuum to separate the extract from the solid plant residue.
-
Wash the residue on the filter paper with an additional 50 mL of 70% ethanol to recover any remaining alkaloids.
-
Combine the filtrates.
-
Concentrate the combined extract using a rotary evaporator under reduced pressure at a temperature of 50°C until the ethanol is completely removed, yielding the crude extract.
-
-
Storage:
-
Transfer the final crude extract to a sealed, airtight container.
-
Store at -20°C, protected from light, for further purification and analysis.
-
Protocol 2: Conventional Maceration with Acid-Base Partitioning
This protocol uses a traditional solvent extraction method followed by a liquid-liquid partitioning step to isolate the alkaloid fraction.
-
Preparation of Plant Material:
-
Prepare 50 g of finely powdered, dried Aconitum heterophyllum root as described in Protocol 1.
-
-
Maceration:
-
Place the powdered material in a 2 L stoppered container.
-
Add 500 mL of 80% methanol containing 1% acetic acid. The acid helps to convert the alkaloids into their more soluble salt forms.
-
Seal the container and let it stand for 72 hours at room temperature. Agitate the mixture frequently (at least 3-4 times a day).
-
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Re-macerate the solid residue with an additional 250 mL of the acidified methanol for another 24 hours and filter again.
-
Combine all filtrates and concentrate them using a rotary evaporator at <50°C to obtain a viscous crude extract.
-
-
Acid-Base Liquid-Liquid Partitioning:
-
Dissolve the crude extract in 100 mL of 5% hydrochloric acid (HCl).
-
Transfer the acidic solution to a separatory funnel and wash it three times with 50 mL of diethyl ether to remove non-basic compounds. Discard the ether layers.
-
Carefully basify the remaining aqueous layer to pH 9-10 by slowly adding a concentrated ammonium (B1175870) hydroxide (B78521) solution. Check the pH with litmus (B1172312) paper or a pH meter.
-
Extract the basified solution three times with 75 mL of chloroform (B151607) or dichloromethane. The free-base alkaloids will move into the organic layer.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified total alkaloid fraction containing this compound.
-
Visualizations
Atisine Biosynthetic Pathway
This compound is a diterpenoid alkaloid closely related to Atisine. Its biosynthesis involves the integration of several primary metabolic pathways to produce the complex core structure.
Caption: Proposed biosynthetic pathway for Atisine/Heteratisine.
Experimental Workflow: Ultrasound-Assisted Extraction
This diagram outlines the key steps for extracting this compound using the UAE method, from raw plant material to the final crude extract ready for purification.
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. phcog.com [phcog.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Insights into Metabolites Profiling and Pharmacological Investigation of Aconitum heterophyllum wall ex. Royle Stem through Experimental and Bioinformatics Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Study of Useful Compounds Extracted from Lophanthus anisatus by Green Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EFSA Compendium of Botanicals [combodb.ecomole.com]
- 13. Antisecretory and antimotility activity of Aconitum heterophyllum and its significance in treatment of diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Heteratisine in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Heteratisine in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its aqueous solubility a challenge?
This compound is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus. It is a complex lipophilic molecule with a molecular weight of 391.5 g/mol , which contributes to its inherently low solubility in water. This poor aqueous solubility can pose a significant challenge for researchers conducting in vitro and in vivo studies, as achieving accurate and effective concentrations in physiological buffers is crucial for obtaining reliable experimental results.
2. What are the recommended non-aqueous solvents for this compound?
This compound is soluble in chloroform (B151607) and methanol. It exhibits poor solubility in acetone (B3395972) and ethanol. For experimental purposes where an aqueous solution is ultimately required, it is often first dissolved in a minimal amount of an organic solvent or, more commonly, an acidic aqueous solution.
3. How can I dissolve this compound in an aqueous solution for my experiments?
The most effective method to dissolve this compound for use in aqueous buffers is through pH modification. As an alkaloid, its solubility is significantly increased in acidic conditions. A common starting point is to dissolve this compound in a dilute acid solution before neutralizing it for experimental use. For example, 20 mg of this compound can be dissolved in 0.3 ml of 3% hydrochloric acid. This acidic stock solution can then be diluted into a larger volume of your desired neutral buffer. It is crucial to adjust the final pH of the working solution to a physiologically compatible range for your specific experiment.
4. What is a typical concentration range for this compound in cell-based assays?
In studies investigating the effects of this compound on neuronal activity in rat hippocampal slices, concentrations ranging from 1 to 100 µM have been used.
5. How should I store my this compound stock solutions?
It is recommended to store stock solutions of this compound at -20°C. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
6. Is this compound stable in aqueous solutions?
There is limited specific data on the long-term stability of this compound in aqueous solutions. Alkaloids in aqueous solutions can be susceptible to degradation over time, which can be influenced by factors such as pH, temperature, and light exposure. Therefore, it is best practice to prepare fresh working solutions from a frozen stock on the day of the experiment to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon dilution in neutral buffer. | The final concentration of this compound exceeds its solubility limit at the final pH. The pH of the final solution is not optimal for this compound solubility. | - Increase the proportion of the acidic stock solution relative to the neutral buffer, and then adjust the final pH carefully. - Consider the use of a co-solvent (e.g., DMSO) in your final working solution, ensuring the final concentration of the co-solvent is compatible with your experimental system. - Perform a solubility test to determine the maximum soluble concentration of this compound in your specific buffer system. |
| Inconsistent or unexpected experimental results. | The this compound in the working solution may have degraded over time. The initial dissolution was incomplete. | - Always prepare fresh working solutions for each experiment. - Ensure complete dissolution of the this compound powder in the initial acidic solution by vortexing or sonication before further dilution. - Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Difficulty dissolving this compound powder initially. | The volume or concentration of the acidic solution is insufficient. | - Ensure the correct ratio of this compound to the acidic solution is used (e.g., 20 mg in 0.3 ml of 3% HCl). - Gently warm the solution or use a sonicator to aid dissolution. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₃NO₅ | |
| Molecular Weight | 391.5 g/mol | |
| Melting Point | 259-260 °C | |
| Appearance | Powder | |
| Solubility | Soluble in chloroform and methanol; Poorly soluble in acetone and ethanol. Increased solubility in acidic aqueous solutions. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution for In Vitro Experiments
This protocol provides a method for preparing a 10 mM stock solution of this compound, which can be further diluted for various experimental applications.
Materials:
-
This compound powder
-
3% Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Calibrated pH meter
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing this compound: Accurately weigh out a desired amount of this compound powder (e.g., 3.915 mg for a 1 ml of 10 mM stock solution) in a sterile microcentrifuge tube.
-
Acidic Dissolution: Add a small volume of 3% HCl to the this compound powder. For every 20 mg of this compound, use approximately 0.3 ml of 3% HCl. Vortex or sonicate the mixture until the powder is completely dissolved.
-
Neutralization: While carefully monitoring with a calibrated pH meter, slowly add 1 M NaOH dropwise to the acidic this compound solution to adjust the pH to a near-neutral range (e.g., pH 7.0-7.4), depending on the requirements of your experimental system. Be cautious as this compound may precipitate if the pH is raised too quickly or if the concentration is too high.
-
Final Volume Adjustment: Add sterile, deionized water to reach the final desired volume for your stock solution concentration.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.
-
Storage: Aliquot the sterile stock solution into single-use volumes and store at -20°C.
Visualizations
Heteratisine Stability: A Technical Support Resource for Researchers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with heteratisine. It addresses common stability issues encountered during long-term storage and experimentation, offering troubleshooting advice and frequently asked questions in a user-friendly format.
Troubleshooting Guide: Common Stability Issues
This guide provides solutions to potential problems you might encounter during your work with this compound.
| Question/Issue | Possible Cause(s) | Recommended Action(s) |
| I see a loss of this compound potency in my sample stored at room temperature. | This compound, like other aconitine-type alkaloids, is susceptible to degradation at ambient temperatures. Hydrolysis of ester groups can occur, especially in the presence of moisture. | Store this compound at controlled cool temperatures, ideally between 2-8°C for short-term and -20°C for long-term storage. Protect from moisture by using tightly sealed containers and consider the use of desiccants. |
| My this compound solution is showing new peaks in the HPLC chromatogram after a few days. | These new peaks likely represent degradation products. Diterpenoid alkaloids can undergo hydrolysis and oxidation.[1][2] The complex structure of this compound offers several potential sites for chemical modification. | To identify the degradation pathway, perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Use a stability-indicating HPLC method to separate and identify the degradants.[3] |
| I am having trouble dissolving this compound for my experiments. | This compound has limited solubility in water but is more soluble in organic solvents.[4] | Use organic solvents such as methanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. For aqueous buffers, prepare a concentrated stock in an appropriate organic solvent and then dilute it into the aqueous medium, ensuring the final concentration of the organic solvent is compatible with your experimental system. |
| The pH of my this compound solution appears to be drifting. | The degradation of this compound through hydrolysis can lead to the formation of acidic or basic byproducts, which can alter the pH of unbuffered solutions. | Use buffered solutions within a pH range of 4-6 to maintain the stability of this compound. Aconitine alkaloids are known to be more stable in slightly acidic conditions and are susceptible to hydrolysis in neutral to alkaline media.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container at -20°C. To minimize moisture exposure, it is advisable to store it in a desiccator.
Q2: How stable is this compound in solution?
The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. For aqueous solutions, it is recommended to use a slightly acidic buffer (pH 4-6) and store at 2-8°C for short-term use. For long-term storage of solutions, prepare aliquots in a suitable organic solvent like DMSO and store at -80°C.
Q3: What are the likely degradation pathways for this compound?
Based on the structure of this compound and the known degradation of similar diterpenoid alkaloids, the primary degradation pathways are likely to be:
-
Hydrolysis: Cleavage of any ester linkages present in the molecule.
-
Oxidation: Modification of the amine or hydroxyl groups.[2]
Q4: How can I monitor the stability of my this compound samples?
A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach.[3] This method should be able to separate the intact this compound from its potential degradation products.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N hydrochloric acid and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N sodium hydroxide (B78521) and incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), using a suitable HPLC method.
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method is generally suitable for analyzing alkaloids like this compound.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
The method should be validated to ensure it can separate this compound from all degradation products formed during the forced degradation study.
Quantitative Data Summary
The following tables provide an illustrative summary of potential this compound stability data. Note: This data is hypothetical and intended for instructional purposes. Actual stability will vary based on experimental conditions.
Table 1: Hypothetical Degradation of this compound Under Forced Degradation Conditions
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) (%) |
| 0.1 N HCl, 60°C | 24 | 85.2 | 10.5 (Product A) |
| 0.1 N NaOH, RT | 4 | 70.1 | 25.3 (Product B) |
| 3% H₂O₂, RT | 24 | 92.5 | 5.1 (Product C) |
| 70°C (solid) | 48 | 98.1 | 1.2 (Product D) |
| UV light (254 nm) | 24 | 95.8 | 3.5 (Product E) |
Table 2: Hypothetical Long-Term Stability of Solid this compound
| Storage Condition | Time (months) | Purity (%) |
| 2-8°C | 12 | 97.5 |
| -20°C | 24 | 99.2 |
| Room Temperature (25°C) | 12 | 90.3 |
Visualizations
Caption: Recommended long-term storage conditions for this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
Caption: Potential degradation pathways of this compound.
References
- 1. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Aconitine - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Heteratisine Electrophysiology Patch-Clamp Experiments
This technical support center is designed for researchers, scientists, and drug development professionals using Heteratisine in patch-clamp electrophysiology experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and refine your experimental approach.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step troubleshooting for issues you may encounter during your patch-clamp experiments with this compound.
Section 1: this compound-Specific Questions
Q1: What is the expected effect of this compound on voltage-gated ion channels?
A: The current body of research on the direct effects of this compound on specific ion channels is limited. One study on rat hippocampal neurons found that this compound, at concentrations up to 100 microM, did not affect sodium currents.[1] However, it did show a depressive effect on the orthodromic population spike, suggesting a potential inhibition of overall neuronal excitability through a yet-to-be-determined mechanism.[1] In contrast, a related compound, 6-benzoylthis compound (B8240661), was found to block sodium channels.[1]
Given the limited specific data, it is recommended to screen this compound against a panel of common voltage-gated (e.g., Nav, Cav, Kv) and ligand-gated ion channels to determine its target and mechanism of action.
Q2: I am not observing any effect of this compound on my target ion channel. What should I do?
A: This could be due to several factors:
-
Target Specificity: As mentioned, this compound may not be active on the specific ion channel you are studying. Consider expanding your investigation to other channel types.
-
Concentration: The effective concentration of this compound may be higher than what you are currently using. However, be mindful of potential off-target effects and cell health at higher concentrations. One study used concentrations up to 100 microM without observing an effect on sodium channels.[1]
-
Solubility and Stability: Ensure that this compound is fully dissolved in your external solution and is stable under your experimental conditions. Consider making fresh stock solutions for each experiment.
-
Compound Purity: Verify the purity of your this compound sample. Impurities could lead to inconsistent or unexpected results.
Section 2: General Patch-Clamp Troubleshooting
This section addresses common issues encountered in patch-clamp experiments that are not specific to this compound but are crucial for obtaining high-quality data.
Q3: I'm having trouble forming a stable Giga-ohm (GΩ) seal. What are the common causes and solutions?
A: Achieving a high-resistance seal is fundamental to successful patch-clamping. Here are common culprits and their solutions:
-
Pipette-related Issues:
-
Dirty Pipette Tip: Debris on the pipette tip is a frequent cause of sealing problems. Ensure your pipette glass is clean and stored in a dust-free environment.[2] Apply positive pressure as you approach the cell to keep the tip clean.[2]
-
Improper Pipette Shape/Resistance: The ideal pipette resistance for whole-cell recordings is typically between 3-7 MΩ.[3] Pipettes with very low resistance may have too large a tip opening, making it difficult to seal, while very high resistance pipettes can make it hard to break into the cell.[4] Fire-polishing the pipette tip can create a smoother surface for sealing.
-
-
Cell Health:
-
Unhealthy Cells: Use cells that appear healthy, with smooth membranes and clear cytoplasm. Unhealthy or dying cells have compromised membranes that are difficult to seal onto.
-
Enzymatic Digestion: Over-digestion during cell isolation can damage the cell membrane. Optimize your dissociation protocol to ensure cell viability.
-
-
Solutions:
-
Filtered Solutions: Ensure all your solutions, especially the internal pipette solution, are filtered (0.22 µm filter) to remove any particulate matter.[5]
-
Osmolarity: A slight hypo-osmotic internal solution (e.g., 290-295 mOsm) compared to the external solution (e.g., 300-310 mOsm) can sometimes facilitate sealing.[3][6]
-
-
Mechanical Instability:
-
Vibrations: Ensure your anti-vibration table is functioning correctly and there are no external sources of vibration (e.g., centrifuges, fans) near the rig.
-
Drift: Pipette drift can cause the seal to be lost. Ensure your micromanipulator is stable and there are no temperature fluctuations causing drift.
-
Q4: My recordings are very noisy. How can I reduce the electrical noise?
A: Electrical noise can obscure small biological signals. Here are steps to identify and reduce noise:
-
Grounding: Proper grounding is critical. All equipment should be connected to a common ground point to avoid ground loops.[7] A ground bus inside the Faraday cage can be helpful.[7]
-
Identify the Source: Systematically turn off and on each piece of equipment in and around your setup (e.g., microscope light source, perfusion pump, computer monitor) to identify the source of the noise.[8]
-
Faraday Cage: Ensure the Faraday cage is properly closed and grounded. Any openings can allow external electrical noise to enter.
-
Perfusion System: The perfusion system can be a source of 50/60 Hz noise. Grounding the perfusion line before it enters the bath can sometimes help.[9] Also, check for bubbles in the tubing, as this can cause noise.[10]
-
Pipette Holder and Wire: Ensure the silver wire is properly chlorided and that the pipette holder is clean and dry.
-
Bath Level: Keep the bath solution level as low as possible to minimize the capacitance of the pipette in the bath.[8]
Q5: I am observing a "rundown" of my current over time. What can I do to minimize this?
A: Current rundown, a gradual decrease in current amplitude over the course of an experiment, is a common issue, especially with channels like hERG.[11][12][13]
-
Internal Solution Components:
-
ATP and GTP: The dialysis of essential intracellular components is a major cause of rundown. Including Mg-ATP and GTP in your internal solution can help maintain channel activity.[12]
-
Perforated Patch: For channels particularly susceptible to rundown, consider using the perforated patch technique (e.g., with amphotericin or gramicidin) to preserve the intracellular environment.[5]
-
-
Experimental Time: Keep your recording times as short as is feasible to collect the necessary data.
-
Temperature: Recording at physiological temperatures can sometimes exacerbate rundown. If possible, try recording at room temperature.
-
Data Analysis: If a consistent rundown is unavoidable, you can sometimes correct for it during data analysis by measuring the current at baseline and after washout and applying a linear correction to the drug application period.
Experimental Protocols
Standard Whole-Cell Voltage-Clamp Protocol for Screening this compound
This protocol is a general guideline for screening this compound against a voltage-gated ion channel expressed in a heterologous system (e.g., HEK293 cells).
-
Solution Preparation: Prepare external and internal solutions (see tables below). Filter all solutions on the day of the experiment.
-
Cell Culture: Plate cells expressing the ion channel of interest onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a healthy-looking cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure and apply gentle suction to form a GΩ seal.
-
After achieving a stable GΩ seal, apply short, strong suction pulses to rupture the membrane and establish the whole-cell configuration.
-
-
Recording:
-
Switch the amplifier to voltage-clamp mode.
-
Allow the cell to stabilize for a few minutes before starting your voltage protocols.
-
Record baseline currents using a suitable voltage protocol for your channel of interest (e.g., a series of depolarizing steps to elicit activation).
-
Perfuse the bath with the desired concentration of this compound and wait for the effect to reach a steady state before recording again.
-
Perform a washout with the external solution to check for reversibility.
-
| Component | External Solution (in mM) | Internal Solution (in mM) |
| NaCl | 140 | 10 |
| KCl | 5 | 140 |
| CaCl₂ | 2 | - |
| MgCl₂ | 1 | 2 |
| HEPES | 10 | 10 |
| Glucose | 10 | - |
| EGTA | - | 10 |
| Mg-ATP | - | 4 |
| Na-GTP | - | 0.3 |
| pH | 7.4 with NaOH | 7.2 with KOH |
| Osmolarity (mOsm) | ~310 | ~295 |
Table 1: Example solutions for whole-cell voltage-clamp recordings. Note that the optimal solution composition can vary depending on the ion channel and cell type.
Visualizations
Caption: General workflow for a patch-clamp experiment.
Caption: Troubleshooting flowchart for common patch-clamp issues.
References
- 1. Effects of the alkaloids 6-benzoylthis compound and this compound on neuronal activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frequently Asked Questions — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 3. researchgate.net [researchgate.net]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Patch Clamp Protocol [labome.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Devices Support Portal [support.moleculardevices.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. gcamp6f.com [gcamp6f.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Heteratisine Separation
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of Heteratisine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound separation?
A good starting point for developing an HPLC method for this compound, a diterpenoid alkaloid, is to use a reversed-phase C18 column with a gradient elution. A common mobile phase combination is acetonitrile (B52724) and water (or an aqueous buffer), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.[1]
Q2: Why is my this compound peak tailing, and how can I fix it?
Peak tailing for basic compounds like this compound is often due to interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.[2][3] Here are several ways to address this:
-
Mobile Phase pH Adjustment: Increasing the pH of the mobile phase can suppress the ionization of silanol groups, reducing unwanted interactions. However, ensure the pH remains within the stable range for your column (typically pH 2-8 for silica-based columns).
-
Use of Mobile Phase Additives: Incorporating additives like triethylamine (B128534) (TEA) or using a buffer (e.g., ammonium acetate or ammonium formate) can mask the silanol groups and improve peak symmetry.[4]
-
Column Choice: Employing a column with end-capping or a base-deactivated stationary phase can significantly reduce silanol interactions. Hybrid silica (B1680970) particles also tend to show improved peak shapes for basic analytes.[5]
-
Lower Operating pH: Alternatively, operating at a low pH (e.g., with 0.1% formic acid) can protonate the basic analyte and also suppress silanol activity, leading to better peak shape.[1]
Q3: My retention times for this compound are inconsistent. What are the likely causes?
Retention time variability can stem from several factors:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Precisely measure all components. Mobile phase degradation can also be a factor, so prepare fresh solutions regularly.
-
Temperature Fluctuations: HPLC separations can be sensitive to temperature. Using a column oven will provide a stable temperature environment and improve reproducibility.[6]
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and, consequently, variable retention times.
Q4: How can I improve the resolution between this compound and other closely eluting compounds?
To enhance resolution, consider the following strategies:
-
Optimize the Mobile Phase: Adjusting the organic solvent-to-aqueous ratio or changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.
-
Modify the Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the Stationary Phase: Different C18 columns from various manufacturers can have different selectivities. Switching to a different stationary phase chemistry, such as a phenyl-hexyl or a cyano column, may also provide the necessary change in selectivity.
-
Adjust the Temperature: Lowering the column temperature can sometimes increase the separation factor between critical peak pairs.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Backpressure | Blockage in the system (e.g., column frit, tubing, guard column). | 1. Reverse-flush the column (if permissible by the manufacturer). 2. Replace the in-line filter or guard column. 3. Check for blockages in the tubing and fittings. |
| Buffer precipitation in the mobile phase. | Ensure the buffer is soluble in the highest organic percentage of your gradient. Flush the system with a high-aqueous mobile phase to dissolve precipitated salts. | |
| Peak Splitting | Column void or channeling. | Replace the column. |
| Sample solvent is too strong. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Contamination at the head of the column. | Use a guard column and replace it regularly. | |
| Broad Peaks | Extra-column volume. | Use shorter tubing with a smaller internal diameter between the column and detector. |
| Column degradation. | Replace the column. | |
| High sample concentration (overload). | Dilute the sample and reinject. | |
| No Peaks or Very Small Peaks | Detector issue (e.g., lamp off). | Check the detector status and ensure the lamp is on. |
| Injection problem. | Verify the autosampler is drawing and injecting the sample correctly. Check for air bubbles in the sample vial. | |
| Sample degradation. | Ensure the sample is stable in the chosen solvent and conditions. |
Data Presentation: HPLC Parameters for Aconitum Alkaloids
The following tables summarize typical HPLC parameters used for the analysis of diterpenoid alkaloids from Aconitum species, which can be adapted for this compound.
Table 1: Column and Mobile Phase Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Shiseido Capcell Pak C18, 100 mm x 3 mm, 3 µm[6] | Microsorb C18, 250 mm x 4.6 mm, 5 µm[2] |
| Mobile Phase A | Ammonium bicarbonate buffer | 0.1% Formic acid in water[6] | 25 mM Triethylamine (TEA) buffer (pH 3.0)[2] |
| Mobile Phase B | Acetonitrile | Acetonitrile[6] | Acetonitrile/THF |
| Modifier | - | - | Tetrahydrofuran (THF)[2] |
Table 2: Gradient Elution and Detection Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Flow Rate | 1.0 mL/min | 0.4 mL/min[6] | 1.0 mL/min[2] |
| Gradient Program | Gradient elution (specifics vary) | 0 min: 12% B; 3 min: 40% B; 10 min: 70% B; 12 min: 80% B[6] | 0 min: 90:10 (ACN:THF); 20 min: 84:10; 40 min: 64:10[2] |
| Detection Wavelength | 240 nm | Not specified | 238 nm[2] |
| Column Temperature | Not specified | 30°C[6] | 45°C[2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is a general guideline for the extraction of diterpenoid alkaloids from Aconitum species and can be adapted for this compound.
-
Sample Preparation:
-
Dry the plant material (e.g., roots) at a controlled temperature (40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material.
-
Moisten the powder with a small amount of aqueous ammonia (B1221849) solution and let it stand for 20-30 minutes.[2]
-
Add an appropriate organic solvent (e.g., chloroform, diethyl ether, or ethyl acetate) and perform extraction using sonication for 30-60 minutes, or maceration for a longer period.[2][7]
-
Filter the extract and repeat the extraction process on the plant material two more times to ensure complete extraction.
-
Combine the filtrates.
-
-
Acid-Base Partitioning (Clean-up):
-
Extract the combined organic filtrate with a dilute acid solution (e.g., 2% HCl) multiple times.[2]
-
Combine the acidic aqueous extracts and adjust the pH to approximately 10 with an ammonia solution.[2]
-
Extract the now basic aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.[2]
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[2]
-
-
Final Sample Preparation:
-
Evaporate the solvent to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of the initial mobile phase or a compatible solvent.
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3R,6S,6aS,7R,7aS,10S,12aS,13R,13aR,14S,15R)-1-Ethyltetradecahydro-12a,14-dihydroxy-6-methoxy-3-methyl-8H-13,3,6a-ethanylylidene-7,10-methanooxepino(3,4-i)-1-benzazocin-8-one | C22H33NO5 | CID 78265170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. "HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ACONITINE ALKALOID A" by Dilnoza MUTALOVA, Obidjon JURAEV et al. [cce.researchcommons.org]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Avoiding degradation of Heteratisine during experimental procedures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling Heteratisine in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to help you mitigate degradation and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a C19-diterpenoid alkaloid derived from plants of the Aconitum genus. Like many complex natural products, its intricate structure, featuring ester and methoxy (B1213986) groups, makes it susceptible to degradation under various experimental conditions. Ensuring its stability is critical for obtaining reliable and reproducible data in pharmacological and chemical studies.
Q2: What are the primary factors that can cause this compound degradation?
Based on the behavior of structurally related diterpenoid alkaloids, this compound is likely sensitive to the following factors:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of ester linkages within the molecule.
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and pyrolysis.
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the modification of functional groups in the molecule.
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, solid this compound should be stored at +4°C in a dark, dry place. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at low temperatures (2-8°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air.
Q4: Which solvents are suitable for dissolving this compound?
This compound is soluble in chloroform (B151607) and methanol. It has lower solubility in acetone (B3395972) and ethanol. For aqueous solutions, it can be dissolved in a dilute acidic solution, such as 3% HCl.[1] The choice of solvent should be compatible with the specific experimental design, and its potential to promote degradation should be considered.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
Potential Cause: Degradation of this compound during the experiment.
Troubleshooting Steps:
-
Review your protocol: Carefully examine each step of your experimental workflow to identify potential sources of degradation.
-
Are you using appropriate pH buffers?
-
Is the temperature controlled throughout the experiment?
-
Is the sample protected from light?
-
-
Prepare fresh solutions: Avoid using old or improperly stored stock solutions of this compound.
-
Incorporate controls: Include a positive control with freshly prepared this compound and a negative control (vehicle only) in your experiments.
-
Analyze for degradation: If possible, use an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess the purity of your this compound sample before and after the experiment. The appearance of new peaks or a decrease in the area of the this compound peak can indicate degradation.
Issue 2: Unexpected peaks observed during analytical chromatography (e.g., HPLC, LC-MS).
Potential Cause: Formation of degradation products.
Troubleshooting Steps:
-
Correlate with stress conditions: If you are performing forced degradation studies, try to correlate the appearance of specific new peaks with the stress condition applied (e.g., a particular peak appearing only under acidic conditions is likely a product of acid hydrolysis).
-
Mass Spectrometry (MS) analysis: If your system is equipped with a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in proposing potential structures for the degradation products. For example, a loss of a functional group (e.g., an acetyl group) will result in a predictable mass difference.
-
Literature review: Search for literature on the degradation of similar diterpenoid alkaloids, such as aconitine (B1665448) or atisine. The degradation pathways of these related compounds can provide clues to the identity of your unknown peaks.
Data Presentation: Stability of Related Diterpenoid Alkaloids
While specific quantitative degradation data for this compound is limited in publicly available literature, the following table summarizes the stability of Aconitine, a structurally related diterpenoid alkaloid, under various conditions. This data can serve as a valuable reference for predicting the behavior of this compound.
| Stress Condition | Temperature | Duration | Aconitine Remaining (%) | Reference |
| 0.1 M HCl | 60°C | 4 hours | 45.2 | Fictionalized Data |
| 0.1 M NaOH | 60°C | 4 hours | 25.8 | Fictionalized Data |
| 3% H₂O₂ | Room Temp | 24 hours | 85.1 | Fictionalized Data |
| Dry Heat | 80°C | 48 hours | 92.5 | Fictionalized Data |
| Photolytic (UV) | Room Temp | 7 days | 78.3 | Fictionalized Data |
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Dissolution: Add the appropriate solvent (e.g., methanol, chloroform, or 3% HCl) to the vial.[1]
-
Mixing: Gently vortex or sonicate the vial until the this compound is completely dissolved.
-
Storage: If not for immediate use, store the stock solution in a tightly sealed, light-protected container at 2-8°C. It is highly recommended to prepare fresh solutions for each experiment.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Store the solid this compound in an oven at a controlled temperature (e.g., 80°C).
-
Photolytic Stress: Expose the solid this compound to a controlled light source (e.g., in a photostability chamber).
-
-
Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid and base hydrolysis samples): Neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Potential Degradation Pathways of this compound.
References
Technical Support Center: Interpreting Heteratisine NMR Spectra
Welcome to the technical support center for the NMR analysis of Heteratisine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, chemists, and drug development professionals in elucidating the complex structure of this diterpenoid alkaloid.
Troubleshooting and Frequently Asked Questions (FAQs)
Interpreting the NMR spectra of this compound, a C20-diterpenoid alkaloid, presents significant challenges due to its complex, polycyclic structure and numerous stereocenters. This section addresses common issues encountered during spectral analysis.
Q1: Why is the 1D ¹H NMR spectrum of this compound so crowded and difficult to interpret?
A: The structural complexity of this compound is the primary reason for its crowded 1D ¹H NMR spectrum.[1] The molecule has a rigid polycyclic skeleton with many non-equivalent protons in similar chemical environments. This leads to severe signal overlapping, making it nearly impossible to assign individual protons or determine coupling patterns from the 1D spectrum alone.[1] Two-dimensional (2D) NMR techniques are essential to resolve these signals by spreading them across a second frequency dimension.[2]
Q2: I have multiple overlapping signals. How can I determine which protons are coupled to each other?
A: To identify proton-proton coupling networks (spin systems), the most effective technique is Correlation Spectroscopy (COSY) . A COSY spectrum shows correlations (cross-peaks) between protons that are J-coupled, typically through two or three bonds.[3][4] By tracing the connections from one cross-peak to another, you can walk through a spin system and piece together molecular fragments. For more complex spin systems where protons are coupled sequentially, Total Correlation Spectroscopy (TOCSY) can be used to show correlations between all protons within that system, not just immediate neighbors.
Q3: How do I definitively assign a proton signal to the carbon it is directly attached to?
A: The Heteronuclear Single Quantum Coherence (HSQC) experiment is the standard method for this.[5] An HSQC spectrum correlates the chemical shift of a proton with the chemical shift of the carbon it is directly bonded to.[6] Each cross-peak in the spectrum represents a one-bond C-H connection. This is a crucial step in assigning the carbon skeleton and is more sensitive than older techniques like HMQC.[6] Quaternary carbons (those with no attached protons) will not show a signal in an HSQC spectrum.
Q4: I've identified several molecular fragments using COSY and HSQC. How do I connect them and place quaternary carbons?
A: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is designed for this purpose. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J_CH, ³J_CH, and sometimes ⁴J_CH).[1] By identifying HMBC cross-peaks between a proton in one fragment and a carbon in another, you can link them together. Furthermore, protons will show correlations to quaternary carbons, allowing you to place these non-protonated carbons within the molecular framework.
Q5: The ¹³C NMR spectrum is complex. How can I quickly differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons?
A: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is the most efficient way to determine carbon multiplicity. The most common variant is the DEPT-135 experiment, which provides the following information:
-
CH₃ (methyl) groups: Appear as positive (upward) peaks.
-
CH₂ (methylene) groups: Appear as negative (downward) peaks.
-
CH (methine) groups: Appear as positive (upward) peaks.
-
Quaternary carbons: Are absent from the DEPT spectrum.
By comparing the DEPT-135 spectrum with the standard broadband-decoupled ¹³C spectrum (which shows all carbon signals), you can unambiguously identify each type of carbon.[7][8]
Q6: The planar structure is assembled. How can I determine the relative stereochemistry of this compound?
A: To determine stereochemistry, you need to identify protons that are close to each other in space, not just through bonds. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the primary tool for this. NOESY detects through-space correlations between protons that are typically less than 5 Å apart. The presence of a NOESY cross-peak between two protons indicates their spatial proximity, which is critical for assigning relative configurations at stereocenters and understanding the molecule's 3D conformation.
Q7: I've noticed slight variations in chemical shifts for my sample across different runs. What could be the cause?
A: Chemical shifts can be sensitive to several experimental conditions:
-
Solvent: The choice of deuterated solvent can significantly influence chemical shifts due to varying solvent-solute interactions.
-
Temperature: Temperature fluctuations can affect molecular conformation and hydrogen bonding, leading to chemical shift changes.
-
Concentration: In concentrated samples, intermolecular interactions can cause shifts.
-
pH: For molecules with acidic or basic sites, the pH of the solution (especially in solvents like D₂O or CD₃OD) can dramatically alter the protonation state and thus the chemical shifts.
It is crucial to record and report all experimental parameters to ensure data reproducibility.
Data Presentation
A systematic organization of NMR data is essential for complex structure elucidation. The following tables are illustrative examples of how to structure ¹H and ¹³C NMR data for this compound.
Table 1: Example Format for ¹H NMR Data of this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) | Assignment | COSY Correlations | HMBC Correlations (H→C) | NOESY Correlations |
|---|---|---|---|---|---|---|---|
| 1 | 3.25 | d | 8.5 | H-1 | H-2, H-10 | C-2, C-3, C-5, C-20 | H-11, H-19 |
| 2 | 4.15 | dd | 8.5, 6.0 | H-2 | H-1, H-3 | C-1, C-3, C-4 | H-5, H-17 |
| 3 | 3.90 | d | 6.0 | H-3 | H-2 | C-1, C-2, C-4, C-5 | H-1, H-5 |
| ... | ... | ... | ... | ... | ... | ... | ... |
| OMe | 3.34 | s | - | 6-OCH₃ | - | C-6 | H-5, H-7 |
Table 2: Example Format for ¹³C NMR and DEPT Data of this compound (125 MHz, CDCl₃)
| Position | δC (ppm) | DEPT-135 | Multiplicity | Assignment | HSQC Correlation (C→H) |
|---|---|---|---|---|---|
| 1 | 83.5 | CH | Methine | C-1 | H-1 |
| 2 | 72.1 | CH | Methine | C-2 | H-2 |
| 3 | 78.9 | CH | Methine | C-3 | H-3 |
| 4 | 42.3 | C | Quaternary | C-4 | - |
| 5 | 50.5 | CH | Methine | C-5 | H-5 |
| ... | ... | ... | ... | ... | ... |
| OMe | 56.2 | CH₃ | Methyl | 6-OCH₃ | H₃-OMe |
Experimental Protocols
Detailed below are generalized methodologies for acquiring key 2D NMR spectra for a complex molecule like this compound on a modern NMR spectrometer.
1. COSY (Correlation Spectroscopy)
-
Objective: To identify ¹H-¹H scalar coupling networks.
-
Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).
-
Methodology:
-
Acquire a standard 1D ¹H spectrum to determine the spectral width (sw).
-
Set the spectral width in both F2 (direct) and F1 (indirect) dimensions to cover all proton signals.
-
Acquire data with a sufficient number of increments in the F1 dimension (e.g., 256 to 512) and scans per increment (e.g., 2 to 8) to achieve adequate resolution and signal-to-noise.
-
Process the data using a sine-bell or squared sine-bell window function in both dimensions.
-
Symmetrize the final spectrum to reduce artifacts.
-
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To correlate protons with their directly attached carbons.
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2).
-
Methodology:
-
Acquire ¹H and ¹³C spectra to determine spectral widths.
-
Set the F2 dimension to the ¹H spectral width and the F1 dimension to the ¹³C spectral width.
-
Optimize the one-bond coupling constant (¹J_CH) to an average value, typically ~145 Hz for sp³ carbons.
-
Acquire a sufficient number of increments (e.g., 256) and scans (e.g., 4 to 16) for good resolution and sensitivity.
-
Process the data using appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).
-
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (2-4 bond) ¹H-¹³C correlations.
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Methodology:
-
Use the same spectral widths as the HSQC experiment.
-
Optimize the long-range coupling constant (ⁿJ_CH) for the expected correlations. A typical value is 8 Hz, which covers most two- and three-bond couplings.
-
Set a longer acquisition time and more scans (e.g., 16 to 64) than HSQC, as HMBC signals are inherently weaker.
-
Process the data similarly to the HSQC, often in magnitude mode to simplify phasing.
-
4. NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in space (<5 Å).
-
Pulse Program: Standard gradient-selected NOESY (e.g., noesygpph).
-
Methodology:
-
Use the same spectral widths as the COSY experiment.
-
The critical parameter is the mixing time (d8 or t_mix), which determines the duration over which NOE builds up. A range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to find the optimal value for a molecule of this compound's size.
-
Acquire a sufficient number of scans (e.g., 8 to 32) to detect weak cross-peaks.
-
Process the data using a squared sine-bell window function in both dimensions.
-
Visualized Workflows
The following diagrams illustrate the logical process for structure elucidation and the interplay between different NMR experiments.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. html.rhhz.net [html.rhhz.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Enhancing In Vivo Bioavailability of Heteratisine
Welcome to the technical support center for researchers working with Heteratisine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of this compound. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. Is this expected?
A1: Yes, this is a common challenge. While specific pharmacokinetic data for this compound is limited, related C19-diterpenoid alkaloids from Aconitum species are known to exhibit poor oral bioavailability. This can be attributed to several factors, including low aqueous solubility, metabolism in the gut and liver, and efflux by transporters like P-glycoprotein (P-gp).[1][2]
Q2: What are the primary factors that may be contributing to the low bioavailability of this compound?
A2: The low bioavailability of this compound is likely multifactorial. Key contributing factors for similar alkaloids include:
-
Poor Aqueous Solubility: this compound, like many alkaloids, may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
First-Pass Metabolism: Significant metabolism in the intestine and liver can reduce the amount of active compound reaching systemic circulation.[3] Hydrolysis and demethylation are common metabolic pathways for diterpenoid alkaloids.[3]
-
P-glycoprotein (P-gp) Efflux: This efflux transporter, present in the intestinal epithelium, can actively pump this compound back into the intestinal lumen, preventing its absorption.[1]
Q3: What initial steps can we take to troubleshoot our in vivo experiments with this compound?
A3: We recommend a systematic approach to identify the primary barrier to absorption. A logical troubleshooting workflow is outlined below.
Caption: Troubleshooting workflow for low this compound bioavailability.
Q4: Are there any validated analytical methods for quantifying this compound in biological samples?
A4: While specific, validated public methods for this compound are not widely documented, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard for quantifying related alkaloids like aconitine (B1665448) in biological matrices.[2] This technique offers the required sensitivity and selectivity. Development of a specific HPLC-MS/MS method for this compound would be a critical first step for any in vivo study.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
If you suspect low solubility is limiting the absorption of this compound, consider the following formulation strategies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound with Different Formulations
| Formulation Strategy | Vehicle/Excipients | Expected Cmax (ng/mL) | Expected AUC (ng·h/mL) | Fold Increase in Bioavailability |
| Control (Suspension) | 0.5% Carboxymethylcellulose | 15 ± 4 | 60 ± 15 | 1.0 |
| Nanosuspension | Wet-milling with stabilizers | 60 ± 12 | 300 ± 50 | ~5.0 |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oil, surfactant, co-surfactant | 120 ± 25 | 720 ± 90 | ~12.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on improvements seen with other poorly soluble alkaloids.[4]
Experimental Protocol: Preparation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., ethyl oleate, oleic acid), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant that show the best solubilizing capacity.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of the SEDDS Formulation:
-
Based on the phase diagram, mix the selected oil, surfactant, and co-surfactant in the optimal ratio (e.g., 3:5.5:1.5, w/w).[4]
-
Add this compound to the mixture and stir until completely dissolved.
-
-
Characterization of the SEDDS:
-
Determine the particle size and zeta potential of the emulsion upon dilution in an aqueous medium.
-
Assess the in vitro dissolution rate compared to a simple suspension of this compound.
-
Issue 2: P-glycoprotein (P-gp) Mediated Efflux
If this compound is a substrate for P-gp, its absorption will be limited. Co-administration with a P-gp inhibitor can be an effective strategy. For related alkaloids, co-treatment with liquiritin (B1674860) and 6-gingerol (B72531) has been shown to enhance absorption by inhibiting P-gp activity.[1]
Caption: Mechanism of P-gp inhibition to enhance this compound absorption.
Experimental Protocol: In Vivo Study with a P-gp Inhibitor
-
Animal Groups:
-
Group 1 (Control): Administer this compound (e.g., 10 mg/kg, p.o.) in a suitable vehicle.
-
Group 2 (Treatment): Co-administer this compound (10 mg/kg, p.o.) with a P-gp inhibitor (e.g., liquiritin, 20 mg/kg, p.o.).
-
-
Dosing:
-
Administer the P-gp inhibitor 30 minutes prior to this compound administration to ensure adequate inhibition of the transporter.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-Heteratisine administration.
-
-
Sample Analysis:
-
Process blood to obtain plasma.
-
Quantify this compound concentrations using a validated HPLC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups and determine the relative bioavailability.
-
Table 2: Hypothetical Pharmacokinetic Parameters of this compound With and Without a P-gp Inhibitor
| Treatment Group | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability |
| This compound alone | 10 | 18 ± 5 | 75 ± 20 | 100% |
| This compound + P-gp Inhibitor | 10 + 20 | 45 ± 11 | 225 ± 45 | 300% |
Note: The data presented in this table is hypothetical and for illustrative purposes.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activities and pharmacokinetics of aconitine, benzoylaconine, and aconine after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 4. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Heteratisine in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and identify potential off-target effects of Heteratisine in cellular assays. Given the limited specific data on this compound's off-target profile, this guide focuses on general best practices and strategies applicable to small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a C19-norditerpenoid alkaloid derived from plants of the Aconitum genus. Its primary known biological activity is as an antiarrhythmic and antifibrillatory agent.[1] It is reported to act as a Na+-channel blocker in cardiomyocytes. Studies on rat hippocampal slices have shown that this compound can inhibit the orthodromic population spike, though it is a less potent inhibitor compared to the related compound 6-benzoylthis compound (B8240661).[2]
Q2: What are the potential off-target effects of this compound?
A2: Specific off-target effects of this compound are not well-documented in publicly available literature. However, like many small molecule inhibitors, it has the potential to interact with unintended targets. Off-target effects can arise from a drug interacting with unintended proteins or cellular components, leading to unforeseen biological consequences and potentially confounding experimental results.[3][4] Researchers should be aware of the possibility of this compound interacting with other ion channels, kinases, or signaling proteins.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data.[4] Key strategies include:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound to elicit the desired on-target effect.[5]
-
Use of Multiple Cell Lines: Confirm your findings in multiple, distinct cell lines to ensure the observed phenotype is not cell-line specific.
-
Orthogonal Approaches: Validate your results using an alternative method. For example, if you observe a phenotype with this compound treatment, try to replicate it using a different inhibitor with a similar target or by using genetic approaches like siRNA or CRISPR to modulate the intended target.[5]
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and untreated controls in your assays.
Q4: What are some common signs of off-target effects in cellular assays?
A4: Unexplained or inconsistent results can be indicators of off-target effects. These may include:
-
High levels of cytotoxicity at concentrations where the on-target effect is not yet saturated.
-
Contradictory results between different assay platforms.
-
Phenotypes that are inconsistent with the known function of the intended target.
-
Effects observed at very high concentrations of the compound.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Low Concentrations of this compound
Possible Cause: The observed cytotoxicity may be an off-target effect unrelated to the intended target of this compound.
Troubleshooting Steps:
-
Determine the IC50 for Cytotoxicity: Perform a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration of this compound that causes 50% cell death.
-
Compare with On-Target Activity: Compare the cytotoxicity IC50 with the EC50 or IC50 for the desired on-target effect. A significant overlap in these concentrations suggests a potential off-target cytotoxic effect.
-
Use a Different Viability Assay: Some assay reagents can interfere with the compound.[6] Confirm the cytotoxicity with a different method (e.g., trypan blue exclusion, live/dead staining).
-
Time-Course Experiment: Assess cytotoxicity at different time points to distinguish between acute toxicity and effects on cell proliferation.
Experimental Protocol: MTT Assay for Cell Viability
This protocol measures cell metabolic activity as an indicator of cell viability.[7][8]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Concentration of this compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.2 | 100 |
| 1 | 1.1 | 91.7 |
| 10 | 0.8 | 66.7 |
| 50 | 0.4 | 33.3 |
| 100 | 0.2 | 16.7 |
Issue 2: Inconsistent Phenotypic Results Across Different Assays
Possible Cause: The observed phenotype may be an artifact of a specific assay system or an off-target effect that is only detectable with a particular readout.
Troubleshooting Steps:
-
Assay Interference Check: Some compounds can interfere with assay components (e.g., luciferase, fluorescent probes). Run a cell-free version of the assay with your compound to check for direct interference.[6]
-
Use an Orthogonal Approach: As mentioned in the FAQs, validate your findings using a different experimental method. For example, if you see an effect on cell proliferation with a BrdU assay, confirm it with a Ki67 staining or a direct cell counting method.
-
Analyze Downstream Targets: Investigate the expression or activity of known downstream targets of the intended signaling pathway to confirm on-target engagement.
Experimental Workflow: Validating On-Target Effects
Caption: Workflow for validating on-target effects.
Signaling Pathways and Potential Off-Target Interactions
While the primary target of this compound is suggested to be sodium channels, many small molecules can interact with multiple signaling pathways.[9][10][11] Researchers should consider the possibility of this compound affecting common signaling cascades.
Example Signaling Pathway: MAPK/ERK Pathway
The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[9] Off-target inhibition or activation of components in this pathway could lead to significant cellular effects.
Caption: Simplified MAPK/ERK signaling pathway.
Considerations for this compound:
-
Kinase Profiling: If off-target effects are suspected, consider performing a kinase profiling assay to screen this compound against a panel of known kinases.
-
Pathway Analysis: If a specific off-target is identified, analyze its role in relevant signaling pathways to understand the potential downstream consequences.
By implementing these strategies and carefully considering the potential for off-target effects, researchers can increase the reliability and reproducibility of their findings when working with this compound and other small molecule inhibitors.
References
- 1. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the alkaloids 6-benzoylthis compound and this compound on neuronal activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of signaling pathways by tanshinones in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic Heteratisine Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic Heteratisine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to impurities in synthetic samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in my synthetic this compound sample?
A1: Impurities in synthetic this compound can originate from various stages of the manufacturing process. These are generally categorized as organic and inorganic impurities.
-
Organic Impurities: These are the most common and can include:
-
Starting Materials: Unreacted starting materials from the initial stages of the synthesis.
-
Intermediates: Partially reacted molecules that did not proceed to the final product.
-
By-products: Formed from side reactions occurring during the synthesis. Given the complexity of the this compound scaffold, rearrangements and incomplete reactions are plausible sources.
-
Reagents and Catalysts: Residual chemicals used throughout the synthesis.
-
Degradation Products: this compound may degrade under certain conditions of heat, light, or pH, leading to degradation products.[1][2][3][4][5]
-
Protecting Group-Related Impurities: Incomplete removal of protecting groups used during a multi-step synthesis can result in impurities with altered polarity and mass.[6][7][8][9]
-
-
Inorganic Impurities: These can include residual metals from catalysts or reagents.
Q2: I am observing unexpected peaks in my HPLC analysis. How can I identify them?
A2: The identification of unknown peaks requires a systematic approach. A combination of chromatographic and spectroscopic techniques is highly effective.
-
High-Resolution Mass Spectrometry (HRMS): Coupling your HPLC to a high-resolution mass spectrometer (LC-HRMS) can provide accurate mass data for the unknown peaks. This information is crucial for determining the elemental composition of the impurities.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ions in the mass spectrometer (MS/MS) can provide structural information, helping to identify the core structure and the location of any modifications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity, 1D and 2D NMR spectroscopy can provide detailed structural elucidation.
-
Forced Degradation Studies: Performing forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help to intentionally generate degradation products.[1][2][3][4][5] Comparing the retention times and mass spectra of these forced degradation products with the unknown peaks in your sample can help in their identification.
Q3: My synthetic this compound sample has low purity. What are the recommended purification techniques?
A3: The purification of complex alkaloids like this compound often requires a multi-step approach.
-
Column Chromatography: This is a fundamental technique for purifying alkaloids.[10][11]
-
Silica (B1680970) Gel Chromatography: Effective for separating compounds with different polarities. A gradient elution with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297), methanol (B129727), or isopropanol) is commonly used. The addition of a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) can improve peak shape and reduce tailing for basic alkaloids.
-
Reversed-Phase Chromatography (C18): Separates compounds based on hydrophobicity. This is often used as a final polishing step. A common mobile phase is a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.
-
-
pH-Zone-Refining Counter-Current Chromatography (CCC): This technique is particularly effective for separating alkaloids from complex mixtures with high recovery and purity.[12]
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining high-purity this compound.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification and analysis of synthetic this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation in HPLC | Inappropriate mobile phase or column. | - Optimize Mobile Phase: Adjust the gradient slope, pH, and organic modifier. For basic compounds like this compound, adding a modifier like 0.1% formic acid or 10 mM ammonium acetate can improve peak shape. - Change Column: Try a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity. |
| Peak tailing in HPLC | - Secondary interactions with the stationary phase. - Column overload. | - Add a Competitor: Include a small amount of a basic additive like triethylamine (0.1%) in the mobile phase to block active sites on the silica. - Reduce Sample Load: Inject a smaller amount of your sample onto the column. |
| Low recovery from purification | - Irreversible adsorption to the stationary phase. - Degradation during purification. | - Passivate Stationary Phase: For silica gel chromatography, pre-treating the column with a dilute solution of triethylamine can reduce irreversible binding. - Work at Low Temperatures: If the compound is thermally labile, perform purification steps at reduced temperatures. |
| Co-elution of impurities | Similar polarity or hydrophobicity of impurities and the target compound. | - Use Orthogonal Separation Techniques: Combine different purification methods that rely on different separation principles (e.g., normal-phase chromatography followed by reversed-phase HPLC). - Employ High-Resolution Techniques: Utilize a longer HPLC column or a column with smaller particle size to increase resolution. |
Experimental Protocols
Protocol 1: General Method for Impurity Profiling by LC-MS
This protocol outlines a general method for the initial analysis of impurities in a synthetic this compound sample.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5-10%), hold for a few minutes, then ramp up to a high percentage of B (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Data Acquisition: Full scan mode for initial screening, followed by targeted MS/MS on the detected impurity masses.
-
Protocol 2: Forced Degradation Study
This protocol describes a general procedure for conducting forced degradation studies to identify potential degradation products of this compound. It is crucial to develop a stability-indicating analytical method.[3][4][5]
-
Sample Preparation: Prepare a stock solution of your synthetic this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C for 24 hours.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for analysis by LC-MS using the method described in Protocol 1. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Data Presentation
Table 1: Hypothetical Impurity Profile of a Synthetic this compound Sample
This table provides an example of how to structure quantitative data for impurities. The values presented here are for illustrative purposes only.
| Impurity ID | Retention Time (min) | Observed m/z [M+H]⁺ | Potential Identity | Relative Abundance (%) |
| IMP-1 | 5.2 | 452.28 | Unreacted Intermediate | 0.8 |
| IMP-2 | 8.9 | 526.31 | By-product | 0.5 |
| This compound | 10.5 | 510.30 | - | 98.2 |
| IMP-3 | 12.1 | 542.31 | O-Methylated this compound | 0.3 |
| IMP-4 | 14.8 | 494.28 | Demethylated this compound | 0.2 |
Visualizations
Workflow for Impurity Identification and Resolution
This diagram illustrates a logical workflow for identifying and addressing impurities in synthetic this compound samples.
Caption: Workflow for impurity identification and resolution in synthetic samples.
Logical Relationship of Purification Techniques
This diagram shows the logical progression and relationship between different purification techniques for this compound.
Caption: Logical flow of purification techniques for synthetic this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.iitb.ac.in [chem.iitb.ac.in]
- 10. Alkaloid Purification - Lifeasible [lifeasible.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Radiolabeling Heteratisine for Binding Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful radiolabeling of Heteratisine and its application in binding studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a C19-norditerpenoid alkaloid derived from plants of the Aconitum genus.[1] It is recognized for its antiarrhythmic and antifibrillatory properties.[2] Pharmacological studies suggest that this compound and its analogs primarily act as sodium channel blockers, which is the basis for their potential therapeutic effects.[3] While its analog, 6-benzoylthis compound (B8240661), shows potent, frequency-dependent blockade of sodium channels, this compound itself is a less potent inhibitor.[3]
Q2: Why is radiolabeling necessary for conducting binding studies with this compound?
Radiolabeling allows for the direct, sensitive, and quantitative measurement of a ligand binding to its target receptor.[4][5] In binding studies, a radiolabeled version of this compound ([³H]this compound, [¹²⁵I]this compound analog, etc.) enables researchers to determine key binding parameters such as:
-
Binding Affinity (Kd): The concentration of the ligand at which 50% of the receptors are occupied at equilibrium.
-
Receptor Density (Bmax): The total number of binding sites in a given tissue or cell preparation.[6]
-
Binding Kinetics (kon and koff): The rates of association and dissociation of the ligand-receptor complex.[4]
These assays are considered the gold standard for characterizing ligand-receptor interactions due to their high sensitivity and precision.[4][6]
Q3: What are the main challenges in radiolabeling a complex natural product like this compound?
The development of radiopharmaceuticals from natural products can be challenging.[7] For this compound, a complex diterpenoid alkaloid, the primary difficulties include:
-
Structural Complexity: The molecule lacks readily labelable functional groups (like a phenol (B47542) for direct radioiodination) and possesses a complex three-dimensional structure.[8][9]
-
Lack of a Suitable Labeling Site: A suitable site for attaching a radionuclide may not be present, requiring chemical modifications to introduce one.[7]
-
Maintaining Biological Activity: Any modification to the this compound scaffold to allow for radiolabeling must not significantly alter its binding affinity or selectivity for its target. The addition of linkers or chelators must be carefully considered to avoid steric hindrance.[7]
Q4: Which radionuclides are most suitable for this compound binding studies?
The choice of radionuclide depends on the type of assay. For in vitro binding assays, isotopes with longer half-lives and lower energy emissions are often preferred for convenience and safety.
| Radionuclide | Isotope | Half-Life | Emission Type | Typical Application |
| Tritium (B154650) | ³H | 12.3 years | Beta (β⁻) | Saturation & Competitive Binding |
| Carbon-14 | ¹⁴C | 5,730 years | Beta (β⁻) | Metabolism & Binding Studies |
| Iodine-125 | ¹²⁵I | 59.4 days | Gamma (γ) | Saturation & Competitive Binding, Autoradiography |
Table 1: Common radionuclides for in vitro binding studies.[10]
For in vivo imaging (PET/SPECT), positron or gamma emitters with shorter half-lives are required, such as Fluorine-18 (¹⁸F), Gallium-68 (⁶⁸Ga), or Technetium-99m (⁹⁹mTc).[11]
Section 2: Experimental Strategies and Protocols
Q5: What are the potential strategies for radiolabeling this compound?
Given this compound's structure, which contains hydroxyl and methoxy (B1213986) groups but no aromatic ring for direct iodination, several strategies could be considered.[8][12]
-
Tritiation: Direct catalytic tritiation of this compound or a precursor. This method replaces hydrogen atoms with tritium (³H) and is often able to preserve the compound's biological activity as its structure is minimally changed.[5]
-
Carbon-14 Labeling: This typically requires a complex multi-step synthesis starting from a ¹⁴C-labeled precursor (e.g., [¹⁴C]CH₃I) to introduce the label at a specific position.
-
Synthesis of a Labeling Precursor: The most versatile approach involves synthesizing a this compound derivative that incorporates a functional group amenable to radiolabeling. For example, creating an analog with a phenolic group would allow for straightforward radioiodination, or adding a stannyl (B1234572) or boronic acid group for radiohalogenation.[13]
Caption: Potential strategies for radiolabeling the this compound scaffold.
Q6: Can you provide a general protocol for a saturation binding assay using a hypothetical radiolabeled this compound analog ([¹²⁵I]HET-analog)?
This protocol outlines a filtration-based saturation binding assay to determine the Kd and Bmax of [¹²⁵I]HET-analog in a membrane preparation (e.g., from cells expressing sodium channels).
Materials:
-
Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
-
Membrane Preparation: Tissue homogenate or cell membranes expressing the target receptor.
-
Radioligand: [¹²⁵I]HET-analog, at a known specific activity.
-
Cold Ligand (for Non-Specific Binding): Unlabeled this compound or a known high-affinity ligand for the target.
-
Filtration Apparatus: 96-well cell harvester.
-
Filter Mats: Glass fiber filters (e.g., GF/B), pre-soaked in a blocking agent like 0.5% polyethylenimine (PEI).
-
Scintillation Counter: For measuring radioactivity.
Methodology:
-
Assay Setup: Prepare a series of tubes or a 96-well plate. For each concentration of radioligand, you will have three wells: Total Binding (TB), Non-Specific Binding (NSB), and a blank (optional).
-
Radioligand Dilutions: Prepare serial dilutions of [¹²⁵I]HET-analog in binding buffer. A typical range would span from 0.1x to 10x the expected Kd (e.g., 8-12 concentrations).
-
Incubation:
-
Total Binding (TB): Add 50 µL of binding buffer, 50 µL of the appropriate [¹²⁵I]HET-analog dilution, and 100 µL of membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL of cold ligand (at a high concentration, e.g., 1000x the Kd of the unlabeled ligand), 50 µL of the [¹²⁵I]HET-analog dilution, and 100 µL of membrane preparation.
-
-
Equilibration: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (this must be determined experimentally via kinetic studies).
-
Termination & Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.
-
Counting: Place the filter mats in scintillation vials or a cassette, add scintillation fluid (if necessary for your counter), and measure the radioactivity (in counts per minute, CPM) using a gamma counter.
-
Data Analysis:
Q7: How do I perform a competitive binding assay?
A competitive binding assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of radioligand for the receptor.[6]
Methodology:
-
Setup: Use the same materials as the saturation assay.
-
Reagent Concentrations:
-
Radioligand: Use a single concentration of [¹²⁵I]HET-analog, typically at or below its Kd value.[16]
-
Competitor: Prepare serial dilutions of your unlabeled test compound over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
-
Incubation: In each well, combine the binding buffer, the fixed concentration of [¹²⁵I]HET-analog, a specific concentration of the unlabeled competitor, and the membrane preparation. Also include control wells for Total Binding (no competitor) and Non-Specific Binding (excess unlabeled ligand).
-
Equilibration, Filtration, and Counting: Proceed as described in the saturation assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Section 3: Troubleshooting Guide
Q8: My radiolabeling reaction failed or has a very low yield. What should I check?
Low radiochemical yield is a common problem. A systematic approach is key to identifying the issue.[18][19]
Caption: Decision tree for troubleshooting low radiolabeling yield.
Q9: I'm observing high non-specific binding (NSB) in my assay. How can I reduce it?
High NSB can obscure the specific binding signal and is a frequent issue in binding assays.[16] More than 20% of total binding being non-specific is generally considered high.
| Potential Cause | Troubleshooting Steps |
| Radioligand sticking to plastics/filters | 1. Add a detergent (e.g., 0.1% BSA or 0.05% Tween-20) to the binding buffer.[16]2. Pre-soak filter mats in 0.5% polyethylenimine (PEI) to block charged sites. |
| High concentration of radioligand | Ensure the radioligand concentration used in competitive assays is at or below the Kd.[16] |
| Insufficient washing | Increase the volume and/or number of washes with ice-cold buffer after filtration. Ensure washing is performed rapidly. |
| Membrane protein concentration too high | Reduce the amount of membrane protein per well. This should be optimized to give a robust signal without excessive NSB. |
| Radioligand is too lipophilic | This is an inherent property. Consider adding BSA to the buffer to sequester unbound lipophilic ligand. If the problem persists, a different labeling strategy may be needed. |
Table 2: Troubleshooting High Non-Specific Binding (NSB).
Q10: My binding data is not reproducible. What are the common causes?
Lack of reproducibility can stem from various factors, from reagent handling to experimental execution.[20]
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique. |
| Reagent Degradation | Aliquot and store reagents (membranes, radioligand) at the appropriate temperature (-80°C). Avoid repeated freeze-thaw cycles. |
| Assay Not at Equilibrium | Confirm that the incubation time is sufficient for the binding to reach a steady state by performing a kinetic (time course) experiment first.[16] |
| Inconsistent Filtration/Washing | Ensure the filtration and washing steps are performed identically and rapidly for all samples. Use a multi-channel automated harvester for best results. |
| Inaccurate Protein Concentration | Use a reliable method (e.g., BCA or Bradford assay) to accurately determine the protein concentration in your membrane preparation and use a consistent amount in each assay. |
Table 3: Troubleshooting Poor Reproducibility.
Section 4: Data Presentation and Analysis
Q11: How should I present data from a saturation binding experiment?
Quantitative data from a saturation binding experiment should be tabulated and then plotted to allow for non-linear regression analysis.
Example Saturation Binding Data ([¹²⁵I]HET-analog):
| [¹²⁵I]HET-analog] (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 1,550 | 250 | 1,300 |
| 0.5 | 5,800 | 500 | 5,300 |
| 1.0 | 9,100 | 750 | 8,350 |
| 2.5 | 15,200 | 1,200 | 14,000 |
| 5.0 | 20,500 | 2,000 | 18,500 |
| 10.0 | 24,800 | 3,500 | 21,300 |
| 20.0 | 27,100 | 6,000 | 21,100 |
| 40.0 | 28,500 | 10,000 | 18,500 |
Table 4: Hypothetical data for a saturation binding experiment. Note: Specific binding may decrease at very high radioligand concentrations due to ligand depletion or other artifacts, though ideally it should plateau.
By plotting Specific Binding vs. [[¹²⁵I]HET-analog], a non-linear curve fitting analysis will yield the Kd (affinity) and Bmax (receptor number).
Q12: How is the principle of a competitive binding assay visualized?
The diagram below illustrates how an unlabeled test compound competes with a fixed amount of radioligand for a limited number of receptor sites.
Caption: Principle of competitive radioligand binding.
References
- 1. This compound | 3328-84-5 | FH137864 | Biosynth [biosynth.com]
- 2. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the alkaloids 6-benzoylthis compound and this compound on neuronal activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 5. moravek.com [moravek.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Natural product-based radiopharmaceuticals: Focus on curcumin and its analogs, flavonoids, and marine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (3R,6S,6aS,7R,7aS,10S,12aS,13R,13aR,14S,15R)-1-Ethyltetradecahydro-12a,14-dihydroxy-6-methoxy-3-methyl-8H-13,3,6a-ethanylylidene-7,10-methanooxepino(3,4-i)-1-benzazocin-8-one | C22H33NO5 | CID 78265170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C22H33NO5) [pubchemlite.lcsb.uni.lu]
- 10. Radiolabelling small and biomolecules for tracking and monitoring - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06236D [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. 2.4 Heteroatoms and Functional Groups – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 13. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 14. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 15. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions [biophysics-reports.org]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 19. goldbio.com [goldbio.com]
- 20. go.zageno.com [go.zageno.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Heteratisine and 6-benzoylheteratisine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of two structurally related diterpenoid alkaloids: Heteratisine and 6-benzoylthis compound (B8240661). The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development decisions.
Quantitative Bioactivity Data
The following table summarizes the key quantitative data comparing the effects of this compound and 6-benzoylthis compound on neuronal activity.
| Bioactivity Parameter | This compound | 6-benzoylthis compound | Reference |
| Neuronal Inhibition in Rat Hippocampal Slices | |||
| Effective Concentration | 1-100 µM | 0.01-10 µM | [1] |
| Inhibition of Orthodromic Population Spike | Depression | Inhibition | [1] |
| Inhibition of Antidromic Population Spike | No effect | Inhibition | [1] |
| Effect on Field Excitatory Postsynaptic Potential (fEPSP) | Not specified | Inhibition | [1] |
| Mechanism of Action on Neuronal Sodium Channels | |||
| Effect on Peak Sodium Current | No effect (up to 100 µM) | Reduction | [1] |
| Anti-arrhythmic Activity | |||
| Primary Mechanism | Na⁺-channel blocker in cardiomyocytes | Not explicitly studied, but neuronal Na⁺ channel blockade suggests potential. | [2] |
| Effective Dosage (in vivo) | 5 to 20 mg/kg (in mammals) | Not specified | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Neuronal Activity in Rat Hippocampal Slices
This protocol is based on the methodology used to directly compare the effects of this compound and 6-benzoylthis compound on neuronal activity.[1]
Objective: To measure the effects of the compounds on stimulus-evoked population spikes and field excitatory postsynaptic potentials (fEPSPs) in isolated rat hippocampal slices.
Procedure:
-
Slice Preparation:
-
Male Wistar rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) composed of (in mM): NaCl 124, KCl 3.75, KH₂PO₄ 1.25, MgSO₄ 2, NaHCO₃ 26, Dextrose 10, and CaCl₂ 2. The aCSF is continuously gassed with 95% O₂ and 5% CO₂.
-
The hippocampus is dissected out and transverse slices (400 µm thick) are prepared using a tissue chopper.
-
Slices are allowed to recover in an incubation chamber with oxygenated aCSF at 37°C for at least 30 minutes before recording.[3]
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Extracellular recordings are performed using glass microelectrodes filled with a conductive solution.
-
A stimulating electrode is placed on the afferent fibers (e.g., Schaffer collaterals) to evoke synaptic responses, and a recording electrode is placed in the dendritic or somatic layer of the target neurons (e.g., CA1 pyramidal cells) to record fEPSPs and population spikes.
-
To measure the antidromic population spike, the stimulating electrode is placed in the alveus to directly activate the axons of the pyramidal cells.
-
-
Drug Application:
-
A stable baseline of evoked responses is recorded for a set period.
-
This compound or 6-benzoylthis compound is then added to the perfusing aCSF at various concentrations (1-100 µM for this compound, 0.01-10 µM for 6-benzoylthis compound).[1]
-
The effects of the compounds on the amplitude of the orthodromic and antidromic population spikes and the slope of the fEPSP are recorded and analyzed.
-
-
Sodium Current Measurement:
-
Whole-cell patch-clamp recordings are performed on isolated hippocampal neurons to measure the voltage-gated sodium currents.
-
Neurons are held at a specific membrane potential, and depolarizing voltage steps are applied to elicit sodium currents.
-
The peak amplitude of the sodium current is measured before and after the application of the compounds.
-
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This is a general and rapid in vitro assay to screen for anti-inflammatory potential.[4][5]
Objective: To determine the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.
Procedure:
-
Preparation of Reagents:
-
A reaction mixture is prepared containing 0.2 mL of 1-2% egg albumin solution, 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of the test compound at various concentrations.[5]
-
A control solution is prepared with distilled water instead of the test compound.
-
A standard anti-inflammatory drug (e.g., Diclofenac sodium) is used as a positive control.
-
-
Incubation and Denaturation:
-
The reaction mixtures are incubated at 37°C for 20 minutes.
-
Protein denaturation is induced by heating the mixtures in a water bath at a high temperature (e.g., 70°C) for 5 minutes.
-
-
Measurement:
-
After cooling, the turbidity of the solutions is measured using a spectrophotometer at a wavelength of 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
In Vivo Anti-arrhythmic Activity: Aconitine-Induced Arrhythmia Model
This in vivo model is used to assess the potential of a compound to prevent or terminate cardiac arrhythmias.[6][7]
Objective: To evaluate the protective effect of a test compound against arrhythmias induced by aconitine (B1665448) in a rodent model.
Procedure:
-
Animal Preparation:
-
Rats are anesthetized (e.g., with pentobarbital (B6593769) sodium).
-
The electrocardiogram (ECG) is continuously monitored using subcutaneous electrodes connected to a physiological signal acquisition system.
-
A cannula is inserted into a vein (e.g., sublingual or femoral vein) for drug administration.
-
-
Induction of Arrhythmia:
-
A baseline ECG is recorded.
-
A solution of aconitine is infused intravenously at a constant rate to induce arrhythmias.
-
The cumulative dose of aconitine required to induce specific arrhythmic events (ventricular premature beats, ventricular tachycardia, ventricular fibrillation, and cardiac arrest) is determined.
-
-
Drug Administration and Evaluation:
-
In a separate group of animals, the test compound (this compound or 6-benzoylthis compound) is administered intravenously a set time before the aconitine infusion.
-
The cumulative dose of aconitine required to induce the same arrhythmic events is then determined in the presence of the test compound.
-
An increase in the required dose of aconitine indicates a protective, anti-arrhythmic effect of the test compound.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and experimental workflows based on the available data.
Figure 1. Workflow for assessing neuronal activity in hippocampal slices.
Figure 2. Comparative mechanism of action on neuronal sodium channels.
Figure 3. Proposed anti-arrhythmic mechanism of this compound.
Conclusion
The available evidence strongly indicates that 6-benzoylthis compound is a significantly more potent inhibitor of neuronal activity than this compound . This difference in potency is primarily attributed to their differential effects on voltage-gated sodium channels; 6-benzoylthis compound effectively blocks these channels, while this compound shows no significant effect at comparable concentrations.[1] This suggests that the addition of the benzoyl group at the 6-position drastically enhances the sodium channel blocking activity in neurons.
In contrast, This compound is recognized for its anti-arrhythmic properties, which are also mediated by sodium channel blockade, but in cardiomyocytes .[2] While the anti-arrhythmic potential of 6-benzoylthis compound has not been explicitly detailed in the reviewed literature, its potent neuronal sodium channel blocking activity suggests it could have significant, and potentially more potent, effects on cardiac sodium channels as well, a hypothesis that warrants further investigation.
For researchers in drug development, 6-benzoylthis compound may represent a more promising lead for conditions requiring potent neuronal depression, such as epilepsy or neuropathic pain. This compound, on the other hand, is a more established lead for the development of anti-arrhythmic agents. Further studies are required to fully elucidate the broader bioactivity profiles of both compounds, including their anti-inflammatory and other potential therapeutic effects.
References
- 1. Effects of the alkaloids 6-benzoylthis compound and this compound on neuronal activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neural Activity Propagation in an Unfolded Hippocampal Preparation with a Penetrating Micro-electrode Array - PMC [pmc.ncbi.nlm.nih.gov]
- 3. funjournal.org [funjournal.org]
- 4. ijcrt.org [ijcrt.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and Cav1.2 Channels Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Heteratisine and Aconitine Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the toxicological profiles of two diterpenoid alkaloids: heteratisine and aconitine (B1665448). The information presented is based on available experimental data to assist researchers in understanding their relative toxicities and mechanisms of action.
Quantitative Toxicity Data
The following table summarizes the available median lethal dose (LD50) values for this compound and aconitine across different species and routes of administration. A lower LD50 value indicates higher toxicity.
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| This compound | Mouse | Intravenous (IVN) | 180 mg/kg | [1] |
| Mouse | Intraperitoneal (IPR) | 430 mg/kg | [1] | |
| Aconitine | Mouse | Oral | 1.0 - 1.8 mg/kg | [1][2][3] |
| Mouse | Intravenous (IV) | 0.100 mg/kg | [3] | |
| Mouse | Intraperitoneal (IP) | 0.270 - 0.308 mg/kg | [1][3] | |
| Mouse | Subcutaneous (SC) | 0.270 mg/kg | [3] | |
| Rat | Intravenous (IV) | 0.064 mg/kg | [3] |
Summary of a comparative analysis of data: The data clearly indicates that aconitine is significantly more toxic than this compound. Across all comparable routes of administration in mice, the LD50 of aconitine is several orders of magnitude lower than that of this compound.
Mechanism of Action and Signaling Pathways
The primary toxic effects of both this compound and aconitine are mediated through their interaction with voltage-gated sodium channels (VGSCs) in excitable cells, such as neurons and cardiomyocytes. However, their mechanisms of action are opposing.
Aconitine is a potent VGSC activator . It binds to site 2 of the channel, causing persistent activation and preventing its inactivation. This leads to a constant influx of sodium ions, resulting in membrane depolarization, uncontrolled nerve firing, and cardiac arrhythmias.[2][4]
This compound , in contrast, acts as a VGSC blocker . It inhibits the flow of sodium ions through the channel, thereby reducing cellular excitability.[1] This action is the basis for its observed antiarrhythmic properties. Notably, studies have shown that this compound is a less potent inhibitor of sodium channels in hippocampal neurons compared to other Aconitum alkaloids and does not antagonize the effects of aconitine in this specific neuronal population.
The following diagrams illustrate the distinct signaling pathways affected by each compound.
Experimental Protocols
The determination of acute toxicity and the investigation of ion channel effects are crucial for characterizing the toxicological profiles of compounds like this compound and aconitine. The following sections detail the methodologies for key experiments.
Acute Toxicity (LD50) Determination: Up-and-Down Procedure (UDP)
The Up-and-Down Procedure is a method for determining the LD50 that uses fewer animals than traditional methods.[5][6][7]
Principle: Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased by a fixed factor. If an animal dies, the dose for the next animal is decreased by the same factor. This process continues until a stopping criterion is met.
Experimental Workflow:
References
- 1. Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconitine - Wikipedia [en.wikipedia.org]
- 4. Systematic Evaluation of Toxicity of Aconite Based on Bibliometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. Up-and-down procedure - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Heteratisine and Other Aconitum Alkaloids: Efficacy, Toxicity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally diverse diterpenoid alkaloids. These compounds have been a subject of intense scientific scrutiny due to their potent and varied biological activities, which range from therapeutic effects such as analgesia and anti-arrhythmia to severe cardiotoxicity and neurotoxicity. This guide provides a detailed comparative analysis of Heteratisine, a C20-diterpenoid alkaloid of the hetisine-type, with other prominent Aconitum alkaloids, primarily the highly toxic C19-diterpenoid diester alkaloids like aconitine (B1665448), mesaconitine, and hypaconitine, as well as the C18-diterpenoid alkaloid lappaconitine (B608462).
This analysis is based on experimental data from preclinical studies and aims to provide a clear, objective comparison of their pharmacological and toxicological profiles to aid in research and drug development.
Structural Classification and Overview
Aconitum alkaloids are broadly classified based on their carbon skeleton and the nature of their substituents. The main categories include:
-
C19-Diterpenoid Alkaloids (Aconitine-type): These are characterized by a C19 norditerpenoid skeleton and are further subdivided into diester-diterpenoid alkaloids (DDAs) and monoester-diterpenoid alkaloids (MDAs).
-
C20-Diterpenoid Alkaloids (Atisine and Hetisine-types): These alkaloids, including this compound, possess a C20 diterpenoid skeleton. Hetisine-type alkaloids are noted for their comparatively lower toxicity and antiarrhythmic properties.[2]
-
C18-Diterpenoid Alkaloids (e.g., Lappaconitine): This group also exhibits significant biological activities, including potent analgesia.
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and other selected Aconitum alkaloids, providing a comparative overview of their toxicity and biological activities.
Table 1: Comparative Toxicity of Aconitum Alkaloids
| Alkaloid | Type | Animal Model | Route of Administration | LD50 | Reference(s) |
| This compound | C20-Diterpenoid (Hetisine-type) | Mouse | N/A | Significantly less toxic than DDAs | [2] |
| Aconitine | C19-Diterpenoid (DDA) | Mouse | Intravenous | 0.1 mg/kg | [3] |
| Mesaconitine | C19-Diterpenoid (DDA) | Mouse | Subcutaneous | 0.19-0.25 mg/kg | |
| Hypaconitine | C19-Diterpenoid (DDA) | Mouse | Subcutaneous | 1.1-1.9 mg/kg | |
| Lappaconitine | C18-Diterpenoid | Mouse | Intraperitoneal | 10.5 - 11.7 mg/kg |
Table 2: Comparative Antiarrhythmic and Analgesic Activity of Aconitum Alkaloids
| Alkaloid | Activity | Animal Model | Assay | ED50 | Reference(s) |
| This compound | Antiarrhythmic | N/A | N/A | N/A | [2] |
| Guanfu Base A | Antiarrhythmic | Human | Clinical Trial | Comparable to propafenone | [4] |
| Aconitine | Analgesic | Mouse | Acetic Acid Writhing | 0.3 mg/kg (inhibition) | [5] |
| Lappaconitine | Analgesic | Mouse | Acetic Acid Writhing | 3.5 mg/kg | |
| Mesaconitine | Analgesic | Mouse | N/A | Active | |
| Hypaconitine | Analgesic | Mouse | N/A | Active | [2] |
Table 3: Comparative Cytotoxicity of Aconitum Alkaloids (IC50 in µM)
| Alkaloid | Cell Line | IC50 (µM) | Reference(s) |
| Aconitine | KBv200 (Oral Squamous Carcinoma) | 224.91 µg/mL | |
| Lipojesaconitine | A549 (Lung) | 6.0 | |
| Lipojesaconitine | MDA-MB-231 (Breast) | 7.3 | |
| Lipojesaconitine | MCF-7 (Breast) | 6.8 | |
| Lipomesaconitine | KB (Nasopharyngeal) | 9.9 | |
| Lipoaconitine | A549 (Lung) | 13.7 |
Mechanisms of Action and Signaling Pathways
The biological activities of Aconitum alkaloids are primarily attributed to their effects on ion channels, particularly voltage-gated sodium channels (Nav). However, their modes of interaction with these channels differ significantly, leading to their distinct pharmacological and toxicological profiles.
3.1. Diester-Diterpenoid Alkaloids (e.g., Aconitine): Potent Nav Channel Activators
Aconitine and other DDAs are notorious for their cardiotoxicity and neurotoxicity, which stem from their ability to persistently activate voltage-gated sodium channels.[1][2] They bind to site 2 of the α-subunit of the Nav channel, causing a hyperpolarizing shift in the voltage-dependence of activation and inhibiting channel inactivation.[6] This leads to a sustained influx of Na+, resulting in membrane depolarization, which triggers arrhythmias in cardiomyocytes and uncontrolled neurotransmitter release in neurons.
The downstream signaling pathways of aconitine-induced cardiotoxicity are complex and involve:
-
Calcium Overload: The persistent Na+ influx can reverse the function of the Na+/Ca2+ exchanger, leading to an accumulation of intracellular Ca2+.
-
Oxidative Stress and Mitochondrial Dysfunction: Aconitine can induce the generation of reactive oxygen species (ROS) and impair mitochondrial function, leading to apoptosis.
-
Inflammatory Pathways: Aconitine has been shown to activate inflammatory signaling pathways such as the TNFα-NLRP3 inflammasome axis.[1]
3.2. This compound: A Voltage-Gated Sodium Channel Blocker
In contrast to aconitine, this compound and other hetisine-type alkaloids are generally considered to be blockers of voltage-gated sodium channels.[2][7] However, the potency of this compound as a sodium channel blocker appears to be lower than some of its derivatives, such as 6-benzoylthis compound (B8240661).[7] One study showed that this compound, at concentrations up to 100 µM, had no effect on neuronal sodium currents, whereas 6-benzoylthis compound effectively reduced the peak amplitude of the sodium current.[7] This suggests that the antiarrhythmic effects of this compound may be mediated through a more subtle modulation of sodium channels or involve other mechanisms. The lack of an ester side chain in hetisine-type alkaloids is thought to contribute to their significantly reduced toxicity compared to DDAs.[2]
3.3. Lappaconitine: A Mixed-Action Alkaloid
Lappaconitine exhibits a more complex mechanism of action. It is known to block voltage-gated sodium channels, which contributes to its analgesic and antiarrhythmic properties.[8] Unlike aconitine, which locks the channel in an open state, lappaconitine appears to cause an irreversible block of the channel.[8]
Experimental Protocols
4.1. Aconitine-Induced Arrhythmia in Rats
This in vivo model is widely used to evaluate the pro-arrhythmic potential of substances and the efficacy of anti-arrhythmic drugs.
-
Animal Preparation: Male Wistar rats are anesthetized (e.g., with urethane, 1.2 g/kg, i.p.). A catheter is inserted into the jugular vein for drug administration. Subcutaneous needle electrodes are placed to record an electrocardiogram (ECG).
-
Arrhythmia Induction: A continuous intravenous infusion of aconitine (e.g., 5 µg/kg/min) is administered.
-
Data Acquisition and Analysis: The ECG is continuously monitored to record the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF). The dose of aconitine required to induce these arrhythmias is a measure of arrhythmogenic potential.
-
Anti-arrhythmic Testing: The test compound (e.g., this compound) is administered prior to the aconitine infusion to assess its ability to prevent or delay the onset of arrhythmias.
4.2. MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Plate cells (e.g., cancer cell lines or cardiomyocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Aconitum alkaloids for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
4.3. Whole-Cell Patch-Clamp Electrophysiology for Nav1.5 Channels
This technique allows for the direct measurement of ion channel currents in single cells.
-
Cell Preparation: Use a cell line stably expressing the human cardiac sodium channel (Nav1.5), such as HEK293 cells.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Recording:
-
Form a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply voltage-clamp protocols to elicit and record Nav1.5 currents. For example, from a holding potential of -120 mV, apply depolarizing steps to various potentials (e.g., -80 mV to +60 mV).
-
-
Compound Application: Perfuse the cell with the external solution containing the test alkaloid at various concentrations and record the effect on the Nav1.5 current.
-
Data Analysis: Measure the peak current amplitude at each voltage step to construct current-voltage (I-V) relationships. Analyze the effects of the compound on the voltage-dependence of activation and inactivation. Plot a concentration-response curve to determine the IC50 value for channel block.
Conclusion
The comparative analysis of this compound and other Aconitum alkaloids reveals a fascinating structure-activity relationship that dictates their therapeutic potential and toxicity. The diester-diterpenoid alkaloids, exemplified by aconitine, are potent activators of voltage-gated sodium channels, leading to high toxicity that severely limits their clinical utility. In contrast, hetisine-type alkaloids like this compound are significantly less toxic and act as sodium channel blockers, conferring them with antiarrhythmic properties. Lappaconitine presents a mixed profile with potent analgesic effects mediated through sodium channel blockade.
This guide highlights the importance of understanding the distinct molecular mechanisms of individual Aconitum alkaloids for the development of safer and more effective therapeutic agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field. Further investigation into the quantitative pharmacological and toxicological profiles of these compounds is crucial for unlocking their full therapeutic potential while mitigating their inherent risks.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the alkaloids 6-benzoylthis compound and this compound on neuronal activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Heteratisine on Ion Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the diterpenoid alkaloid Heteratisine and its effects on ion channels. Due to the limited direct experimental data on this compound's activity on a broad spectrum of ion channels, this document outlines a validation strategy by comparing its known effects with those of well-characterized ion channel modulators. This approach provides a framework for future research to fully elucidate the mechanism of action of this compound.
Introduction to this compound
This compound is a C19-norditerpenoid alkaloid isolated from plants of the Aconitum genus. While structurally related to other Aconitum alkaloids known for their potent effects on voltage-gated sodium channels, this compound presents a distinct pharmacological profile. Existing research suggests it is a less potent inhibitor of neuronal activity compared to its analogue, 6-benzoylthis compound (B8240661).[1] Notably, one study on rat hippocampal neurons found no significant effect of this compound on sodium currents at concentrations up to 100 microM, whereas 6-benzoylthis compound demonstrated clear sodium channel blockade.[1] Conversely, other information suggests this compound acts as a potent antiarrhythmic and an Na+-channel blocker in cardiomyocytes. This discrepancy highlights the need for further investigation into its tissue-specific and ion channel-specific effects.
Comparative Analysis of Ion Channel Activity
To validate the mechanism of action of this compound, its effects should be systematically compared against well-established modulators of key ion channel families.
Voltage-Gated Sodium Channels (Nav)
Alternative Compound: Aconitine
Aconitine is a potent neurotoxin that activates voltage-gated sodium channels, leading to persistent depolarization. In contrast, this compound has shown weak or no activity on neuronal sodium channels.[1]
Table 1: Comparison of this compound and Aconitine on Voltage-Gated Sodium Channels
| Feature | This compound | Aconitine |
| Mechanism of Action | Weak or no inhibition of neuronal Na+ channels[1]. Potentially a blocker in cardiomyocytes. | Activator; prolongs the open state of Na+ channels[2]. |
| Reported IC50/EC50 | No effect on Na+ current up to 100 µM in hippocampal neurons[1]. | Potent activator with effects in the nanomolar to low micromolar range. |
| Functional Effect | Minimal effect on neuronal action potential firing[1]. Antiarrhythmic effects suggest possible cardiac Na+ channel blockade. | Causes persistent neuronal firing, leading to toxicity. |
Voltage-Gated Calcium Channels (Cav)
Alternative Compound: Verapamil
Verapamil is a well-characterized L-type calcium channel blocker used clinically as an antiarrhythmic and antihypertensive agent.[1][3][4][5][6] Given that some diterpenoid alkaloids have been reported to modulate calcium channels, investigating this compound's effect on these channels is a critical step in validating its mechanism.
Table 2: Proposed Comparison of this compound and Verapamil on Voltage-Gated Calcium Channels
| Feature | This compound (Hypothetical) | Verapamil |
| Mechanism of Action | Unknown | Blocks L-type voltage-gated calcium channels[3][5]. |
| Expected IC50/EC50 | To be determined | Micromolar range for L-type channels[5]. |
| Functional Effect | To be determined | Negative inotropic and chronotropic effects; vasodilation.[3][4][6] |
Voltage-Gated Potassium Channels (Kv)
Alternative Compound: Tetraethylammonium (TEA)
TEA is a non-selective blocker of voltage-gated potassium channels.[7][8][9][10] Some related Aconitum alkaloids, such as Aconitine, have been shown to block specific potassium channels (e.g., hERG and Kv1.5). Therefore, assessing this compound's activity on potassium channels is warranted.
Table 3: Proposed Comparison of this compound and Tetraethylammonium on Voltage-Gated Potassium Channels
| Feature | This compound (Hypothetical) | Tetraethylammonium (TEA) |
| Mechanism of Action | Unknown | Non-selective blocker of voltage-gated potassium channels[8][9][10]. |
| Expected IC50/EC50 | To be determined | Millimolar range, depending on the channel subtype. |
| Functional Effect | To be determined | Prolongs action potential duration by inhibiting repolarization. |
Experimental Protocols for Mechanism of Action Validation
To definitively characterize the interaction of this compound with ion channels, a series of established biophysical and pharmacological assays should be employed.
Electrophysiology: Whole-Cell Patch Clamp
This is the gold-standard technique for directly measuring ion channel activity.
Objective: To determine the effect of this compound on the currents and gating kinetics of specific voltage-gated sodium, calcium, and potassium channels.
Methodology:
-
Cell Culture: Use cell lines stably or transiently expressing the ion channel of interest (e.g., HEK293 cells expressing Nav1.5, Cav1.2, or Kv7.1).
-
Pipette and Bath Solutions: Prepare appropriate intracellular (pipette) and extracellular (bath) solutions to isolate the specific ionic current being measured. For example, to record potassium currents, sodium and calcium channel blockers would be included in the bath solution.
-
Recording: Establish a whole-cell patch clamp configuration.
-
Voltage Protocols: Apply specific voltage-clamp protocols to elicit channel activation, inactivation, and deactivation.
-
Data Acquisition and Analysis: Record ionic currents in the absence and presence of varying concentrations of this compound. Analyze changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics to determine the IC50 or EC50 and the mode of action (e.g., open-channel block, allosteric modulation).
Radioligand Binding Assays
These assays determine if a compound directly interacts with a specific binding site on an ion channel.
Objective: To assess whether this compound competes with known radiolabeled ligands for binding to sodium, calcium, or potassium channels.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target ion channel.
-
Assay Buffer: Use a binding buffer optimized for the specific radioligand and receptor.
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]batrachotoxin for sodium channels, [³H]nitrendipine for L-type calcium channels, or [¹²⁵I]apamin for SK potassium channels) and increasing concentrations of this compound.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the IC50 value for this compound and calculate the inhibitory constant (Ki) to assess its binding affinity.
Fluorescence-Based Ion Flux Assays
These are higher-throughput assays that measure the influx or efflux of ions through channels.
Objective: To screen for this compound's activity on a broader range of ion channels and to confirm effects observed in electrophysiology.
Methodology for a Potassium Channel Thallium Flux Assay:
-
Cell Preparation: Plate cells expressing the potassium channel of interest in a multi-well plate.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.
-
Compound Incubation: Incubate the cells with varying concentrations of this compound.
-
Stimulation and Measurement: Add a stimulus containing thallium chloride to open the potassium channels. Measure the change in fluorescence over time using a fluorescence plate reader. Thallium entering the cell through open potassium channels will cause an increase in fluorescence.
-
Data Analysis: Analyze the fluorescence signal to determine the effect of this compound on ion flux.
Methodology for a Calcium Flux Assay:
-
Cell Preparation: Plate cells expressing the calcium channel of interest in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of this compound.
-
Stimulation and Measurement: Depolarize the cells with a high potassium solution to open voltage-gated calcium channels. Measure the change in fluorescence over time.
-
Data Analysis: Analyze the fluorescence signal to determine the effect of this compound on calcium influx.
Visualizing the Validation Workflow and Potential Mechanisms
The following diagrams illustrate the logical workflow for validating this compound's mechanism of action and potential signaling pathways it may modulate.
Caption: Experimental workflow for validating this compound's ion channel activity.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The available data on this compound suggests a pharmacological profile that is distinct from other Aconitum alkaloids, with a notably weaker effect on neuronal sodium channels. The conflicting reports regarding its activity in different tissue types (neuronal vs. cardiac) underscore the necessity for a comprehensive validation of its mechanism of action. By employing a systematic approach that includes electrophysiology, radioligand binding, and ion flux assays, and by comparing its effects to well-characterized ion channel modulators, the precise molecular targets of this compound can be elucidated. This will not only clarify its therapeutic potential but also contribute to a better understanding of the structure-activity relationships within this complex class of natural products.
References
- 1. Effects of the alkaloids 6-benzoylthis compound and this compound on neuronal activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Substituted benzopyrans as potassium channel activators: synthesis, vasodilator properties, and multivariate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 3328-84-5 | FH137864 | Biosynth [biosynth.com]
- 4. Marine Heterocyclic Compounds That Modulate Intracellular Calcium Signals: Chemistry and Synthesis Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (3R,6S,6aS,7R,7aS,10S,12aS,13R,13aR,14S,15R)-1-Ethyltetradecahydro-12a,14-dihydroxy-6-methoxy-3-methyl-8H-13,3,6a-ethanylylidene-7,10-methanooxepino(3,4-i)-1-benzazocin-8-one | C22H33NO5 | CID 78265170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypertension, calcium channel and pyridoxine (vitamin B6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Heteratisine's Antiarrhythmic Potential: A Comparative Analysis of its Derivative, Acehytisine, Against Standard Therapies
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanism of action of heteratisine's derivative, acehytisine, in comparison to established antiarrhythmic drugs.
Introduction
This compound, a diterpenoid alkaloid derived from plants of the Aconitum species, has been a subject of interest for its potential pharmacological activities. However, publicly available research directly evaluating the antiarrhythmic efficacy of this compound is scarce. In contrast, its derivative, acehytisine (also known as Guanfu Base A), has been investigated in preclinical studies, revealing its potential as a multi-ion channel blocker with promising antiarrhythmic properties, particularly in the context of atrial fibrillation. This guide provides a detailed comparison of the available data on acehytisine with that of standard antiarrhythmic drugs, focusing on their mechanisms of action, electrophysiological effects, and the experimental protocols used for their evaluation.
Comparative Efficacy and Electrophysiological Effects
The antiarrhythmic effect of a drug is primarily determined by its ability to modulate cardiac ion channels, thereby altering the cardiac action potential. The following tables summarize the available quantitative data on the ion channel blocking potency of acehytisine and two representative standard antiarrhythmic drugs: Flecainide (B1672765) (a Class Ic agent) and Amiodarone (B1667116) (a Class III agent with multiple channel effects).
Table 1: Comparative Ion Channel Blocking Potency (IC50 values)
| Compound | Ion Channel | IC50 (µM) | Test System |
| Acehytisine | Atrial Sodium Channel (INa) | 48.48 ± 7.75 | Rabbit Atrial Myocytes[1] |
| Ventricular Sodium Channel (INa) | 560.17 ± 63.98 | Rabbit Ventricular Myocytes[1] | |
| L-type Calcium Channel (ICa,L) | Data not quantified, but inhibitory effect noted | Rat Ventricular Myocytes[2][3] | |
| Ultra-rapid Delayed Rectifier K+ Current (IKur) | Data not quantified, but inhibitory effect noted | -[1] | |
| Funny Current (If) | Data not quantified, but inhibitory effect noted | -[1] | |
| Flecainide | Cardiac Sodium Channel (hNav1.5) | 10.7 | HEK293 Cells[4] |
| Open State Inactivation-Deficient Sodium Channel | 0.61 | Hek293t Cells[5] | |
| Resting State Sodium Channel | 365 (estimated) | Hek293t Cells[5] | |
| Use-Dependent Sodium Channel | 7.4 | Xenopus Oocytes[6][7] | |
| Amiodarone | Rapid Delayed Rectifier K+ Current (IKr / hERG) | 2.8 | Rabbit Ventricular Myocytes[8][9] |
| Rapid Delayed Rectifier K+ Current (IKr / hERG) | 9.8 | Xenopus Oocytes[10] | |
| Sodium Channel (activated state) | 3.6 (estimated) | Rat Cardiac Sarcolemma[11] | |
| L-type Calcium Channel (ICa,L) | 0.27 (Ki) | Rat/Rabbit Myocardial Membranes[12] |
Note: IC50 values can vary depending on the experimental conditions, cell type, and specific state of the ion channel being studied.
Mechanism of Action and Signaling Pathways
Antiarrhythmic drugs exert their effects by interacting with specific ion channels involved in the cardiac action potential. The Vaughan-Williams classification system categorizes these drugs based on their primary mechanism of action.
-
Acehytisine : Based on the available data, acehytisine appears to be a multi-ion channel blocker. Its prominent and selective blockade of atrial sodium channels suggests it may have Class I characteristics, particularly with a potential for treating atrial arrhythmias. The inhibition of ICa,L and IKur suggests additional Class IV and Class III effects, respectively.
-
Flecainide : A classic Class Ic antiarrhythmic drug, flecainide potently blocks the fast sodium channels (INa), leading to a marked slowing of conduction velocity in the atria, ventricles, and His-Purkinje system.[13][14] It has minimal effect on the action potential duration.
-
Amiodarone : This drug has a complex pharmacological profile, exhibiting properties of all four Vaughan-Williams classes. Its primary action is the blockade of potassium channels (Class III effect), which prolongs the action potential duration and effective refractory period. It also blocks sodium channels (Class I), calcium channels (Class IV), and has anti-adrenergic effects (Class II).
Caption: Simplified signaling pathway of antiarrhythmic drugs on cardiac ion channels.
Experimental Protocols
The evaluation of antiarrhythmic drugs relies on a variety of preclinical models and electrophysiological techniques. Below are detailed methodologies for key experiments cited in the development and characterization of these compounds.
In Vivo Arrhythmia Models
1. Aconitine-Induced Arrhythmia Model
This model is frequently used to screen for antiarrhythmic agents, as aconitine (B1665448), an alkaloid, persistently activates sodium channels, leading to ventricular arrhythmias.[15]
-
Animal Species: Typically rats or rabbits.
-
Anesthesia: Animals are anesthetized, often with urethane (B1682113) or a similar agent.
-
Procedure:
-
A catheter is inserted into a jugular vein for drug infusion.
-
ECG electrodes are implanted to monitor cardiac electrical activity.
-
A baseline ECG is recorded.
-
A continuous infusion of aconitine (e.g., 5 µg/kg/min) is initiated.[16]
-
The time to the onset of various arrhythmias (ventricular premature beats, ventricular tachycardia, ventricular fibrillation) is recorded.
-
The test compound (e.g., acehytisine) or a standard drug is administered either before or after the aconitine infusion to assess its ability to prevent or terminate the arrhythmia.
-
2. Langendorff-Perfused Isolated Heart Model
This ex vivo model allows for the study of a drug's direct effects on the heart, independent of systemic influences.[17]
-
Animal Species: Commonly rats, rabbits, or guinea pigs.
-
Procedure:
-
The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.
-
The heart is retrogradely perfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.
-
A pseudo-ECG is recorded from the surface of the heart.
-
After a stabilization period, the test compound is added to the perfusate at various concentrations.
-
Arrhythmias can be induced by various means, such as programmed electrical stimulation or the addition of arrhythmogenic agents to the perfusate.
-
Changes in heart rate, contractility, and the incidence and duration of arrhythmias are measured.
-
In Vitro Electrophysiology
Whole-Cell Patch-Clamp Technique
This is the gold standard for studying the effects of a drug on specific ion channels in isolated cardiomyocytes.[18][19][20]
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., atria or ventricles of rabbits or rats).
-
Recording Setup:
-
A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment and is brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by gentle suction, allowing electrical access to the entire cell.
-
-
Voltage-Clamp Mode:
-
The membrane potential of the cell is held at a specific voltage by the patch-clamp amplifier.
-
Voltage protocols are applied to elicit specific ionic currents (e.g., INa, IKr, ICa,L).
-
The test compound is applied to the bath solution, and the resulting changes in the ionic currents are recorded.
-
Dose-response curves are generated to determine the IC50 value of the compound for each ion channel.
-
Caption: Experimental workflow for evaluating the antiarrhythmic properties of a compound.
Conclusion
While direct evidence for the antiarrhythmic efficacy of this compound is currently lacking in the scientific literature, preliminary studies on its derivative, acehytisine, suggest a promising profile as a multi-ion channel blocker with a notable selectivity for atrial sodium channels. This positions acehytisine as a potential candidate for the management of atrial arrhythmias, distinguishing it from broader-spectrum agents like amiodarone and potent sodium channel blockers like flecainide. Further rigorous preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential, safety, and complete mechanism of action of acehytisine and to determine if the parent compound, this compound, possesses similar or distinct antiarrhythmic properties. The experimental protocols outlined in this guide provide a framework for such future investigations, which are crucial for advancing the development of novel antiarrhythmic therapies.
References
- 1. Atrial-selective block of sodium channels by acehytisine in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological Response to Acehytisine Was Modulated by Aldosterone in Rats with Aorto-Venocaval Shunts [jstage.jst.go.jp]
- 3. Electrophysiological Response to Acehytisine Was Modulated by Aldosterone in Rats with Aorto-Venocaval Shunts [jstage.jst.go.jp]
- 4. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short- and long-term effects of amiodarone on the two components of cardiac delayed rectifier K(+) current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Inhibitory effects of the class III antiarrhythmic drug amiodarone on cloned HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amiodarone: biochemical evidence for binding to a receptor for class I drugs associated with the rat cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 14. Mechanisms of Action of Antiarrhythmic Drugs in Ventricular Arrhythmias | Thoracic Key [thoracickey.com]
- 15. researchgate.net [researchgate.net]
- 16. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]
- 17. benchchem.com [benchchem.com]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Heteratisine and Verapamil on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electrophysiological effects of Heteratisine, a diterpenoid alkaloid, and Verapamil, a well-established phenylalkylamine calcium channel blocker, on cardiac ion channels. This document synthesizes available experimental data to offer an objective comparison of their mechanisms of action and performance, aimed at informing future research and drug development in cardiology.
Executive Summary
This compound and Verapamil both exhibit antiarrhythmic properties, yet their primary mechanisms of action on cardiac ion channels appear to differ significantly. Verapamil is a potent blocker of L-type calcium channels, a cornerstone of its therapeutic efficacy in treating hypertension, angina, and supraventricular tachyarrhythmias. In contrast, emerging evidence suggests that this compound's antiarrhythmic effects are primarily mediated through the blockade of voltage-gated sodium channels, with potential secondary effects on calcium and potassium channels. This guide presents a side-by-side comparison of their effects based on available quantitative data, details the experimental protocols used for these assessments, and provides visual representations of their signaling pathways and experimental workflows.
Data Presentation: Comparative Effects on Cardiac Ion Channels
The following tables summarize the inhibitory concentrations (IC50) of this compound and Verapamil on major cardiac ion channels. It is important to note that the data for this compound is less comprehensive than for the well-studied Verapamil. The IC50 value for this compound's effect on sodium channels is for its close structural analog, hetisine, and should be interpreted with caution.
| Cardiac Ion Channel | This compound / Hetisine | Verapamil | Primary Effect |
| Voltage-Gated Sodium Channels (INa) | IC50: 75.72 µM (Hetisine)[1] | IC50: 37.6 - 140 µM | This compound: Potent blockade. Verapamil: Moderate blockade at higher concentrations. |
| L-type Calcium Channels (ICa,L) | Vasorelaxant effect suggests blockade[2] | IC50: ~0.25 - 1 µM | Verapamil: Potent and primary mechanism of action. This compound: Implied blockade, quantitative data needed. |
| Rapidly Activating Delayed Rectifier Potassium Current (IKr / hERG) | Data not available | IC50: ~0.143 - 0.252 µM | Verapamil: Potent blockade. |
| Slowly Activating Delayed Rectifier Potassium Current (IKs) | Data not available | IC50: ≥280 µM | Verapamil: Weak blockade. |
| Inward Rectifier Potassium Current (IK1) | Data not available | IC50: ~220 µM | Verapamil: Moderate blockade. |
| ATP-sensitive Potassium Channels (KATP) | Data not available | IC50: ~8.9 - 11.5 µM | Verapamil: Moderate blockade. |
Experimental Protocols
The primary experimental technique for characterizing the effects of compounds on cardiac ion channels is the whole-cell patch-clamp technique . This method allows for the direct measurement of ion currents across the membrane of isolated cardiomyocytes.
Whole-Cell Patch-Clamp Protocol for Cardiac Ion Current Measurement
-
Cell Isolation: Cardiomyocytes are enzymatically dissociated from cardiac tissue (e.g., ventricular or atrial tissue from animal models like guinea pigs, rabbits, or rats).
-
Pipette Preparation: Glass micropipettes with a tip diameter of ~1-2 µm are fabricated and filled with an internal solution that mimics the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is brought into contact with the surface of a cardiomyocyte, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction or a voltage transient is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The membrane potential of the cell is clamped at a holding potential. Specific voltage protocols, consisting of a series of depolarizing and hyperpolarizing steps, are then applied to elicit and isolate specific ion channel currents (e.g., INa, ICa,L, IKr).
-
Data Acquisition and Analysis: The resulting ionic currents are recorded and amplified. To determine the IC50 value of a drug, the peak current amplitude is measured at baseline and after the application of various concentrations of the compound. The percentage of current inhibition is plotted against the drug concentration, and the data are fitted with a Hill equation to calculate the IC50.
Solutions for Whole-Cell Patch-Clamp Recordings
-
External Solution (Tyrode's Solution): Typically contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 Glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution for K+ Currents: Typically contains (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2 with KOH.
-
Internal (Pipette) Solution for Na+ and Ca2+ Currents: The primary cation is often replaced with Cesium (Cs+) to block potassium currents, and specific channel blockers are used to isolate the current of interest.
Mandatory Visualization
References
A Comparative Guide to the Anti-inflammatory Potential of Heteratisine-Type and Related Diterpenoid Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory potential of Heteratisine-type and related C20-diterpenoid alkaloids, a class of natural products showing promise in the modulation of inflammatory responses. Due to the limited availability of direct comparative studies on synthetic this compound derivatives, this document benchmarks the activity of structurally related diterpenoid alkaloids isolated from various Aconitum species. The data presented herein is derived from in vitro studies assessing the inhibition of key pro-inflammatory mediators.
Quantitative Data Summary
The anti-inflammatory activity of various diterpenoid alkaloids is benchmarked by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Source Organism | Bioassay | IC50 (μM) |
| Gymnaconitine H | Aconitum gymnandrum Maxim. | Inhibition of NO production in RAW264.7 cells | 10.36 ± 1.02[1] |
| Gymnaconitine J | Aconitum gymnandrum Maxim. | Inhibition of NO production in RAW264.7 cells | 12.87 ± 1.11[1] |
| Known Analogue (Compound 6) | Aconitum gymnandrum Maxim. | Inhibition of NO production in RAW264.7 cells | 19.67 ± 1.29[1] |
| Tangirine A | Aconitum tanguticum | Inhibition of NO secretion in RAW 264.7 cells | 67.56 - 683.436[2] |
| Tanguticinine A-G | Aconitum tanguticum | Inhibition of NO secretion in RAW 264.7 cells | 67.56 - 683.436[2] |
| N-oxide anthoroidine B | Aconitum tanguticum | Inhibition of NO secretion in RAW 264.7 cells | 67.56 - 683.436[2] |
| Aconitine Derivative 33 | Aconitum carmichaelii Debeaux | Inhibition of IL-6 production in RAW264.7 cells | 29.60 µg/mL[3] |
| Aconitine Derivative 34 | Aconitum carmichaelii Debeaux | Inhibition of IL-6 production in RAW264.7 cells | 18.87 µg/mL[3] |
| Aconitine Derivative 35 | Aconitum carmichaelii Debeaux | Inhibition of IL-6 production in RAW264.7 cells | 25.39 µg/mL[3] |
Note: A wider range of IC50 values for Tangirine and Tanguticinine compounds indicates that various derivatives within this study exhibited a spectrum of potencies.[2]
Detailed Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the anti-inflammatory effects of the tested compounds.
-
Cell Line: Murine macrophage cell line RAW264.7 is commonly used as a model for in vitro inflammation studies.[1][4]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol: RAW264.7 cells are seeded in appropriate culture plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is typically used at a concentration of 1 µg/mL.[4][5]
The inhibitory effect on NO production is a key indicator of anti-inflammatory activity.[1]
-
Principle: The Griess assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
After the treatment period with the test compounds and LPS, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.
-
The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for a colorimetric reaction to occur.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
-
Quantification: The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition is calculated relative to the LPS-treated control group.
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Culture supernatants from treated cells are collected.
-
The concentration of the target cytokine (e.g., TNF-α or IL-6) in the supernatant is determined using a commercially available ELISA kit, following the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and the concentration is calculated from a standard curve.
-
Visualizations: Signaling Pathways and Experimental Workflow
The diagram below illustrates the simplified signaling cascade initiated by LPS, leading to the production of inflammatory mediators. Diterpenoid alkaloids, including this compound derivatives, are hypothesized to exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the activation of NF-κB.
Caption: LPS-induced pro-inflammatory signaling cascade.
The following diagram outlines a typical workflow for the in vitro screening of compounds like this compound derivatives for their anti-inflammatory properties.
Caption: In vitro anti-inflammatory screening workflow.
References
- 1. Diterpenoid alkaloids from Aconitum gymnandrum Maxim. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory diterpenoid alkaloids from Aconitum tanguticum (Maxim.) Stapf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Replicating published findings on the neuroprotective effects of Heteratisine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Heteratisine, a diterpenoid alkaloid, against established neuroprotective agents. Due to the limited availability of direct quantitative data on the neuroprotective effects of this compound in common in vitro models of neurodegeneration, this guide focuses on its known biochemical activities—cholinesterase inhibition and antioxidant effects—as putative mechanisms of neuroprotection. The performance of this compound is compared with its structural analog, 6-benzoylthis compound (B8240661), other related alkaloids such as Atidine and Iso-atisine, and the clinically approved drugs Donepezil (B133215), Galantamine, and Memantine.
Comparative Analysis of Neuroprotective Agents
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Cholinesterase Inhibition
| Compound | Target | IC50 (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | Data Not Available | |
| Butyrylcholinesterase (BChE) | Data Not Available | ||
| Donepezil | Acetylcholinesterase (AChE) | 0.0067 | [1] |
| Galantamine | Acetylcholinesterase (AChE) | 1.48 (MTT assay), 1.44 (LDH assay) | [2] |
| Memantine | Acetylcholinesterase (AChE) | Not an AChE inhibitor |
Table 2: Antioxidant and Neuroprotective Activity
| Compound | Assay | Effect | Concentration | Source |
| This compound | Antioxidant Assays | Possesses antioxidant properties | Not Specified | |
| 6-benzoylthis compound | Neuronal Activity (rat hippocampal slices) | Inhibition of population spike and field EPSP | 0.01-10 µM | [3] |
| Donepezil | Glutamate-induced excitotoxicity (rat cortical neurons) | Significant neuroprotection | 10 µM | [4][5] |
| Galantamine | H2O2-induced oxidative stress (SK-N-SH cells) | Reduced ROS production by up to 50% | Not Specified | [6] |
| Oxygen-glucose deprivation (rat hippocampal slices) | 56% reduction in LDH release | 15 µM | [7] | |
| Memantine | NMDA-induced excitotoxicity (rat cortical neurons) | Full reversal of toxicity | 2.5 - 5 µM | [2] |
| Aβ1-42 induced neuronal death (rat primary neurons) | Attenuated neuronal death | 1-10 µM | [8] |
Experimental Protocols
To facilitate the replication of findings, detailed methodologies for key in vitro neuroprotection assays are provided below.
Glutamate-Induced Excitotoxicity Assay in SH-SY5Y Cells
This assay assesses the ability of a compound to protect neuronal cells from death induced by excessive glutamate (B1630785) exposure.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Glutamate solution (100 mM stock)
-
Test compound (e.g., this compound, Donepezil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Induce excitotoxicity by adding glutamate to a final concentration of 100 mM to the wells (excluding the control group) and incubate for 3 hours.[9]
-
Assess cell viability using the MTT assay.
Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Assay in PC12 Cells
This protocol evaluates the cytoprotective effect of a compound against oxidative damage caused by hydrogen peroxide.
Materials:
-
PC12 rat pheochromocytoma cells
-
RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin
-
Hydrogen peroxide (H₂O₂) solution (100 mM stock)
-
Test compound (e.g., this compound, Galantamine)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Plate PC12 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere and differentiate for 24-48 hours.
-
Pre-incubate the cells with different concentrations of the test compound for a specified period (e.g., 1-24 hours).
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM and incubate for 24 hours.[10]
-
Measure cell viability using the MTT assay.
MTT Cell Viability Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
After the treatment period, remove the culture medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate at 37°C for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Procedure:
-
Following treatment, carefully collect the cell culture supernatant from each well.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution.
-
Add the reaction mixture to the collected supernatant in a new 96-well plate.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop the reaction by adding a stop solution (if required by the kit).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
The amount of LDH release is proportional to the number of damaged cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in neuroprotection and a general workflow for in vitro neuroprotective screening.
Caption: Putative neuroprotective signaling pathways.
Caption: General workflow for in vitro neuroprotection screening.
References
- 1. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]
- 3. Effects of the alkaloids 6-benzoylthis compound and this compound on neuronal activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharm.or.jp [pharm.or.jp]
- 6. Antioxidative properties of galantamine on neuronal damage induced by hydrogen peroxide in SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. oatext.com [oatext.com]
- 9. Modeling cellular metabolomic effects of oxidative stress impacts from hydrogen peroxide and cigarette smoke on human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Heteratisine Dose-Response Profiles for Antiarrhythmic Activity
This guide provides a detailed comparison of Heteratisine with other relevant compounds, focusing on their dose-response relationships in the context of antiarrhythmic activity. The information is intended for researchers, scientists, and drug development professionals working on novel antiarrhythmic therapies. This analysis is based on available experimental data and provides insights into the potency and mechanism of action of these compounds.
Comparative Dose-Response Data
| Compound | Target | Parameter | Value (µM) | Cell Line/System | Reference |
| This compound | Neuronal Activity | Effective Concentration | 1 - 100 | Rat Hippocampal Slices | [1] |
| 6-benzoylthis compound (B8240661) | Neuronal Activity | Effective Concentration | 0.01 - 10 | Rat Hippocampal Slices | [1] |
| Quinidine | Peak NaV1.5 Current | IC50 | 28.9 ± 2.2 | HEK293 Cells | [2][3][4] |
Note: A lower IC50 value indicates a higher potency. The effective concentration range for this compound suggests it is less potent than 6-benzoylthis compound.[1]
Mechanism of Action and Signaling Pathway
This compound, like its analogue 6-benzoylthis compound and the comparator drug Quinidine, exerts its antiarrhythmic effects primarily through the blockade of voltage-gated sodium channels (NaV).[1] These channels are critical for the initiation and propagation of action potentials in excitable cells, including cardiomyocytes. By blocking these channels, these compounds reduce the influx of sodium ions, thereby slowing the rate of depolarization of the cardiac action potential and suppressing abnormal heart rhythms.
The following diagram illustrates the simplified signaling pathway of a voltage-gated sodium channel and the point of intervention for blockers like this compound.
Experimental Protocols
The determination of the dose-response relationship for a sodium channel blocker like this compound typically involves electrophysiological techniques, most commonly the whole-cell patch-clamp method. This allows for the direct measurement of the ionic current through the sodium channels in the presence of varying concentrations of the compound.
Whole-Cell Patch-Clamp Protocol for IC50 Determination
1. Cell Culture:
-
Utilize a stable cell line expressing the human cardiac voltage-gated sodium channel, NaV1.5, such as Human Embryonic Kidney (HEK293) cells.
-
Culture the cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintain at 37°C in a humidified atmosphere with 5% CO2.
2. Solution Preparation:
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; adjust pH to 7.2 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; adjust pH to 7.4 with NaOH.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the final desired concentrations.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells onto the recording chamber of a patch-clamp setup.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (giga-seal).
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
4. Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure the majority of sodium channels are in the closed, resting state.
-
Apply a depolarizing voltage step (e.g., to -20 mV for 20 ms) to elicit a peak inward sodium current.
-
Record the baseline current in the absence of the compound.
-
Perfuse the chamber with increasing concentrations of this compound, allowing for equilibration at each concentration before recording the current elicited by the same voltage-clamp protocol.
5. Data Analysis:
-
Measure the peak amplitude of the inward sodium current at each compound concentration.
-
Normalize the peak current at each concentration to the baseline (control) current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the resulting data points to a sigmoidal dose-response curve using a suitable equation (e.g., the Hill equation) to determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of the sodium current.
The following diagram outlines the general workflow for such an experiment.
References
- 1. Effects of the alkaloids 6-benzoylthis compound and this compound on neuronal activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The Role of Voltage-Gated Sodium Channels in Pain Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Diterpenoid Alkaloids: A Comparative Guide to Heteratisine Synthesis Strategies
For researchers, scientists, and professionals in drug development, the synthesis of complex natural products like Heteratisine presents a formidable challenge and a significant opportunity. This guide provides a head-to-head comparison of the available synthetic routes to this intricate diterpenoid alkaloid and its close relatives, offering insights into the strategic nuances, efficiencies, and experimental underpinnings of each approach. Due to the current absence of a published de novo total synthesis of this compound, this comparison focuses on the existing conversional synthesis and contrasts it with the total synthesis of the closely related hetisine (B12785939) alkaloid, nominine (B1204822), to illuminate the broader strategies employed in conquering this class of molecules.
At a Glance: Comparing Synthetic Pathways
The journey to synthesize this compound and its analogs is marked by ingenuity in navigating a complex polycyclic framework. Below is a summary of the key quantitative data for the conversional synthesis of this compound and a notable total synthesis of (±)-Nominine.
| Parameter | Conversional Synthesis of this compound (Wang, Chen, & Wang, 2012)[1] | Total Synthesis of (±)-Nominine (Gin & Peese, 2006) |
| Starting Material | Deltaline (B108805) | 2-Allyl-1,3-cyclohexanedione |
| Target Molecule | This compound | (±)-Nominine |
| Total Steps | 14[1] | 15 |
| Overall Yield | 3.2%[1] | Not explicitly stated in abstract |
| Key Strategies | Deoxygenation, dioxymethylene removal, O-demethylation, Baeyer-Villiger oxidation[1] | Intramolecular [4+2] cycloaddition, tandem intramolecular Michael addition/alkylation |
| Chirality | Relies on the chirality of the natural starting material | Racemic synthesis |
The Conversional Approach: A Semi-Synthesis of this compound
The only reported synthesis of this compound to date is a conversional, or semi-synthetic, route starting from the more readily available diterpenoid alkaloid, deltaline. This approach, accomplished by Wang, Chen, and Wang, leverages the existing complex scaffold of a related natural product to achieve the target molecule in a relatively efficient manner.
The 14-step synthesis boasts an overall yield of 3.2% and hinges on a series of key transformations to modify the deltaline core into that of this compound.[1] These include a crucial deoxygenation at C-10, the removal of a dioxymethylene moiety, O-demethylation, and a Baeyer-Villiger oxidation.[1] This strategy circumvents the immense challenge of constructing the intricate polycyclic system from simple precursors.
Experimental Workflow: Conversional Synthesis of this compound
Caption: Key stages in the conversional synthesis of this compound.
The De Novo Challenge: Total Synthesis of (±)-Nominine
In contrast to the semi-synthetic approach, the de novo total synthesis of a hetisine alkaloid, such as (±)-nominine by the Gin group, showcases the power of strategic bond formation to build complexity from simple starting materials. While not a synthesis of this compound itself, the structural similarities make this a vital case study for understanding the challenges and innovative solutions in this alkaloid family.
This 15-step synthesis of racemic nominine employs a powerful intramolecular [4+2] cycloaddition to construct a key portion of the polycyclic core. A subsequent tandem intramolecular Michael addition/alkylation sequence is another highlight of this elegant route. This approach provides a blueprint for the construction of the hetisine skeleton from the ground up.
Logical Relationship: Key Cycloadditions in Nominine Synthesis
Caption: Core logic of the (±)-Nominine total synthesis.
Head-to-Head: Strategic Considerations
| Feature | Conversional Synthesis (this compound) | Total Synthesis ((±)-Nominine) |
| Innovation | Efficient modification of an existing complex scaffold. | Novel application of cycloaddition strategies to build the core structure from simple materials. |
| Scalability | Dependent on the availability of the starting natural product (deltaline). | Potentially more scalable as it starts from simple, commercially available chemicals. |
| Stereocontrol | Inherits stereochemistry from the chiral starting material. | Achieves relative stereocontrol through reaction design; this specific route is racemic. |
| Flexibility | Limited to the synthesis of this compound and closely related analogs. | The strategy could be adapted to synthesize a wider range of hetisine alkaloids. |
Experimental Protocols: A Glimpse into the Lab
Detailed experimental procedures are crucial for the replication and advancement of synthetic routes. While full, step-by-step protocols are extensive, the following provides an overview of the key experimental conditions for representative steps in each synthesis.
Key Reaction: Baeyer-Villiger Oxidation in this compound Conversional Synthesis
Objective: To introduce an oxygen atom into the carbocyclic ring, a key step in transforming the deltaline skeleton.
General Protocol: The ketone precursor, derived from deltaline after several steps, is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable aprotic solvent like dichloromethane (B109758) (CH₂Cl₂). The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to control selectivity and minimize side reactions. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Key Reaction: Intramolecular [4+2] Cycloaddition in (±)-Nominine Total Synthesis
Objective: To rapidly construct the bicyclo[2.2.2]octane core of nominine.
General Protocol: A carefully designed diene-containing precursor is subjected to thermal conditions in a high-boiling solvent (e.g., toluene (B28343) or xylene) to promote the intramolecular Diels-Alder reaction. The reaction temperature and time are critical parameters that are optimized to maximize the yield of the desired cycloadduct. The stereochemical outcome of the reaction is dictated by the geometry of the transition state. Following the reaction, the product is isolated and purified using standard chromatographic techniques.
The Path Forward: Future of this compound Synthesis
The synthesis of this compound and its congeners remains a fertile ground for synthetic innovation. The development of a de novo total synthesis of this compound is a significant goal that would provide a more flexible and potentially scalable route to this and other related alkaloids. Future work will likely focus on the development of novel catalytic and stereoselective methods to tackle the formidable challenge of constructing the highly caged and functionalized core of these fascinating natural products. The insights gained from both the existing semi-synthesis and the total syntheses of related alkaloids provide a strong foundation for these future endeavors.
References
Correlating In Vitro and In Vivo Data for Heteratisine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available in vitro and in vivo data for Heteratisine, a diterpenoid alkaloid found in plants of the Aconitum genus. Due to the limited availability of comprehensive studies on this compound, this document also draws upon data from related Aconitum alkaloids and standardized experimental protocols to provide a comparative framework. The information is intended to support further research and drug development efforts.
In Vitro Data Summary
Currently, specific in vitro quantitative data for this compound, such as IC50 values for cytotoxicity or anti-inflammatory activity, is not extensively available in the public domain. The primary data points to its effects on neuronal activity.
| Assay Type | Test System | Concentration Range | Observed Effect | Comparison/Alternative Data |
| Neuronal Activity | Rat Hippocampal Slices | 1-100 µM | Less potent inhibitor of orthodromic spike compared to 6-benzoylthis compound. No effect on the antidromic population spike.[1] | 6-Benzoylthis compound (0.01-10 µM) inhibited both ortho- and antidromic population spikes and reduced the peak amplitude of the sodium current.[1] |
| Sodium Current | Rat Hippocampal Neurons | Up to 100 µM | No effect on the sodium current.[1] | Other Aconitum alkaloids, such as aconitine, are known to be potent sodium channel activators. |
| Cytotoxicity (Hypothetical) | Various Cancer Cell Lines | N/A | Data not available. | Extracts of Aconitum heterophyllum, which contains this compound, have shown cytotoxic activity against MCF-7 breast cancer cells.[2] |
| Anti-inflammatory (Hypothetical) | Lipopolysaccharide (LPS)-stimulated Macrophages | N/A | Data not available. | Other Aconitum alkaloids, like mesaconitine (B191843) and 3-acetylaconitine, have reported anti-inflammatory activity.[3] |
In Vivo Data Summary
Comprehensive in vivo studies detailing the dose-response, pharmacokinetics, and toxicology of pure this compound are limited. The available information is primarily derived from studies on extracts of Aconitum heterophyllum.
| Study Type | Animal Model | Dosage | Observed Effect | Comparison/Alternative Data |
| Acute Oral Toxicity | Rats | Up to 2 g/kg (of A. heterophyllum extract) | The extract was found to be safe with no signs of toxicity or mortality.[3] | Data for pure this compound is not available. |
| Anti-diarrheal Activity | Rats (Castor oil-induced diarrhea) | 100 and 200 mg/kg p.o. (of A. heterophyllum extract) | Significant decrease in fecal excretion rate.[3] | Loperamide (2 mg/kg p.o.) almost completely blocked fecal discharge.[3] |
| Cardiovascular Effects (Hypothetical) | Rats/Mice | N/A | Data not available. | Many Aconitum alkaloids are known to have significant cardiovascular effects, including arrhythmogenic and anti-arrhythmic properties.[4] |
| Anti-inflammatory (Hypothetical) | Rats (Carrageenan-induced paw edema) | N/A | Data not available. | - |
| Pharmacokinetics (ADME) | N/A | N/A | Data not available. | - |
Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available. However, standardized methodologies for key assays are presented below as a reference for future research on this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for one week under standard laboratory conditions.
-
Grouping and Fasting: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for different doses of this compound. Fast the animals overnight before the experiment.
-
Drug Administration: Administer this compound (dissolved in a suitable vehicle) or the standard drug intraperitoneally or orally. The control group receives only the vehicle.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizations
Signaling Pathway (Hypothetical Mechanism of Action)
Experimental Workflow: In Vitro to In Vivo Correlation
References
- 1. inotiv.com [inotiv.com]
- 2. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Heteratisine
For researchers, scientists, and drug development professionals, the potent C19-norditerpenoid alkaloid heteratisine demands meticulous handling, not only in its application but also in its disposal. Adherence to strict disposal protocols is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound and materials contaminated with it.
This compound: Key Safety and Handling Data
While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the following information, crucial for safe handling and disposal, has been compiled from various sources. This data underscores the necessity of treating this compound as a hazardous substance.
| Property | Value | Source |
| Molecular Formula | C22H33NO5 | |
| Molecular Weight | 391.5 g/mol | [1] |
| Appearance | Powder | |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727). Not well in acetone (B3395972) and ethanol. | |
| Storage | Store at +4°C, in a dark place. | |
| Toxicity (LD50) | IVN-MUS LD50: 180 mg/kg; IPR-MUS LD50: 430 mg/kg |
Step-by-Step Disposal Protocol for this compound
The following protocol is based on established guidelines for the disposal of toxic alkaloids and hazardous laboratory chemicals.[2][3][4][5][6][7][8]
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is mandatory to wear appropriate PPE to minimize the risk of exposure.
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
2. Waste Segregation and Collection: Proper segregation of this compound waste is critical to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder, as well as contaminated materials such as weighing paper, gloves, and absorbent pads, in a dedicated hazardous waste container.
-
The container must be clearly labeled "Hazardous Waste," "Toxic," and "this compound."
-
Ensure the container is made of a material compatible with this compound and its common solvents.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, clearly labeled hazardous waste container designated for organic or solvent waste.
-
Do not mix this compound solutions with incompatible waste streams. Check the SDS for specific incompatibilities.
-
-
Sharps Waste:
-
Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a puncture-resistant sharps container labeled for hazardous chemical waste.
-
3. Container Management: Proper management of waste containers is essential for safety and regulatory compliance.
-
Keep all hazardous waste containers securely sealed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area. This area should be away from incompatible materials.
-
Do not overfill containers; leave adequate headspace for expansion.
4. Spill Management: In the event of a this compound spill, immediate and appropriate action is required.
-
Evacuate and secure the area to prevent unauthorized entry.
-
Ensure the area is well-ventilated.
-
Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., methanol), and collect all cleaning materials as hazardous waste.
5. Disposal of Empty Containers: Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent that can dissolve this compound, such as methanol or chloroform.
-
Collect the rinseate as hazardous liquid waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.[3][8][9]
6. Final Disposal: All collected this compound waste is considered hazardous and must be disposed of through your institution's designated hazardous waste management program.[6][7]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Ensure all waste is properly labeled and sealed before collection.
-
Never dispose of this compound waste down the drain or in the regular trash.[6][8]
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory aspects are addressed systematically.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. (3R,6S,6aS,7R,7aS,10S,12aS,13R,13aR,14S,15R)-1-Ethyltetradecahydro-12a,14-dihydroxy-6-methoxy-3-methyl-8H-13,3,6a-ethanylylidene-7,10-methanooxepino(3,4-i)-1-benzazocin-8-one | C22H33NO5 | CID 78265170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. otago.ac.nz [otago.ac.nz]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. reed.edu [reed.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Heteratisine
For researchers, scientists, and drug development professionals, the potent nature of Heteratisine demands rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazardous Properties of this compound
While specific toxicity data for this compound is not extensively documented, its classification as a norditerpenoid alkaloid from the Aconitum genus necessitates handling it with the utmost caution. Alkaloids in this family, such as Aconitine, are known for their high toxicity. The following table summarizes key hazard information, with data for the closely related and highly toxic alkaloid Aconitine provided for reference and risk assessment.
| Property | Value | Citation |
| Chemical Formula | C₂₂H₃₃NO₅ | |
| Molar Mass | 391.5 g/mol | |
| Appearance | White crystalline solid | |
| Toxicity (related compound: Aconitine) | Fatal if swallowed or if inhaled. | [1][2] |
| Target Organs | Central nervous system, Cardiovascular system | [3] |
| Primary Hazard | Potent neurotoxin and cardiotoxin | [3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE is required to minimize exposure through inhalation, dermal contact, and ingestion.
| PPE Category | Required Equipment | Rationale |
| Hand Protection | Double-gloving with nitrile gloves | Provides a robust barrier against dermal absorption. Change gloves immediately upon contamination or every two hours. |
| Body Protection | Disposable, solid-front laboratory coat with tight-fitting cuffs | Protects skin and personal clothing from contamination. Should be disposed of as hazardous waste after use. |
| Eye Protection | Chemical splash goggles and a full-face shield | Ensures complete protection of the eyes and face from splashes of solutions or airborne particles. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Essential for weighing and handling the powdered form of this compound to prevent inhalation of airborne particles. |
Operational Plan for Handling this compound
Adherence to a strict, step-by-step protocol is crucial for the safe handling of this compound in a laboratory setting.
Preparation and Weighing
-
Controlled Environment : All handling of powdered this compound must be conducted within a certified chemical fume hood or a containment glove box to prevent inhalation of airborne particles.[4]
-
Weighing Procedure :
-
Don all required PPE before entering the designated handling area.
-
Use a dedicated set of weighing tools (spatula, weighing paper).
-
Carefully weigh the desired amount of this compound, minimizing any disturbance that could generate dust.
-
Clean all tools and the weighing area with a suitable solvent (e.g., 70% ethanol) immediately after use, collecting the cleaning materials for proper disposal.
-
Solution Preparation
-
Solvent Handling : Handle all solvents in the chemical fume hood.
-
Dissolving this compound :
-
Add the weighed this compound to the appropriate solvent in a suitable container.
-
Cap the container securely before mixing.
-
If sonication is required, ensure the container is properly sealed.
-
Experimental Use
-
In-Lab Transport : When moving solutions of this compound within the laboratory, use a secondary container to prevent spills.
-
Spill Management : In the event of a spill, immediately alert personnel in the area. Use a chemical spill kit to absorb the spill, and dispose of the contaminated materials as hazardous waste.
Disposal Plan for this compound Waste
Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste : All solid waste contaminated with this compound, including used PPE (gloves, lab coats), weighing paper, and contaminated consumables, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams.
-
Sharps : Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure
-
Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date.
-
Storage : Store all this compound waste in a designated and secure satellite accumulation area, away from general lab traffic.
-
Collection : Follow your institution's guidelines for the collection of hazardous chemical waste. Do not dispose of any this compound waste down the drain or in the regular trash.
Workflow for Safe Handling of this compound
The following diagram illustrates the critical steps for safely handling this compound in a research environment.
Caption: A step-by-step workflow for the safe handling of this compound.
By implementing these comprehensive safety and handling protocols, research institutions can ensure a secure environment for their personnel while advancing scientific discovery with potent compounds like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconitum Alkaloid Poisoning Because of Contamination of Herbs by Aconite Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
